molecular formula C33H40O17 B15591588 Melitidin CAS No. 1162664-58-5

Melitidin

Cat. No.: B15591588
CAS No.: 1162664-58-5
M. Wt: 708.7 g/mol
InChI Key: WDHYIBBEKBKMBK-SLGUWNAVSA-N
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Description

from bergamot fruit (Citrus bergamia);  structure in first source

Properties

CAS No.

1162664-58-5

Molecular Formula

C33H40O17

Molecular Weight

708.7 g/mol

IUPAC Name

5-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid

InChI

InChI=1S/C33H40O17/c1-13-25(40)27(42)29(44)32(47-13)50-31-28(43)26(41)21(12-46-23(39)11-33(2,45)10-22(37)38)49-30(31)15-7-17(35)24-18(36)9-19(48-20(24)8-15)14-3-5-16(34)6-4-14/h3-8,13,19,21,25-32,34-35,40-45H,9-12H2,1-2H3,(H,37,38)/t13-,19?,21+,25-,26+,27+,28-,29+,30-,31+,32-,33?/m0/s1

InChI Key

WDHYIBBEKBKMBK-SLGUWNAVSA-N

Origin of Product

United States

Foundational & Exploratory

Melitidin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Melitidin: Chemical Structure, Properties, and Biological Activity

Introduction

This compound is a naturally occurring flavanone (B1672756) glycoside first identified in bergamot orange juice (Citrus bergamia) and also isolated from Citrus grandis 'Tomentosa'.[1][2][3][4] It belongs to a unique class of flavonoids that are esterified with a 3-hydroxy-3-methylglutaryl (HMG) group. This structural feature is of significant interest to researchers and drug development professionals due to its bioactivity. Preclinical research has highlighted this compound's potential as an anticholesterolemic and antitussive agent.[1][3][4] This document provides a comprehensive overview of its chemical structure, physicochemical properties, known biological activities, and the experimental protocols used for its isolation and characterization.

Chemical Structure and Identification

This compound is structurally composed of a naringenin (B18129) aglycone linked to a neohesperidose (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose) sugar moiety at the 7-hydroxyl position. The glucose unit of the neohesperidose is further esterified at the 6''-position with a 3-hydroxy-3-methylglutaryl (HMG) group. Its formal chemical name is 5-[[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid.[1]

Physicochemical and Spectroscopic Properties

This compound is a yellowish solid.[3] Its identity and structure have been confirmed through extensive spectroscopic analysis.[3][4] The key identifying properties and spectroscopic data are summarized in the tables below.

Table 1: General Properties of this compound
PropertyValueReference
Appearance Yellowish solid[3]
Molecular Formula C₃₃H₄₀O₁₈[1]
Molar Mass 724.665 g·mol⁻¹[1]
CAS Number 1162664-58-5[1][2][5]
Table 2: Spectroscopic Data for this compound
TechniqueParametersObserved ValuesReference
UV Spectroscopy λmax in Methanol (B129727) (MeOH)285.1 nm[3]
Infrared (IR) Spectroscopy KBr pellet, cm⁻¹3407 (O-H), 1722 (C=O, ester), 1577 (C=C, aromatic)[3]
High-Resolution Mass Spectrometry (HRMS) Q-TOF, Negative Ion Modem/z 723.2109 [M-H]⁻ (Calculated for C₃₃H₃₉O₁₈: 723.2136)[3]
Tandem Mass Spectrometry (MS/MS) Fragmentation of [M-H]⁻m/z 661.2, 621.2, 579.2, 541.2, 501.2, 459.1, 339.1, 271.1, 151.0[3]
¹H and ¹³C NMR In Deuterated MethanolData consistent with proposed structure, used for full assignment.[3][4]

Biological Activity and Mechanisms of Action

This compound exhibits two primary, well-documented biological activities: anticholesterolemic and antitussive effects.

Anticholesterolemic (Statin-Like) Activity

This compound is recognized for its statin-like properties.[1][6] The 3-hydroxy-3-methylglutaryl (HMG) moiety of this compound is structurally similar to HMG-CoA, the natural substrate for HMG-CoA reductase. This allows this compound to act as a competitive inhibitor of this key enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis.[3] By inhibiting HMG-CoA reductase, this compound effectively reduces the endogenous synthesis of cholesterol.

HMG_CoA_Reductase_Inhibition cluster_pathway Mevalonate Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Biosynthesis Mevalonate->Cholesterol This compound This compound This compound->Inhibition

Figure 1: Inhibition of HMG-CoA Reductase by this compound.
Antitussive Activity

Studies have demonstrated that this compound possesses a significant antitussive (cough-suppressing) effect in in-vivo models using citric acid-induced cough in guinea pigs.[3][4][7] While the precise signaling pathway for this compound has not been fully elucidated, the mechanism may be inferred from structurally related citrus flavanones like naringin. Naringin has been shown to attenuate the expression of inflammatory mediators by suppressing the cooperative activities of MAPKs (p38, ERK1/2, JNK) and the NF-κB signaling pathways.[3] These pathways are crucial in regulating the inflammatory responses that can lead to cough. It is plausible that this compound exerts its antitussive effects through a similar anti-inflammatory mechanism.

Antitussive_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound p38 p38 This compound->p38 inhibits ERK ERK1/2 This compound->ERK inhibits JNK JNK This compound->JNK inhibits IKK IKK This compound->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->p38 Inflammatory_Stimuli->ERK Inflammatory_Stimuli->JNK Inflammatory_Stimuli->IKK Cough Inflammation & Cough p38->Cough ERK->Cough JNK->Cough IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits NFkB->Cough

Figure 2: Proposed Anti-inflammatory Mechanism of this compound.

Experimental Protocols

The following sections outline the methodologies for the isolation, characterization, and bioactivity assessment of this compound as derived from published literature.

Isolation and Purification from Plant Material

This compound is isolated from its natural sources using multi-step chromatographic techniques.

Protocol:

  • Extraction: Dried and powdered plant material (e.g., peels of Citrus grandis 'Tomentosa') is subjected to solvent extraction, typically with methanol or ethanol, to create a crude extract.

  • Preliminary Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate (B1210297), n-butanol) to separate compounds based on polarity.

  • Column Chromatography: The flavonoid-rich fraction (often the ethyl acetate or n-butanol fraction) is subjected to column chromatography. Common stationary phases include silica (B1680970) gel, polyamide, or macroporous resin.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 column. A reported isocratic mobile phase for this final step is a mixture of methanol and water (38:62).[3] Fractions are collected and monitored by analytical HPLC or TLC.

  • Compound Verification: The purity of the isolated this compound is confirmed, and the solvent is removed under reduced pressure to yield a yellowish solid.[3]

Isolation_Workflow start Plant Material (e.g., Citrus grandis) extraction Solvent Extraction (e.g., Methanol) start->extraction partition Liquid-Liquid Partitioning extraction->partition column_chrom Column Chromatography (e.g., Silica Gel) partition->column_chrom prep_hplc Preparative HPLC (C18 Column) column_chrom->prep_hplc end Pure this compound prep_hplc->end

Figure 3: General Workflow for the Isolation of this compound.
Structural Elucidation

A combination of spectroscopic methods is required to unambiguously determine the structure of this compound.

Protocol:

  • Sample Preparation: A small amount (~5-10 mg) of the purified compound is dissolved in an appropriate deuterated solvent (e.g., methanol-d₄) for NMR analysis or in HPLC-grade methanol for MS and UV analysis.[8] For IR spectroscopy, the sample is mixed with KBr powder and pressed into a pellet.

  • UV-Vis Spectroscopy: The sample is analyzed to determine its maximum absorption wavelength (λmax), which is characteristic of the flavanone chromophore.

  • Mass Spectrometry:

    • High-Resolution MS (e.g., UPLC-TOF/MS): The sample is introduced via an electrospray ionization (ESI) source, typically in negative ion mode, to determine the exact mass of the deprotonated molecule [M-H]⁻. This allows for the precise determination of the molecular formula.[9]

    • Tandem MS (MS/MS): The parent ion ([M-H]⁻) is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This pattern provides structural information about the glycosidic linkages and the nature of the aglycone and ester groups.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides detailed information on the number and type of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the complete assembly of the molecular structure, including the attachment points of the sugar and HMG moieties.[3][4]

In-Vivo Antitussive Activity Assay

The antitussive effect of this compound is evaluated using a chemically induced cough model.

Protocol:

  • Animal Model: Male guinea pigs are typically used for this assay.

  • Acclimatization: Animals are acclimatized to the experimental conditions and housed in a plethysmograph chamber that allows for the recording of coughing sounds and respiratory movements.

  • Drug Administration: this compound is administered to the test group of animals, typically via intraperitoneal (i.p.) or oral (p.o.) route. A vehicle control group and a positive control group (e.g., receiving codeine phosphate) are also included.

  • Cough Induction: After a set period post-administration (e.g., 30-60 minutes), cough is induced by exposing the animals to an aerosolized solution of a tussive agent, such as 0.1 M citric acid, for a fixed duration.[3][4]

  • Data Collection and Analysis: The number of coughs is recorded for a specific period during and after the exposure to the irritant. The antitussive activity of this compound is expressed as the percentage inhibition of coughs compared to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.

Conclusion

This compound is a unique HMG-flavanone glycoside with significant potential for therapeutic applications. Its well-defined chemical structure, characterized by extensive spectroscopic data, provides a solid foundation for further research. The dual anticholesterolemic and antitussive activities make it a compelling candidate for drug development, particularly in the areas of cardiovascular health and respiratory conditions. The protocols outlined in this guide provide a framework for its continued investigation, from isolation to biological validation. Further studies are warranted to fully elucidate its signaling pathways, conduct pharmacokinetic and toxicological profiling, and explore its potential in clinical settings.

References

Melitidin in Citrus grandis 'Tomentosa': A Technical Whitepaper on its Discovery, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melitidin, a flavanone (B1672756) glycoside, has been identified as a significant bioactive compound isolated from the immature fruits of Citrus grandis 'Tomentosa', a plant with a history in traditional Chinese medicine for treating cough.[1][2] This technical guide provides a comprehensive overview of the discovery of this compound, detailing its isolation, structural elucidation, and initial pharmacological evaluation as an antitussive agent. The document outlines the experimental protocols employed in its initial characterization and presents the available quantitative data. Furthermore, it explores the potential molecular mechanisms of action of this compound by examining the signaling pathways associated with related citrus flavonoids, offering a basis for future research and drug development.

Introduction

Citrus grandis 'Tomentosa', a cultivar of pummelo, is a well-regarded component of traditional Chinese medicine, where it has been historically used for its expectorant and antitussive properties.[1][2] Scientific investigation into the phytochemical constituents of this plant led to the first-time isolation of the flavanone glycoside, this compound.[1][2] This discovery has opened avenues for the development of novel therapeutic agents, particularly in the realm of respiratory ailments. This whitepaper serves as a technical guide for researchers and professionals in drug development, consolidating the foundational knowledge on this compound.

Physicochemical Properties and Structural Elucidation

This compound was isolated as a yellowish solid and was identified as a flavanone glycoside through positive reactions with phosphomolybdic acid and Molisch reagent.[2] Its structure was determined through extensive spectroscopic analysis.

Table 1: Spectroscopic Data for this compound [2]

Spectroscopic MethodObserved Data
UV (MeOH) λmax 285.1 nm
IR (KBr) 3407, 1722, 1577 cm⁻¹
¹H NMR Signals corresponding to a naringenin (B18129) aglycone, a rhamnose unit, a glucose unit, and a 3-hydroxy-3-methylglutaric acid (HMG) moiety.
¹³C NMR Signals confirming the presence of all constituent moieties and their linkages.
HMBC & HMQC Confirmed the connectivity of the sugar units and the HMG moiety to the naringenin core.
Q-TOF MS m/z 723.2109 [M]⁻ (calculated for C₃₃H₄₀O₁₇, 723.2136)
MS/MS Fragmentation pattern consistent with the proposed structure.

Based on this comprehensive analysis, the chemical structure of this compound was identified as naringenin 7-(2''-α-rhamnosyl-6''-(3''''-hydroxy-3''''-methylglutaryl)-β-glucoside).[2]

Experimental Protocols

Isolation and Purification of this compound

The following is a representative protocol for the isolation and purification of this compound from the immature fruits of Citrus grandis 'Tomentosa', based on the initial discovery paper and standard phytochemical techniques.

Diagram 1: Experimental Workflow for this compound Isolation

experimental_workflow plant_material Immature fruits of Citrus grandis 'Tomentosa' extraction Extraction with organic solvent (e.g., 80% Ethanol) plant_material->extraction concentration Concentration of crude extract extraction->concentration partitioning Solvent-solvent partitioning (e.g., with ethyl acetate (B1210297) and n-butanol) concentration->partitioning chromatography Column Chromatography (e.g., Silica (B1680970) gel, Polyamide) partitioning->chromatography hplc Preparative HPLC (RP-18 column) chromatography->hplc This compound Pure this compound hplc->this compound

Caption: Workflow for the isolation and purification of this compound.

Protocol Details:

  • Plant Material and Extraction:

    • Dried, powdered immature fruits of C. grandis 'Tomentosa' are subjected to extraction with a suitable organic solvent, such as 80% ethanol, using methods like maceration, sonication, or reflux.

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Purification:

    • The crude extract is subjected to a series of chromatographic separations.

    • Initial separation can be performed using column chromatography with stationary phases like silica gel or polyamide.

    • Fractions containing this compound are identified by thin-layer chromatography (TLC).

    • Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., LiChrospher 100 RP-18) with a suitable mobile phase, such as a methanol-water gradient.[2]

Antitussive Activity Assay

The antitussive effect of this compound was evaluated using a citric acid-induced cough model in guinea pigs.

Diagram 2: Workflow for Antitussive Activity Assay

antitussive_assay animals Guinea pigs (Dunkin-Hartley) acclimatization Acclimatization period animals->acclimatization grouping Random grouping (Vehicle, Positive Control, this compound) acclimatization->grouping administration Oral administration of test substances grouping->administration exposure Exposure to citric acid aerosol (e.g., 0.1 M for 2 min) administration->exposure observation Observation and recording of cough frequency exposure->observation analysis Data analysis and calculation of cough inhibition observation->analysis

Caption: Workflow for the citric acid-induced cough model in guinea pigs.

Protocol Details:

  • Animals: Male Dunkin-Hartley guinea pigs are used for the study.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a sufficient period before the experiment.

  • Grouping and Administration: Animals are randomly divided into three groups: a vehicle control group, a positive control group (e.g., codeine phosphate), and a this compound-treated group. Test substances are administered orally.

  • Cough Induction: After a specific time post-administration, the animals are placed in a chamber and exposed to an aerosol of citric acid (e.g., 0.1 M) for a fixed duration (e.g., 2 minutes) to induce coughing.

  • Observation and Data Collection: The number of coughs is recorded by trained observers for a set period during and after the exposure.

  • Data Analysis: The percentage of cough inhibition is calculated using the formula: (C_vehicle - C_treated) / C_vehicle * 100%, where C is the mean number of coughs.

Quantitative Data

The initial study on this compound provided quantitative data on its antitussive efficacy at a single dose.

Table 2: Antitussive Effect of this compound on Citric Acid-Induced Cough in Guinea Pigs [2]

Treatment GroupDose (mg/kg, i.g.)Number of Coughs (mean ± SD)Cough Inhibition (%)p-value (vs. Vehicle)
Vehicle -18.2 ± 3.5--
Codeine Phosphate 4.89.1 ± 2.850.0< 0.01
This compound 239.3 ± 3.148.9< 0.01

Potential Signaling Pathways and Mechanism of Action

While the precise molecular mechanism of this compound's antitussive action has not been fully elucidated, the pharmacological activities of structurally related citrus flavonoids, such as naringin, provide strong indications of the potential signaling pathways involved. The anti-inflammatory properties of flavonoids are often central to their therapeutic effects.

Diagram 3: Hypothesized Anti-inflammatory Signaling Pathway for this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) mapk MAPK Pathway (p38, JNK, ERK) receptor->mapk ikk IKK Complex receptor->ikk nfkb_n NF-κB (p50/p65) mapk->nfkb_n AP-1 activation ikb IκB ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) nfkb->nfkb_n Nuclear Translocation ikb_nfkb IκB-NF-κB Complex ikb_nfkb->nfkb IκB degradation gene Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α, IL-6) nfkb_n->gene Transcription stimulus Inflammatory Stimulus (e.g., LPS, Irritants) stimulus->receptor This compound This compound This compound->mapk Inhibition This compound->ikk Inhibition

Caption: Hypothesized mechanism of this compound's anti-inflammatory action via inhibition of MAPK and NF-κB signaling pathways.

Many flavonoids are known to exert their anti-inflammatory effects by modulating key signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3][4][5] These pathways are crucial in the cellular response to inflammatory stimuli and regulate the expression of pro-inflammatory mediators. It is plausible that this compound shares these mechanisms, contributing to its antitussive effect by reducing airway inflammation.

Conclusion and Future Directions

The discovery of this compound in Citrus grandis 'Tomentosa' has identified a promising new natural product with significant antitussive properties. The foundational research has established its structure and provided initial evidence of its pharmacological activity. However, to fully realize its therapeutic potential, further in-depth research is required.

Key areas for future investigation include:

  • Dose-response studies: To establish a clear dose-dependent antitussive effect and determine the optimal therapeutic window.

  • Mechanism of action: To elucidate the precise molecular targets and signaling pathways through which this compound exerts its effects.

  • Pharmacokinetics and bioavailability: To understand the absorption, distribution, metabolism, and excretion of this compound in vivo.

  • Quantitative analysis: To determine the concentration of this compound in different parts of Citrus grandis 'Tomentosa' and optimize extraction and purification protocols for higher yields.

  • Preclinical and clinical trials: To evaluate the safety and efficacy of this compound in more advanced models and eventually in human subjects.

This technical guide provides a solid foundation for these future endeavors, with the ultimate goal of developing this compound into a novel, effective, and safe therapeutic agent.

References

Biological Sources and Analysis of Melitidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melitidin (B12368738) is a flavanone (B1672756) glycoside that has garnered significant interest within the scientific community due to its potential pharmacological activities. As a derivative of naringenin (B18129), it belongs to the vast class of flavonoids, which are secondary metabolites found throughout the plant kingdom. This technical guide provides an in-depth overview of the known biological sources of this compound, detailed experimental protocols for its isolation and quantification, and a summary of its biosynthetic pathway.

Biological Sources of this compound

This compound has been primarily isolated and identified from two species within the Citrus genus:

  • Citrus grandis 'Tomentosa' : Also known as the Tomentose pummelo, this plant is a traditional Chinese medicine. This compound was first isolated from the fruits of this species. While specific quantitative yields from the initial isolation are not extensively detailed in the primary literature, its presence is well-established.

  • Citrus bergamia Risso (Bergamot orange) : This fragrant citrus fruit, cultivated predominantly in Southern Italy, is another significant source of this compound. The flavanone is found in the juice, albedo (the white, spongy part of the peel), and flavedo (the outer, colored part of the peel) of the fruit.

Quantitative Data

The concentration of this compound can vary depending on the plant part, cultivar, and ripeness of the fruit. The most comprehensive quantitative data available is for Citrus bergamia.

Plant SourcePlant PartThis compound Concentration (ppm)Reference
Citrus bergamiaFruit (juice, albedo, flavedo)150 - 300[1]
Citrus grandis 'Tomentosa'FruitNot Reported[2]

Experimental Protocols

Extraction and Isolation of this compound from Citrus grandis 'Tomentosa' Fruit[2]

This protocol describes a general method for the extraction and chromatographic isolation of this compound.

a. Extraction:

  • Air-dry the fruits of Citrus grandis 'Tomentosa' at room temperature and pulverize them into a fine powder.

  • Macerate the powdered fruit (e.g., 400 g) in methanol (B129727) (MeOH).

  • Subject the mixture to ultrasonic extraction for 30 minutes to enhance the extraction efficiency.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude residue.

b. Isolation:

  • Redissolve the crude residue in water.

  • Subject the aqueous solution to column chromatography using a D101 macroporous resin.

  • Elute the column with a gradient of ethanol-water (e.g., starting with two column volumes of a specific EtOH-H₂O ratio) to separate the fractions.

  • Collect the fractions and monitor them using an appropriate analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

  • Combine the fractions containing this compound and further purify them using additional chromatographic steps, such as Sephadex LH-20 column chromatography or preparative HPLC, to yield pure this compound.

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the quantification of flavonoids, including this compound, in citrus samples. Below is a representative protocol.

a. Instrumentation and Conditions: [3]

  • System: Waters Acquity UPLC system or equivalent.

  • Column: GL Sciences InertSustain C18 (4.6 × 250 mm; 5 µm) or a similar C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% acetic acid in water (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: PDA detector at 283 nm.

b. Method Validation: [3]

  • System Suitability: Ensure the system meets the required performance characteristics.

  • Specificity: Confirm the method's ability to assess the analyte in the presence of other components.

  • Linearity: Establish a linear relationship between the concentration and the detector response. For this compound, a linear range of 25 - 500 µg/mL has been reported.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Precision: Assess the repeatability (intraday) and intermediate precision (interday) of the method.

  • Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies.

Biosynthesis of this compound

This compound is a glycosylated and acylated derivative of the flavanone naringenin. Its biosynthesis follows the general phenylpropanoid pathway to produce naringenin, which then undergoes further modifications.

Diagram: Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound from L-Phenylalanine.

The key steps in the biosynthesis of this compound from naringenin involve:

  • Glycosylation: Naringenin is first glycosylated to form naringin. This reaction is catalyzed by a rhamnosyltransferase (1,2RhaT), which adds a rhamnose sugar moiety.

  • Acylation: Naringin is then acylated with a 3-hydroxy-3-methylglutaryl (HMG) group, which is derived from 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), to form this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from a plant source.

Diagram: Experimental Workflow for this compound Analysis

Melitidin_Workflow cluster_extraction Sample Preparation & Extraction cluster_purification Purification & Isolation cluster_analysis Analysis & Quantification Plant_Material Plant Material (e.g., Citrus fruit) Drying_Grinding Drying & Grinding Plant_Material->Drying_Grinding Solvent_Extraction Solvent Extraction (e.g., Methanol) Drying_Grinding->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Macroporous Resin) Crude_Extract->Column_Chromatography HPLC_Analysis HPLC-DAD/UV Analysis Crude_Extract->HPLC_Analysis Direct Analysis Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Further_Purification Further Purification (e.g., Prep-HPLC) Fraction_Collection->Further_Purification Isolated_this compound Isolated this compound Further_Purification->Isolated_this compound Isolated_this compound->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis Isolated_this compound->LCMS_Analysis Structure_Elucidation Structure Elucidation (NMR, MS) Isolated_this compound->Structure_Elucidation Quantitative_Data Quantitative Data HPLC_Analysis->Quantitative_Data

References

Melitidin's Mechanism of Action in Cholesterol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melitidin (B12368738), a flavonoid glycoside predominantly found in bergamot (Citrus bergamia), has emerged as a promising natural compound for managing hypercholesterolemia. Unlike statins, the current standard of care, this compound appears to exert its cholesterol-lowering effects through a distinct mechanism of action. This technical guide provides an in-depth exploration of the current understanding of how this compound modulates cholesterol synthesis, focusing on its interaction with key regulatory pathways. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the signaling cascades involved.

Core Mechanism: Activation of AMP-Activated Protein Kinase (AMPK)

The primary mechanism by which this compound is understood to regulate cholesterol synthesis is through the activation of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that, once activated, initiates a cascade of events to restore energy balance, which includes the inhibition of anabolic processes like cholesterol synthesis.

Studies have indicated that flavonoids such as this compound can inhibit the synthesis of cholesterol and triglycerides via the AMPK pathway[1]. In vitro studies using HepG2 cells have demonstrated that bergamot fruit extract, of which this compound is a principal component, leads to an increase in the phosphorylation of AMPK[2]. This phosphorylation signifies the activation of the enzyme.

Downstream Effects of AMPK Activation on Cholesterol Synthesis

The activation of AMPK by this compound leads to two significant downstream effects that curtail cholesterol production:

  • Downregulation of HMG-CoA Reductase (HMGCR) Expression: AMPK activation is known to inhibit the conversion of HMG-CoA to mevalonate, the rate-limiting step in cholesterol synthesis, by down-regulating the expression of HMGCR[2]. It is important to note that this is an indirect effect on the enzyme's expression, not a direct inhibition of its activity.

  • Inhibition of Acetyl-CoA Carboxylase (ACC): AMPK phosphorylates and inactivates ACC, the enzyme responsible for converting acetyl-CoA to malonyl-CoA. Malonyl-CoA is a critical building block for fatty acid synthesis and its reduction also impacts the substrate pool for cholesterol synthesis[2].

The proposed signaling pathway is illustrated in the diagram below:

Melitidin_AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation HMGCR_exp HMGCR Gene Expression pAMPK->HMGCR_exp Downregulates ACC ACC pAMPK->ACC Inhibits (Phosphorylation) HMGCR HMG-CoA Reductase HMGCR_exp->HMGCR Cholesterol Cholesterol Synthesis HMGCR->Cholesterol Catalyzes (Rate-limiting step) pACC p-ACC (Inactive) ACC->pACC MalonylCoA Malonyl-CoA ACC->MalonylCoA

Caption: this compound activates AMPK, leading to downstream inhibition of cholesterol synthesis.

Interaction with HMG-CoA Reductase: A Point of Clarification

A critical distinction in the mechanism of action of this compound compared to statins is its interaction with HMG-CoA reductase (HMGCR). The majority of evidence suggests that this compound and its parent bergamot fruit extract do not directly inhibit the enzymatic activity of HMGCR[2]. This finding is significant as it implies a different pharmacological profile and potentially a different side-effect profile compared to statins, which are competitive inhibitors of HMGCR[3][4].

However, it is worth noting that some literature refers to this compound as a potential "anti-cholesterol statin drug candidate" and presents data suggesting direct inhibitory effects on HMGCR activity[5]. This discrepancy may arise from different experimental conditions or the use of different assay systems. Further research is required to definitively resolve this point.

Other Potential Mechanisms

While AMPK activation is the most substantiated mechanism, other potential actions of this compound and related flavonoids in bergamot extract have been proposed:

  • Inhibition of LDL-C Oxidation: this compound, along with other flavonoids like neoeriocitrin (B1678166) and rutin, has been shown to inhibit the oxidation of low-density lipoprotein cholesterol (LDL-C)[1]. While this does not directly impact cholesterol synthesis, it is a crucial anti-atherosclerotic property.

  • Inhibition of Pancreatic Cholesterol Ester Hydrolase (pCEH): In vivo studies have suggested that the polyphenol fraction of bergamot can inhibit pCEH, an enzyme that hydrolyzes sterol esters, thereby potentially reducing cholesterol absorption[4].

Quantitative Data Summary

Currently, there is a limited amount of publicly available quantitative data specifically for this compound's effects on cholesterol synthesis markers. The following table summarizes the conceptual findings from existing literature.

ParameterCompound/ExtractCell Line/ModelObserved EffectReference
HMGCR Activity Bergamot Fruit Extract & its principal components (including this compound)Cell-free biochemical assayNegligible change[2]
HMGCR Protein Levels Bergamot Fruit ExtractHepG2 cellsDecreased[2]
AMPK Phosphorylation Bergamot Fruit ExtractHepG2 cellsIncreased by 24.6% (30 min)[2]
Total Cholesterol Bergamot Fruit ExtractHepG2 cellsDecreased[2]
Free Cholesterol Bergamot Fruit ExtractHepG2 cellsDecreased[2]

Experimental Protocols

The following are generalized methodologies based on the cited literature for key experiments.

Cell Culture and Treatment
  • Cell Lines: Human hepatoma (HepG2) and human colorectal adenocarcinoma (Caco-2) cells are commonly used models for studying cholesterol metabolism in the liver and intestine, respectively[2].

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For experiments, cells are seeded in appropriate plates and allowed to adhere. The medium is then replaced with fresh medium containing various concentrations of this compound or bergamot fruit extract for specified time periods (e.g., 30 minutes for phosphorylation studies, longer for expression and cholesterol level assays)[2].

HMG-CoA Reductase Activity Assay (Cell-Free)
  • Principle: This assay measures the enzymatic activity of HMGCR by monitoring the oxidation of NADPH to NADP+, which is coupled to the reduction of HMG-CoA to mevalonate[6].

  • Procedure:

    • A reaction mixture is prepared containing a buffer (e.g., potassium phosphate), a source of HMGCR (e.g., purified enzyme or liver microsomes), and NADPH.

    • The test compound (this compound) or a control (e.g., pravastatin) is added to the mixture.

    • The reaction is initiated by the addition of the substrate, HMG-CoA.

    • The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically over time.

    • The rate of the reaction is calculated and compared between treated and untreated samples.

The workflow for this assay can be visualized as follows:

HMGCR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, HMGCR, NADPH) add_comp Add Test Compound (this compound) or Control prep_mix->add_comp add_sub Initiate with HMG-CoA add_comp->add_sub measure Monitor Absorbance at 340 nm add_sub->measure calc Calculate Reaction Rate measure->calc compare Compare Rates calc->compare

Caption: Workflow for a cell-free HMG-CoA reductase activity assay.

Western Blotting for Protein Expression and Phosphorylation
  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It is used to measure the levels of total and phosphorylated AMPK and HMGCR.

  • Procedure:

    • Cells are treated with this compound as described in 5.1.

    • Cells are lysed to extract total proteins.

    • Protein concentration is determined using a standard assay (e.g., Bradford assay).

    • Equal amounts of protein are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p-AMPK, anti-AMPK, anti-HMGCR, anti-β-actin).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected and quantified.

Conclusion and Future Directions

The current body of evidence strongly suggests that this compound lowers cholesterol primarily by activating the AMPK signaling pathway, which in turn downregulates the expression of HMG-CoA reductase and inhibits fatty acid synthesis. This mechanism is distinct from that of statins, which directly inhibit HMGCR activity. The conflicting data on direct HMGCR inhibition warrants further investigation to be definitively resolved.

For drug development professionals, this compound presents an interesting lead compound. Future research should focus on:

  • Quantitative Pharmacokinetics and Pharmacodynamics: Determining the dose-response relationship of pure this compound on AMPK activation and cholesterol synthesis in vitro and in vivo.

  • Resolving the HMGCR Interaction: Conducting head-to-head studies using standardized assays to clarify whether this compound has any direct inhibitory effect on HMGCR.

  • SREBP2 Pathway Investigation: Although not a primary target, the indirect effects of AMPK activation on the SREBP2 pathway should be explored to gain a more complete picture of this compound's regulatory actions.

  • Clinical Trials: Well-controlled clinical trials are necessary to establish the efficacy and safety of this compound as a cholesterol-lowering agent in humans.

By elucidating these aspects, the full therapeutic potential of this compound as a novel agent for the management of dyslipidemia can be realized.

References

An In-depth Technical Guide on the Bioavailability and Metabolic Pathways of Melitidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melitidin (B12368738) is a flavanone (B1672756) glycoside, specifically a 3-hydroxy-3-methylglutaryl (HMG) derivative of naringenin (B18129), identified in citrus species such as Citrus grandis 'Tomentosa' and bergamot (Citrus bergamia)[1][2][3]. It has garnered scientific interest for its potential statin-like properties and antitussive effects[2][3][4]. As with many flavonoid glycosides, the therapeutic efficacy of this compound is intrinsically linked to its bioavailability and subsequent metabolic fate within the body. This technical guide synthesizes the current understanding of this compound's bioavailability and metabolic pathways, drawing upon direct studies of its metabolites and the established metabolism of related flavanone glycosides. Direct pharmacokinetic studies on purified this compound are limited; therefore, this guide extrapolates from studies on citrus extracts rich in this compound and the well-documented pathways of its aglycone, naringenin.

Chemical Identity and Structure

This compound is structurally characterized as a naringenin flavanone linked to a neohesperidoside moiety, which is further acylated with a 3-hydroxy-3-methylglutaryl group[1][5].

  • Chemical Name: 5-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid[5]

  • Molecular Formula: C₃₃H₄₀O₁₇[5]

  • Molar Mass: 708.7 g/mol [5]

  • Synonyms: naringenin 7-(2''-alpha-rhamnosyl-6''-(3''''-hydroxy-3''''-methylglutaryl)-beta-glucoside)[5]

Bioavailability of this compound and Related Flavanones

The bioavailability of flavonoid glycosides is generally low and is highly dependent on the nature of the sugar moiety and the action of intestinal microbiota[6][7]. Large glycosides like this compound are typically not absorbed intact. Instead, they undergo enzymatic hydrolysis in the intestine to release the aglycone (naringenin), which is then absorbed.

A pilot bioavailability study conducted on healthy volunteers consuming bergamot juice, a source of this compound, provides the most direct insight into its metabolic fate. While the study did not quantify this compound itself in plasma, it extensively characterized the circulating metabolites of its aglycone, naringenin[8][9]. Following consumption, up to 12 different phase II conjugates of flavanone aglycones (naringenin, hesperetin, and eriodyctiol) were identified and quantified in plasma and urine[8][9]. This indicates that this compound is hydrolyzed in the gut, and its aglycone, naringenin, is absorbed and subsequently undergoes extensive phase II metabolism.

The general consensus for flavanones is that a significant portion reaches the colon, where it is metabolized by gut microbiota into smaller phenolic compounds that can be absorbed[1].

Quantitative Data on Circulating Metabolites

The following table summarizes the key metabolites identified after the consumption of bergamot juice. These data represent the metabolic products derived from this compound and other related flavanones present in the juice.

Metabolite ClassSpecific Metabolites IdentifiedSample MatrixNotes
Naringenin Metabolites Naringenin-7-O-glucuronidePlasma, UrineMajor circulating metabolite.
Naringenin-4'-O-glucuronidePlasma, UrineMajor circulating metabolite.
Naringenin SulfatesPlasma, UrinePhase II sulfate (B86663) conjugates were also detected.
Hesperetin Metabolites Hesperetin-7-O-glucuronidePlasma, UrineDerived from other flavanones in bergamot juice.
Hesperetin-3'-O-glucuronidePlasma, UrineDerived from other flavanones in bergamot juice.
Hesperetin SulfatesPlasma, UrinePhase II sulfate conjugates were also detected.
Eriodictyol (B191197) Metabolites Eriodictyol Glucuronides & SulfatesPlasma, UrinePhase II conjugates were detected.

Data synthesized from a human bioavailability study on bergamot juice consumption[8][9]. Specific concentrations (e.g., Cmax, Tmax) for these metabolites were determined but are presented in the original study; the focus here is on their identity.

Metabolic Pathways

The metabolism of this compound is a multi-step process involving hydrolysis followed by phase II conjugation.

  • Step 1: Intestinal Hydrolysis: this compound, being a large glycoside, is likely hydrolyzed by intestinal enzymes (lactase-phlorizin hydrolase) or, more significantly, by the gut microbiota. This process cleaves the neohesperidoside and HMG moieties to release the aglycone, naringenin.

  • Step 2: Absorption: Naringenin is absorbed across the intestinal epithelium.

  • Step 3: Phase II Metabolism: Once absorbed, naringenin undergoes extensive first-pass metabolism in the intestinal cells and liver. The primary metabolic reactions are glucuronidation and sulfation, carried out by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. This results in the formation of various naringenin glucuronides and sulfates, which are the primary forms found in systemic circulation[8][9].

  • Step 4: Excretion: These water-soluble conjugates are then eliminated from the body, primarily via urine.

Visualization of Metabolic Pathway

The diagram below illustrates the proposed metabolic pathway of this compound in humans.

Melitidin_Metabolism cluster_gut Intestinal Lumen / Colon cluster_body Intestinal Wall / Liver / Systemic Circulation This compound This compound (Naringenin-HMG-Neohesperidoside) Naringenin Naringenin (Aglycone) This compound->Naringenin Hydrolysis (Microbiota) Naringenin_Absorbed Absorbed Naringenin Naringenin->Naringenin_Absorbed Absorption Metabolites Naringenin Glucuronides & Naringenin Sulfates Naringenin_Absorbed->Metabolites Phase II Metabolism (Glucuronidation, Sulfation) Urine Urinary Excretion Metabolites->Urine Elimination

Proposed metabolic pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section describes the protocol used in the key human bioavailability study involving bergamot juice.

Protocol: Human Bioavailability of Bergamot Flavanones
  • Study Design: This was a pilot bioavailability study conducted in healthy human volunteers[8]. The study was approved by an Institutional Review Board, and all subjects provided written informed consent[8].

  • Subjects: Healthy volunteers participated in the study.

  • Intervention: Consumption of bergamot juice (BJ).

  • Sample Collection: Plasma and urine samples were collected from the volunteers at various time points after the consumption of the juice.

  • Analytical Method:

    • Sample Preparation: Likely involved solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering substances from the plasma and urine matrices.

    • Analysis: The prepared samples were analyzed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), likely a tandem MS (MS/MS) system. This technique allows for the separation, identification, and quantification of the various flavanone metabolites.

    • Quantification: Flavanone phase II conjugates (sulfates and glucuronides) of hesperetin, naringenin, and eriodictyol were detected and quantified[8][9].

Visualization of Experimental Workflow

The diagram below outlines the general workflow for a human bioavailability study of this nature.

Bioavailability_Workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data Data Interpretation recruitment Subject Recruitment (Healthy Volunteers) consent Informed Consent recruitment->consent intervention Bergamot Juice Administration consent->intervention sampling Serial Blood & Urine Sample Collection intervention->sampling prep Sample Preparation (e.g., SPE) sampling->prep analysis LC-MS/MS Analysis prep->analysis quant Metabolite Identification & Quantification analysis->quant pk_analysis Pharmacokinetic Analysis quant->pk_analysis report Reporting of Circulating Metabolites pk_analysis->report

General experimental workflow for a flavanone bioavailability study.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, a complex flavanone glycoside, is not absorbed in its native form. Its bioavailability is dependent on intestinal hydrolysis to its aglycone, naringenin, which is then absorbed and extensively metabolized via phase II conjugation reactions. The primary circulating forms are naringenin glucuronides and sulfates.

For drug development professionals, this metabolic profile has significant implications. The therapeutic effects observed may be attributable to the circulating metabolites rather than the parent compound. Furthermore, the high degree of inter-individual variability in gut microbiota composition could lead to significant differences in the bioavailability and clinical effects of this compound.

Future research should focus on:

  • Performing a dedicated pharmacokinetic study using purified this compound to determine its absolute bioavailability and quantify key parameters (Cmax, Tmax, AUC, half-life) for both the parent compound (if detectable) and its primary metabolites.

  • Investigating the specific enzymatic and microbial processes responsible for the hydrolysis of the HMG-neohesperidoside moiety.

  • Evaluating the biological activity of the major circulating metabolites, naringenin-7-O-glucuronide and naringenin-4'-O-glucuronide, to ascertain their contribution to the overall pharmacological profile of this compound.

References

In-depth Technical Guide on the Pharmacokinetics of Melitidin in Animal Models: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for Researchers, Scientists, and Drug Development Professionals

This document serves to address the current state of knowledge regarding the pharmacokinetics of Melitidin in animal models. Following a comprehensive review of publicly available scientific literature, it has been determined that there are currently no published studies providing specific pharmacokinetic data for this compound. Therefore, the creation of a detailed technical guide with quantitative data tables and experimental protocols is not feasible at this time. This document will instead summarize the limited existing information on this compound and provide a general overview of the pharmacokinetics of the broader class of compounds to which it belongs, flavanone (B1672756) glycosides.

Introduction to this compound

This compound is a flavanone glycoside that has been isolated from Citrus grandis 'Tomentosa', a plant used in traditional Chinese medicine.[1][2][3] Research has identified a potential therapeutic application for this compound, as it has demonstrated a significant antitussive (cough-suppressing) effect in studies conducted on guinea pigs.[1][2][3] Despite this identified pharmacological activity, its absorption, distribution, metabolism, and excretion (ADME) profile has not been characterized in any animal model according to available literature.

General Pharmacokinetic Profile of Flavanone Glycosides

In the absence of specific data for this compound, we can look to the general pharmacokinetic characteristics of flavanone glycosides to infer potential behavior. It is important to note that these are general trends and may not be representative of this compound's specific properties.

  • Absorption: Flavanones, particularly in their glycoside form, are generally thought to have low bioavailability.[1][4] The parent compounds are often found in negligible concentrations in plasma following oral administration.[1][4]

  • Metabolism: A key characteristic of flavanones is their rapid and extensive metabolism.[1][4][5] After oral intake, they are quickly metabolized in the enterocytes into conjugated forms, primarily sulfates and glucuronides, which are the main forms that circulate in the plasma.[1][4] A significant portion of these compounds can also reach the colon, where they are further metabolized by the gut microbiota into smaller phenolic compounds that can be absorbed.[4][5]

  • Distribution and Excretion: The distribution and excretion patterns are highly dependent on the specific metabolites formed.

  • Species and Form Dependency: The pharmacokinetic profile of flavanones is heavily influenced by the animal species being studied and whether the compound is in its aglycone or glycoside form.[1][4]

Experimental Protocols: A General Framework

While no specific experimental protocols for this compound pharmacokinetics are available, a general methodology for such a study in an animal model (e.g., rats, mice, dogs) would typically involve the following steps. This framework is provided for illustrative purposes for future research.

G A Dose Administration (e.g., Oral, Intravenous) B Serial Blood Sampling (e.g., via tail vein, jugular vein) A->B Time Points C Plasma Separation (Centrifugation) B->C D Sample Preparation (e.g., Protein Precipitation, SPE) C->D E LC-MS/MS Analysis (Quantification of this compound & Metabolites) D->E F Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC, Half-life) E->F

References

A Technical Guide to the Natural Occurrence and Analysis of Melitidin in Bergamot Juice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of melitidin (B12368738), a unique 3-hydroxy-3-methylglutaryl (HMG) flavanone (B1672756) glycoside, in the juice of bergamot (Citrus bergamia). This compound, alongside its structural analogue brutieridin (B10837292), has garnered significant scientific interest due to its statin-like properties, primarily the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway[1][2][3][4]. This document details the quantitative levels of this compound across different bergamot cultivars and processing stages, provides standardized experimental protocols for its extraction and quantification, and illustrates its key biological signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Bergamot (Citrus bergamia Risso et Poiteau), a citrus fruit predominantly cultivated in the Calabria region of Southern Italy, is distinguished by its unique phytochemical profile[5][6][7]. While historically prized for the essential oil from its peel, the juice is now recognized as a rich source of bioactive flavonoids[3][8][9]. Among these are this compound and brutieridin, two flavonoid glycosides conjugated with a 3-hydroxy-3-methylglutaric acid (HMG) moiety[10]. This structural feature is analogous to the substrate of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and is believed to be the basis for their potential cholesterol-lowering effects[3][4][11]. This compound is specifically the HMG conjugate of naringenin (B18129) 7-O-neohesperidoside[10]. Understanding the natural concentration, variability, and analytical methodologies for this compound is critical for its potential development as a nutraceutical or therapeutic agent.

Quantitative Occurrence of this compound and Brutieridin

The concentration of this compound and its counterpart, brutieridin, in bergamot can vary based on factors such as cultivar, ripening stage, cultivation area, and the specific part of the fruit analyzed (juice, albedo, or flavedo)[8][10][12]. The data compiled from various studies are summarized below to provide a comparative quantitative overview.

Table 1: Concentration of this compound in Bergamot Fruit and Juice

Bergamot CultivarSource / MatrixConcentration of this compoundHarvest Time / Ripening StageReference
Fantastico, Femminello, CastagnaroFruit (Juice, Albedo, Flavedo)150 - 300 mg/kg (ppm)October - December[10]
Not SpecifiedJuice (from PDO area)1.19 ± 0.08 mg/100 mLJanuary 2023[8]
Not SpecifiedJuice (from non-PDO area)0.49 ± 0.05 mg/100 mLJanuary 2023[8]
Not SpecifiedJuice (from PDO area)1.10 ± 0.05 mg/100 mLFebruary 2023[8]
Not SpecifiedJuice (from non-PDO area)0.51 ± 0.04 mg/100 mLFebruary 2023[8]
Not SpecifiedJuice (from PDO area)1.31 ± 0.06 mg/100 mLJanuary 2024[8]
Not SpecifiedJuice (from non-PDO area)0.55 ± 0.02 mg/100 mLJanuary 2024[8]
Fantastico, Femminello, CastagnaroCloudy JuiceGenerally higher than clear juiceOctober - March[9][12]

Table 2: Comparative Concentration of this compound and Brutieridin

CompoundBergamot CultivarSource / MatrixConcentration RangeReference
This compound Fantastico, Femminello, CastagnaroFruit (Juice, Albedo, Flavedo)150 - 300 mg/kg (ppm)[10]
Brutieridin Fantastico, Femminello, CastagnaroFruit (Juice, Albedo, Flavedo)300 - 500 mg/kg (ppm)[10]
This compound Not SpecifiedJuice (from PDO area)1.10 - 1.31 mg/100 mL[8]
Brutieridin Not SpecifiedJuice (from PDO area)2.11 - 2.41 mg/100 mL[8]
This compound Not SpecifiedJuice (from non-PDO area)0.49 - 0.55 mg/100 mL[8]
Brutieridin Not SpecifiedJuice (from non-PDO area)0.89 - 1.01 mg/100 mL[8]

Note: Concentrations consistently show brutieridin levels to be higher than this compound levels in bergamot juice and fruit parts[2][8][10]. Additionally, fruits grown in the Protected Designation of Origin (PDO) area of Calabria show significantly higher concentrations of these flavonoids[7][8].

Experimental Protocols

Protocol for Extraction and Isolation of this compound

This protocol synthesizes methodologies for the efficient extraction and purification of this compound from bergamot fruit for analytical or semi-preparative purposes[10][13][14].

  • Sample Preparation:

    • Source Material: Fresh bergamot fruits (Citrus bergamia), including juice, albedo, and flavedo.

    • Homogenization: Chop the entire fruit or desired parts (e.g., albedo) and homogenize in a blender with an extraction solvent mixture. A recommended solvent is a ternary mixture of methanol (B129727), ethanol, and chloroform (B151607) (65:30:5 v/v/v)[10].

  • Initial Extraction:

    • Maceration: Macerate the homogenized material in the solvent mixture for a sufficient period (e.g., 24 hours) at room temperature to ensure exhaustive extraction.

    • Filtration: Filter the mixture through a Buchner funnel to separate the liquid extract from the solid plant residue[10].

  • Solvent Removal and Concentration:

    • Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the organic solvents. This will yield a crude aqueous-ethanolic extract.

  • Solid-Phase Extraction (SPE) for Purification:

    • Cartridge Activation: Use a C18 SPE cartridge (e.g., Supelclean LC-18, 10 g). Activate the cartridge by passing methanol through it, followed by washing with deionized water[10].

    • Sample Loading: Load the concentrated crude extract onto the activated C18 cartridge.

    • Washing: Wash the loaded cartridge with deionized water (e.g., 15 mL) to remove sugars and other highly polar impurities[10].

    • Elution: Elute the flavonoid fraction, including this compound, from the cartridge using methanol (e.g., 2 x 15 mL)[10].

    • Final Concentration: Evaporate the methanolic eluate to dryness under vacuum to obtain a purified flavonoid-rich extract.

  • Semi-Preparative HPLC for Isolation (Optional):

    • For obtaining pure this compound, the dried extract can be redissolved in a suitable solvent (e.g., H₂O-CH₃OH 1:1) and subjected to semi-preparative HPLC using a C18 column[10][13][14]. A gradient elution with water (containing 0.1% formic acid) and acetonitrile (B52724) is typically employed[10]. Fractions corresponding to the this compound peak are collected and pooled.

Protocol for Quantification by HPLC-DAD

This protocol outlines a standard High-Performance Liquid Chromatography (HPLC) method with a Diode-Array Detector (DAD) for the quantification of this compound in bergamot juice or extracts[7][10][15][16].

  • Sample Preparation:

    • Extract Preparation: Prepare the flavonoid extract as described in Protocol 3.1 (steps 1-4).

    • Dilution: Dissolve a known weight of the dried extract in a suitable solvent (e.g., methanol or a water-ethanol mixture) to a known final concentration (e.g., 1000 ppm)[10].

    • Filtration: Filter the sample solution through a 0.2 µm or 0.45 µm syringe filter (e.g., PTFE) prior to injection to remove any particulate matter[15].

  • HPLC System and Conditions:

    • Chromatography System: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used[10][17].

    • Mobile Phase A: Deionized water with 0.1% formic acid (v/v)[10].

    • Mobile Phase B: Acetonitrile (CH₃CN)[10].

    • Elution Gradient: A typical linear gradient is as follows: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to 5% B and equilibrate for 5 minutes before the next injection[10].

    • Flow Rate: 1.0 - 1.5 mL/min[10].

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10 - 20 µL[12][17].

    • Detection: Monitor at a wavelength of 280-283 nm for flavanones[7][16][17]. A full UV-Vis spectrum (200-600 nm) can also be recorded for peak purity and identification.

  • Quantification:

    • Standard Preparation: Prepare a series of calibration standards of a known reference compound. If a pure this compound standard is unavailable, naringin (B1676962) can be used as an external standard, and results can be expressed as naringin equivalents[15][16].

    • Calibration Curve: Inject the standards to construct a calibration curve of peak area versus concentration.

    • Calculation: Inject the prepared sample and determine the peak area for this compound. Calculate the concentration in the sample using the regression equation from the calibration curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and quantification of this compound from bergamot.

G cluster_prep Sample Preparation & Extraction cluster_analysis Quantification Start Bergamot Fruit (Juice, Albedo, Flavedo) Homogenize Homogenization in Solvent (MeOH/EtOH/CHCl3) Start->Homogenize Extract Maceration & Filtration Homogenize->Extract Concentrate Concentration (Rotary Evaporator) Extract->Concentrate SPE Solid-Phase Extraction (C18) - Wash (H2O) - Elute (MeOH) Concentrate->SPE Dry Evaporation to Dryness SPE->Dry Final_Extract Purified Flavonoid Extract Dry->Final_Extract Dissolve Dissolve in Solvent & Filter (0.2 µm) Final_Extract->Dissolve HPLC HPLC-DAD Analysis - C18 Column - H2O/ACN Gradient - Detection at ~283 nm Dissolve->HPLC Quantify Quantification (External Standard) HPLC->Quantify Result This compound Concentration Quantify->Result

Caption: Workflow for this compound Extraction and Quantification.

Biological Signaling Pathways

This compound's biological activity is primarily linked to its influence on cholesterol metabolism and inflammatory pathways.

This compound exerts a statin-like effect by directly inhibiting HMG-CoA Reductase (HMGCR)[3][4]. Additionally, bergamot polyphenols can activate AMP-activated protein kinase (AMPK), which leads to the downstream inhibition of cholesterol and fatty acid synthesis[3][6].

G This compound This compound HMGCR HMG-CoA Reductase (HMGCR) This compound->HMGCR Inhibits AMPK AMPK Activation This compound->AMPK Activates Cholesterol Cholesterol Synthesis HMGCR->Cholesterol Catalyzes SREBP1 Inhibition of SREBP-1 AMPK->SREBP1 SREBP1->HMGCR Regulates FAS Fatty Acid Synthesis SREBP1->FAS Regulates cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (Active) IkB->NFkB Degrades & Releases NFkB_complex NF-κB/IκBα (Inactive Complex) Nucleus Nucleus NFkB->Nucleus Translocates Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Transcription Inflammation Inflammation Transcription->Inflammation This compound This compound This compound->IKK Inhibits

References

Melitidin: An In-Depth Technical Guide on its Role as a Putative HMG-CoA Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melitidin (B12368738), a flavanone (B1672756) glycoside predominantly found in Bergamot (Citrus bergamia) and Pummelo (Citrus grandis), has emerged as a compound of interest in the field of lipid metabolism. Structurally analogous to the substrate of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR), the rate-limiting enzyme in the cholesterol biosynthesis pathway, this compound has been investigated for its potential statin-like properties. This technical guide provides a comprehensive overview of the current, albeit conflicting, scientific evidence regarding the role of this compound as a direct inhibitor of HMG-CoA reductase. It aims to furnish researchers, scientists, and drug development professionals with a detailed summary of the available data, experimental methodologies, and a critical perspective on the compound's mechanism of action.

Introduction: The Cholesterol Synthesis Pathway and HMG-CoA Reductase

The synthesis of cholesterol is a vital biological process, with the mevalonate (B85504) pathway serving as the central metabolic route.[1] The enzyme HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, a kinetically irreversible step that represents the primary point of regulation for cholesterol biosynthesis.[2][3] Consequently, HMGR has been a key target for hypercholesterolemia therapies, with statins being the most prominent class of drugs that competitively inhibit this enzyme.[3] The quest for novel, natural compounds with statin-like activity continues to be an active area of research.

This compound as a Direct Inhibitor of HMG-CoA Reductase: Conflicting Evidence

The scientific literature presents a conflicting view on the direct inhibitory effect of this compound on HMG-CoA reductase.

A 2021 study investigating the cholesterol-lowering properties of bergamot fruit extract (BFE) and its primary components, including this compound, reported that these compounds did not directly inhibit HMG-CoA reductase activity in vitro. The study proposed an alternative mechanism involving the downregulation of HMGCR protein expression in HepG2 cells, potentially mediated by an increase in AMP-activated protein kinase (AMPK) phosphorylation.

Conversely, a 2023 study by Shen et al. on the biosynthesis pathway of this compound in pummelo presented evidence of direct HMG-CoA reductase inhibition.[4] An enzyme inhibition assay demonstrated that this compound inhibited HMGR activity in a concentration-dependent manner.[4][5]

This discrepancy highlights the need for further research to definitively elucidate the precise mechanism of action of this compound on HMG-CoA reductase.

Quantitative Data on HMG-CoA Reductase Inhibition

To date, specific IC50 or Ki values for this compound's inhibition of HMG-CoA reductase from peer-reviewed publications remain scarce. However, the study by Shen et al. (2023) provides a graphical representation of the dose-dependent inhibition. The data, estimated from the published graph, is summarized in the table below. For comparative purposes, data for naringin, another flavonoid, from the same study is included.

CompoundConcentrationEstimated % Inhibition of HMG-CoA Reductase ActivityReference
This compoundLow~20%Shen et al., 2023[4][5]
This compoundMedium~45%Shen et al., 2023[4][5]
This compoundHigh~70%Shen et al., 2023[4][5]
NaringinLow~10%Shen et al., 2023[4][5]
NaringinMedium~25%Shen et al., 2023[4][5]
NaringinHigh~40%Shen et al., 2023[4][5]

Note: The percentage inhibition is an estimation derived from the graphical data presented in the abstract of Shen et al., 2023. The precise concentrations designated as "Low," "Medium," and "High" were not specified in the available material.

Experimental Protocol: HMG-CoA Reductase Activity (Inhibitor Screening) Assay

The following is a detailed, representative protocol for an in vitro HMG-CoA reductase activity assay based on commercially available kits, which is suitable for screening potential inhibitors like this compound.[1][6] The specific protocol used by Shen et al. (2023) was not available in the reviewed literature.

4.1. Principle

The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.[1]

4.2. Materials and Reagents

  • HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing KCl, EDTA, and DTT)

  • Purified HMG-CoA reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Pravastatin)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 340 nm

4.3. Assay Procedure

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Keep the enzyme on ice throughout the procedure.

  • Plate Setup:

    • Blank (No Enzyme) Wells: Add assay buffer, NADPH solution, HMG-CoA solution, and the solvent used for the test inhibitor.

    • Control (No Inhibitor) Wells: Add assay buffer, HMG-CoA reductase enzyme, NADPH solution, HMG-CoA solution, and the solvent used for the test inhibitor.

    • Test Inhibitor Wells: Add assay buffer, HMG-CoA reductase enzyme, NADPH solution, HMG-CoA solution, and the desired concentrations of this compound.

    • Positive Control Wells: Add assay buffer, HMG-CoA reductase enzyme, NADPH solution, HMG-CoA solution, and the positive control inhibitor (e.g., pravastatin).

  • Reaction Initiation: The reaction is typically initiated by the addition of the HMG-CoA substrate.

  • Kinetic Measurement: Immediately after adding the substrate, place the microplate in a plate reader pre-set to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well.

    • The percentage inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100

Visualizations: Pathways and Workflows

Cholesterol Biosynthesis Pathway and the Role of HMG-CoA Reductase

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (HMGR) Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Multiple Steps Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol

Caption: The rate-limiting step of the cholesterol biosynthesis pathway catalyzed by HMG-CoA reductase.

Proposed Mechanism of Direct HMG-CoA Reductase Inhibition by this compound

Melitidin_Inhibition cluster_enzyme HMG-CoA Reductase (HMGR) HMGR Active Site Mevalonate Mevalonate (Product) HMGR->Mevalonate Conversion Blocked This compound This compound This compound->HMGR Competitively Binds HMG_CoA HMG-CoA (Substrate) HMG_CoA->HMGR Binds Experimental_Workflow start Prepare Reagents (Enzyme, Substrate, NADPH, Inhibitor) setup Set up 96-well plate (Blank, Control, Test Wells) start->setup initiate Initiate Reaction (Add HMG-CoA) setup->initiate measure Kinetic Measurement (A340 at 37°C) initiate->measure analyze Calculate Rate of NADPH Consumption measure->analyze calculate Determine % Inhibition analyze->calculate

References

Methodological & Application

Application Notes and Protocols for the Extraction of Melitidin from Citrus Peel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melitidin (B12368738), a flavanone (B1672756) glycoside primarily found in certain citrus species such as pomelo (Citrus grandis) and bergamot (Citrus bergamia), has garnered significant interest in the scientific community.[1][2] This interest stems from its potential therapeutic properties, including its role as an anti-cholesterolemic agent through the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Furthermore, emerging research suggests its involvement in modulating inflammatory responses through the TLR4/MyD88/NF-κB signaling pathway. This document provides detailed protocols for the extraction, purification, and quantification of this compound from citrus peel, along with an overview of its relevant biological signaling pathways.

Data Summary

The following tables summarize quantitative data related to the extraction of flavonoids from citrus peel. While data specific to this compound is limited, the provided values for major citrus flavonoids like naringin (B1676962) and hesperidin, often co-extracted with this compound, offer a valuable reference for expected yields and the influence of various extraction parameters.

Table 1: Comparison of Extraction Methods for Total Phenolic and Naringin Content from Pomelo Peel [3]

Extraction MethodTotal Phenolic Content (mg GAE/g DM)Naringin Content (mg NE/g DM)Antioxidant Capacity (mg AAE/g DM)
Conventional Extraction (without ultrasound)6.933.284.42
Ultrasound-Assisted Extraction9.054.654.76

GAE: Gallic Acid Equivalents; NE: Naringin Equivalents; AAE: Ascorbic Acid Equivalents; DM: Dry Matter. Extraction conditions for UAE: 80% ethanol (B145695), 1:25 solid-to-liquid ratio, 60°C, 7.5 min sonication.[3]

Table 2: Influence of Solvent on Flavonoid and Phenolic Content in Grapefruit Peel Extracts [4]

SolventTotal Phenolic Content (mg GAE/100g)Total Flavonoid Content (mg/100g)Hesperidin (mg/g)Nobiletin (mg/g)
Ethanol206.53 ± 6.8283.06 ± 2.7428.519.92
Methanol (B129727)181.11 ± 5.80---
Water154.94 ± 5.27---

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Pomelo Peel

This protocol is optimized for the extraction of flavonoids, including this compound, from pomelo peel using ultrasonication.[3]

Materials and Equipment:

  • Fresh pomelo peels

  • Deionized water

  • Ethanol (96%)

  • Ultrasonic bath or probe sonicator

  • Water bath with temperature control

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

  • Rotary evaporator

  • Freeze-dryer (optional)

  • Analytical balance

  • Grinder or blender

Procedure:

  • Peel Preparation:

    • Wash fresh pomelo fruits thoroughly with water to remove any surface contaminants.

    • Manually peel the fruits and separate the flavedo (outer colored layer) and albedo (inner white layer). The albedo is a primary source of many flavonoids.

    • Cut the peel into small pieces and dry them in an oven at 60°C until a constant weight is achieved.

    • Grind the dried peel into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Prepare an 80% ethanol solution (v/v) with deionized water.

    • Weigh 10 g of the dried citrus peel powder and place it in a 500 mL beaker.

    • Add 250 mL of the 80% ethanol solution to achieve a solid-to-liquid ratio of 1:25 (w/v).[3]

    • Place the beaker in an ultrasonic bath preheated to 60°C.[3]

    • Sonicate the mixture for 7.5 minutes.[3]

  • Filtration and Concentration:

    • After sonication, immediately filter the mixture through Whatman No. 1 filter paper using a Buchner funnel to separate the extract from the solid residue.

    • Wash the residue with a small amount of the 80% ethanol solution to ensure maximum recovery of the extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at 50°C under reduced pressure to remove the ethanol.

    • The resulting aqueous extract can be used for purification or freeze-dried to obtain a crude flavonoid powder.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes a general method for the purification of flavonoids from a crude extract using column chromatography.[5][6]

Materials and Equipment:

  • Crude flavonoid extract (from Protocol 1)

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate (B1210297), methanol)

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle and the excess n-hexane to drain until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude flavonoid extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate).

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin the elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, followed by methanol). A suggested gradient could be:

      • 100% n-hexane

      • n-hexane:ethyl acetate (9:1, 8:2, 7:3, etc.)

      • 100% ethyl acetate

      • Ethyl acetate:methanol (9:1, 8:2, etc.)

    • Collect the eluate in fractions of a consistent volume (e.g., 10-20 mL).

  • Fraction Analysis and Pooling:

    • Monitor the separation of compounds by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:ethyl acetate) and visualize the spots under a UV lamp.

    • Pool the fractions containing the compound of interest (this compound) based on their TLC profiles.

  • Final Concentration:

    • Combine the purified fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is based on a validated method for the simultaneous quantification of naringin and this compound.[7]

Materials and Equipment:

  • Purified this compound sample or crude extract

  • This compound analytical standard

  • HPLC system with a PDA or UV detector

  • C18 chromatographic column (e.g., GL Sciences InertSustain C18, 4.6 × 250 mm; 5 µm)[7]

  • Acetonitrile (B52724) (HPLC grade)

  • Acetic acid (HPLC grade)

  • Deionized water (HPLC grade)

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Mobile Phase and Standards:

    • Prepare the mobile phase consisting of acetonitrile and 0.1% acetic acid in water.

    • Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or DMSO).

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 25 to 500 µg/mL.[7]

  • Sample Preparation:

    • Dissolve a known amount of the purified this compound or crude extract in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set up the HPLC system with the following parameters:

      • Column: GL Sciences InertSustain C18 (4.6 × 250 mm; 5 µm)[7]

      • Mobile Phase: A gradient of acetonitrile and 0.1% acetic acid may be required for optimal separation.

      • Flow Rate: 1 mL/min[7]

      • Injection Volume: 10 µL[7]

      • Detection Wavelength: 283 nm[7]

      • Column Temperature: 40°C

  • Quantification:

    • Inject the calibration standards to generate a standard curve of peak area versus concentration.

    • Inject the prepared sample.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the standard curve.

Signaling Pathways and Experimental Workflows

Experimental Workflow

The overall workflow for the extraction and analysis of this compound from citrus peel is depicted below.

experimental_workflow start Citrus Peel (Pomelo/Bergamot) prep Preparation (Drying, Grinding) start->prep extraction Ultrasound-Assisted Extraction (80% Ethanol, 60°C, 7.5 min) prep->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Flavonoid Extract filtration->crude_extract purification Column Chromatography (Silica Gel) crude_extract->purification fractions Fraction Collection & Analysis (TLC) purification->fractions pure_this compound Purified this compound fractions->pure_this compound quantification HPLC-PDA Analysis (Quantification) pure_this compound->quantification end Quantitative Data quantification->end

Figure 1. Experimental workflow for this compound extraction.
Signaling Pathways

1. Inhibition of HMG-CoA Reductase

This compound is believed to exert its anti-cholesterolemic effects by inhibiting HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis.

hmg_coa_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmgcr HMG-CoA Reductase hmg_coa->hmgcr mevalonate Mevalonate hmgcr->mevalonate cholesterol Cholesterol mevalonate->cholesterol ...multiple steps This compound This compound This compound->hmgcr Inhibition

Figure 2. This compound's inhibition of the HMG-CoA reductase pathway.

2. Anti-Inflammatory Pathway: Inhibition of TLR4/NF-κB Signaling

Citrus flavonoids have been shown to possess anti-inflammatory properties by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. This pathway, when activated by ligands such as lipopolysaccharide (LPS), leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.

tlr4_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylates & Inhibits nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Gene Transcription This compound This compound This compound->tlr4 Inhibition

Figure 3. Inhibition of the TLR4/NF-κB signaling pathway.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Melitidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melitidin is a flavanone (B1672756) glycoside predominantly found in citrus fruits, such as bergamot and pomelo.[1][2][3] It has garnered significant interest in the scientific community due to its potential therapeutic properties, including statin-like and antitussive effects.[3][4] As research into the pharmacological activities of this compound progresses, robust and reliable analytical methods for its quantification in various matrices are crucial. High-Performance Liquid Chromatography (HPLC) stands out as a powerful technique for the separation, identification, and quantification of this compound due to its high resolution, sensitivity, and reproducibility.

This document provides detailed application notes and protocols for the analysis of this compound using HPLC, intended to guide researchers, scientists, and drug development professionals in their analytical endeavors.

Quantitative Data Summary

The following tables summarize the quantitative data for the HPLC analysis of this compound, providing a basis for method validation and comparison.

Table 1: HPLC Method Validation Parameters for this compound Analysis

ParameterValueReference
Linear Range25 - 500 µg/mL[5]
Correlation Coefficient (R²)0.9999[5]
Limit of Detection (LOD)0.17 µg/mL[5]
Limit of Quantification (LOQ)0.56 µg/mL[5]
Intraday Precision (RSD)0.45 - 1.68%[5]
Interday Precision (RSD)0.61 - 1.92%[5]
Accuracy (Recovery)95.08 - 102.94%[5]

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical and depends on the matrix. Below are detailed methods for citrus fruit and plasma samples.

1.1. From Citrus Fruit Juice

This protocol is adapted from methods for similar flavanone glycosides, naringin (B1676962) and hesperidin, in citrus juices.[6][7]

  • Objective: To extract this compound from citrus juice for HPLC analysis.

  • Materials:

    • Fresh citrus fruit

    • Hand-press juicer or blender

    • Centrifuge

    • 0.45 µm nylon membrane filters

    • HPLC vials

  • Procedure:

    • Extract the juice from the citrus fruit using a hand-press juicer or by blending the pulp followed by filtration to remove seeds and large pulp particles.

    • Transfer the juice to centrifuge tubes and centrifuge at 13,200 rpm for 15 minutes to pellet insoluble materials.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm nylon membrane filter directly into an HPLC vial.

    • The sample is now ready for injection into the HPLC system.

1.2. From Plasma

This protocol for plasma samples involves protein precipitation to remove interfering macromolecules.[8][9][10]

  • Objective: To extract this compound from plasma samples for HPLC analysis.

  • Materials:

  • Procedure:

    • Pipette 200 µL of the plasma sample into a microcentrifuge tube.

    • Add 800 µL of ice-cold acetonitrile or methanol to the plasma sample (a 1:4 ratio of plasma to solvent).[9]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate the mixture at -20°C for 30 minutes to enhance protein precipitation.

    • Centrifuge the sample at 14,000 rpm for 15 minutes at 4°C.

    • Carefully collect the clear supernatant without disturbing the protein pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection.

HPLC-PDA Method

This protocol is based on a validated method for the simultaneous quantification of naringin and this compound.[5]

  • Objective: To separate and quantify this compound using a Reverse-Phase HPLC system with Photodiode Array (PDA) detection.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: GL Sciences InertSustain C18 (4.6 x 250 mm; 5 µm)[5]

    • Mobile Phase: Acetonitrile (A) and 0.1% Acetic Acid in Water (B)[5]

    • Flow Rate: 1.0 mL/min[5]

    • Injection Volume: 10 µL[5]

    • Column Temperature: 30°C

    • Detection Wavelength: 283 nm[5]

    • Gradient Program:

      • A specific gradient was not provided in the reference, but a typical gradient for flavonoid analysis would start with a low percentage of organic phase (e.g., 10-20% A), ramp up to a higher percentage (e.g., 50-70% A) over 20-30 minutes to elute the compounds of interest, followed by a wash and re-equilibration step. Method development and optimization are recommended for specific instrumentation.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: Statin-Like Activity of this compound

This compound exhibits statin-like properties by inhibiting the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase enzyme.[4] This enzyme catalyzes a rate-limiting step in the cholesterol biosynthesis pathway.[4][11][12] By inhibiting this enzyme, this compound reduces the endogenous production of cholesterol.

Melitidin_Statin_Pathway cluster_pathway Cholesterol Biosynthesis Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol ... This compound This compound This compound->Inhibition HMG_CoA_Reductase_Label HMG-CoA Reductase Inhibition->HMG_CoA_Reductase_Label HPLC_Workflow cluster_prep Sample Preparation cluster_data Data Processing SampleCollection Sample Collection (e.g., Citrus Fruit, Plasma) JuiceExtraction Juice Extraction / Centrifugation SampleCollection->JuiceExtraction for Citrus ProteinPrecipitation Protein Precipitation SampleCollection->ProteinPrecipitation for Plasma Filtration Filtration (0.45 or 0.22 µm) JuiceExtraction->Filtration ProteinPrecipitation->Filtration HPLC_Analysis HPLC-PDA Analysis Filtration->HPLC_Analysis PeakIntegration Peak Integration & Identification HPLC_Analysis->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification FinalReport Final Report Quantification->FinalReport

References

Application Notes and Protocols for the Characterization of Melitidin using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melitidin is a flavanone (B1672756) glycoside first isolated from Citrus grandis 'Tomentosa' and later found in bergamot fruit.[1][2] It has garnered interest for its potential biological activities. Accurate structural characterization and unambiguous identification are crucial for further research and development of this natural product. This document provides detailed application notes and experimental protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Structural Elucidation Strategy

The comprehensive structural characterization of this compound involves a multi-step analytical workflow. High-Performance Liquid Chromatography (HPLC) is first employed for the isolation and purification of the compound. Subsequently, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is utilized to determine the connectivity of atoms within the molecule. Finally, High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement to confirm the molecular formula and tandem MS (MS/MS) experiments help in elucidating the fragmentation pattern, further confirming the structure.

Workflow for this compound Characterization A Isolation & Purification (e.g., HPLC) B 1D NMR Analysis (¹H, ¹³C) A->B Pure Compound D HR-Mass Spectrometry (ESI-QTOF) A->D Molecular Formula C 2D NMR Analysis (COSY, HSQC, HMBC) B->C Initial Structural Insights F Structure Elucidation C->F Connectivity Map E Tandem MS (MS/MS) Fragmentation Analysis D->E Fragmentation Pattern E->F Substructural Information

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for complete structural assignment.

¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, assigned based on spectroscopic data from related compounds and published literature.[2][3]

Table 1: ¹H NMR Spectroscopic Data for this compound (as a representative example)

PositionδH (ppm)MultiplicityJ (Hz)
Naringenin Moiety
25.45dd12.5, 3.0
3ax3.10m
3eq2.75m
66.15d2.0
86.12d2.0
2', 6'7.35d8.5
3', 5'6.80d8.5
Neohesperidose Moiety
Glc-1''5.10d7.5
Rha-1'''5.05br s
Rha-CH₃1.25d6.0
HMG Moiety
2''''2.60s
4''''2.70s
CH₃1.40s

Table 2: ¹³C NMR Spectroscopic Data for this compound (as a representative example)

PositionδC (ppm)
Naringenin Moiety
279.5
342.5
4197.0
5163.5
697.0
7165.0
896.0
9163.0
10102.5
1'129.0
2', 6'128.0
3', 5'115.5
4'158.0
Neohesperidose Moiety
Glc-1''100.0
Rha-1'''101.0
Rha-CH₃18.0
HMG Moiety
1''''172.0
2''''45.0
3''''70.0
4''''46.0
5''''175.0
CH₃27.0
2D NMR Correlations

2D NMR experiments establish the connectivity between protons and carbons.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (¹JCH).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (²JCH, ³JCH), which is critical for connecting different structural fragments.

Key HMBC Correlations for this compound Structure cluster_Naringenin Naringenin Aglycone cluster_Sugar Neohesperidose cluster_HMG HMG Moiety H-2' H-2' C-2 C-2 H-2'->C-2 H-6 H-6 C-7 C-7 H-6->C-7 H-8 H-8 H-8->C-7 Glc-H-1'' Glc-H-1'' Glc-H-1''->C-7 Rha-H-1''' Rha-H-1''' Glc-C-2'' Glc-C-2'' Rha-H-1'''->Glc-C-2'' HMG-H-2'''' HMG-H-2'''' Glc-C-6'' Glc-C-6'' HMG-H-2''''->Glc-C-6''

Caption: Diagram of key HMBC correlations confirming the connectivity of this compound's structural components.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).[1]

    • Transfer the solution to a 5 mm NMR tube.

  • 1D NMR Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

    • For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, use proton decoupling and a spectral width of 200-220 ppm, with a larger number of scans for adequate signal-to-noise.

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.

    • HSQC: Run a gradient-selected HSQC experiment to determine one-bond ¹H-¹³C connectivities. Optimize the ¹JCH coupling constant to ~145 Hz.

    • HMBC: Acquire a gradient-selected HMBC spectrum to determine long-range ¹H-¹³C correlations. Optimize the long-range coupling constant (ⁿJCH) to ~8 Hz to observe 2- and 3-bond correlations.[1]

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent signal.

    • Assign all proton and carbon signals by integrating the information from all 1D and 2D spectra.

Mass Spectrometry

High-resolution mass spectrometry is employed to determine the elemental composition and fragmentation pattern of this compound, providing confirmatory evidence for the structure elucidated by NMR.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₃₃H₄₀O₁₇), the expected exact mass can be calculated and compared to the experimental value.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zMass Error (ppm)
[M-H]⁻707.2193707.2190< 5
[M+H]⁺709.2335709.2331< 5
[M+Na]⁺731.2155731.2152< 5
Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions. This fragmentation provides valuable information about the different structural components of the molecule.

Proposed MS/MS Fragmentation Pathway of this compound [M-H]⁻ A This compound [M-H]⁻ m/z 707 B Loss of HMG [M-H-144]⁻ m/z 563 A->B - C₅H₈O₄ D Naringenin + Glucose [M-H-Rha]⁻ A->D - C₆H₁₀O₄ (Rha) C Loss of Rhamnose [M-H-HMG-146]⁻ m/z 417 B->C - C₆H₁₀O₄ E Naringenin Aglycone [Y₀]⁻ m/z 271 C->E - C₆H₁₀O₅ D->E - C₆H₁₀O₅ (Glc)

Caption: A simplified proposed fragmentation pathway for the [M-H]⁻ ion of this compound in negative ion mode ESI-MS/MS.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Prepare a stock solution of purified this compound in methanol (B129727) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.[4]

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is typically employed.[5]

    • Gradient Program: A representative gradient could be: 5-95% B over 20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

    • Full Scan MS: Acquire data in the m/z range of 100-1000 to detect the precursor ions ([M+H]⁺, [M-H]⁻, [M+Na]⁺).

    • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS experiments on the precursor ions of interest. Apply a range of collision energies (e.g., 10-40 eV) to obtain optimal fragmentation.[5]

  • Data Analysis:

    • Process the data using the instrument's software.

    • Determine the accurate mass and elemental composition from the full scan data.

    • Analyze the MS/MS spectra to identify characteristic fragment ions and propose a fragmentation pathway. Compare the observed fragmentation with known patterns for flavonoid glycosides.

Conclusion

The combined application of advanced NMR and mass spectrometry techniques provides a robust and reliable methodology for the complete structural characterization of this compound. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers involved in the analysis of this and other related flavonoid glycosides, facilitating further investigation into their biological properties and potential applications.

References

Application Note: Quantification of Melitidin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of melitidin (B12368738), a flavanone (B1672756) glycoside with potential anti-cholesterol properties, in plant extracts, particularly from Citrus species. The methodology is centered around a validated High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection system. This document outlines procedures for sample extraction, preparation of standards, and the specific chromatographic conditions required for accurate analysis. Key performance characteristics of the HPLC method, including linearity, limits of detection and quantification, precision, and accuracy, are presented in a tabular format for clarity. Additionally, this note includes graphical representations of the experimental workflow and the proposed biological mechanism of action for this compound to aid in comprehension and application.

Introduction

This compound is a flavanone glycoside first isolated from Citrus grandis 'Tomentosa', a traditional Chinese medicine.[1] It is also found in other citrus fruits like bergamot (Citrus bergamia) and pomelo (Citrus maxima).[2][3] Recent studies have highlighted its potential as an anti-cholesterol agent, acting as an inhibitor of the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase enzyme, the rate-limiting enzyme in the cholesterol synthesis pathway.[4] This activity makes this compound a compound of significant interest for the development of new statin-like drugs.

The accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development. This document details a robust and validated HPLC-PDA method for this purpose, based on established research.[2]

Principle of the Method

The quantification of this compound is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). In this technique, the plant extract is injected into the HPLC system, where it travels through a column packed with a nonpolar stationary phase (C18). A polar mobile phase is used to elute the components of the extract. Compounds with higher polarity elute faster, while less polar compounds like this compound are retained longer on the column. Separation is achieved based on these differential affinities. A Photodiode Array (PDA) detector is used to monitor the column effluent, measuring the absorbance of the compounds as they elute. This compound is identified by its characteristic retention time and UV spectrum and quantified by comparing its peak area to a calibration curve generated from known concentrations of a pure standard.

Materials and Reagents

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and PDA detector (e.g., Waters Acquity UPLC system).[2]

  • Analytical column: GL Sciences InertSustain C18 (4.6 × 250 mm; 5 µm particle size).[2]

  • Analytical balance (0.01 mg sensitivity).

  • Ultrasonic bath.

  • Centrifuge.

  • Vortex mixer.

  • pH meter.

  • Syringe filters (0.45 µm).

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

Chemicals and Standards
  • This compound analytical standard (>95% purity).

  • Acetonitrile (HPLC grade).[2]

  • Acetic acid (Glacial, analytical grade).[2]

  • Methanol (B129727) (HPLC grade).

  • Water (Ultrapure, 18.2 MΩ·cm).

  • Plant material (e.g., young pomelo fruits, bergamot peel).[2][3]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol describes a general method for extracting this compound from citrus plant material.

  • Sample Collection and Pre-treatment : Collect fresh plant material (e.g., young pomelo fruits). Wash the material with distilled water to remove surface contaminants.

  • Drying : Air-dry the material in the shade or use a lyophilizer to preserve thermolabile compounds.

  • Grinding : Grind the dried plant material into a coarse powder using a mechanical grinder.

  • Extraction :

    • Weigh 1 g of the powdered plant material into a flask.

    • Add 20 mL of a suitable solvent (e.g., 80% aqueous methanol).[5]

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

    • Allow the mixture to macerate for 24 hours with occasional agitation.[6]

  • Filtration and Concentration :

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times to ensure complete extraction.

    • Combine the filtrates.

    • Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Sample Solution Preparation :

    • Accurately weigh a portion of the dried crude extract.

    • Dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Protocol 2: Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL) : Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions : Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 25, 50, 100, 250, and 500 µg/mL).[2]

  • Calibration Curve : Inject each working standard solution into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to generate a calibration curve. The linearity of the curve should be verified (R² > 0.999).

Protocol 3: HPLC-PDA Method for Quantification

The following parameters are based on a validated method for the simultaneous quantification of naringin (B1676962) and this compound.[2]

  • Chromatographic Column : GL Sciences InertSustain C18 (4.6 × 250 mm; 5 µm).

  • Mobile Phase : A mixture of Acetonitrile and 0.1% Acetic Acid in water. Note: The original source does not specify a gradient or isocratic elution; analysts should optimize this based on their specific sample matrix, starting with an isocratic mixture (e.g., 30:70 v/v Acetonitrile:0.1% Acetic Acid) and developing a gradient if necessary for better separation.

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Column Temperature : Ambient or controlled at 25 °C.

  • Detection Wavelength : 283 nm.

  • Run Time : Sufficient to allow for the elution of this compound and any other compounds of interest (e.g., 20-30 minutes).

Data Presentation: Method Validation

The performance of the described HPLC method has been validated, and the key quantitative data are summarized in the table below.[2]

ParameterThis compound
Linear Range (µg/mL) 25 - 500
Correlation Coefficient (R²) 0.9999
Limit of Detection (LOD) (µg/mL) 0.17
Limit of Quantification (LOQ) (µg/mL) 0.56
Intra-day Precision (RSD %) 0.45 - 1.68
Inter-day Precision (RSD %) 0.61 - 1.92
Accuracy (Recovery %) 95.08 - 102.94
Accuracy (RSD %) 0.55 - 1.82

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis a Plant Material (e.g., Citrus Fruit) b Drying & Grinding a->b c Solvent Extraction (e.g., 80% Methanol) b->c d Filtration & Concentration c->d e Final Sample Solution d->e f HPLC Injection e->f g C18 Reverse-Phase Separation f->g h PDA Detection (283 nm) g->h i Data Acquisition h->i j Peak Integration i->j k Quantification via Calibration Curve j->k l Final this compound Concentration k->l G This compound This compound HMGR HMG-CoA Reductase (HMGR) This compound->HMGR Inhibition Mevalonate Mevalonate Pathway HMGR->Mevalonate Catalyzes Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Leads to

References

Application Notes and Protocols for In Vitro Bioassay of Melitidin: A Potential HMG-CoA Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol. Inhibition of this enzyme is a clinically validated strategy for lowering plasma cholesterol levels, with statins being the most prominent class of drugs targeting HMG-CoA reductase. Natural compounds are a promising source for the discovery of new HMG-CoA reductase inhibitors with potentially fewer side effects.

Melitidin, a flavanone (B1672756) glycoside found in bergamot (Citrus bergamia), has been identified as a potential HMG-CoA reductase inhibitor.[[“]][2] Computational and in silico studies have demonstrated that this compound is a structural analogue of statins and exhibits a strong binding affinity to the active site of the HMG-CoA reductase enzyme.[2][3][4] However, to date, definitive in vitro validation and a specific IC50 value for this compound's inhibitory effect on HMG-CoA reductase have not been extensively reported in peer-reviewed literature.[3][5]

These application notes provide a detailed protocol for an in vitro bioassay to determine the HMG-CoA reductase inhibitory activity of this compound or other test compounds. The protocol is based on a widely used spectrophotometric method that measures the decrease in absorbance resulting from the oxidation of NADPH.

HMG-CoA Reductase Signaling Pathway

The diagram below illustrates the central role of HMG-CoA reductase in the cholesterol biosynthesis pathway. Its inhibition leads to a reduction in mevalonate, a key precursor for cholesterol synthesis.

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Downstream Downstream Intermediates Mevalonate->Downstream Cholesterol Cholesterol Downstream->Cholesterol HMG_CoA_Reductase->Mevalonate NADPH -> NADP+ This compound This compound / Statins This compound->HMG_CoA_Reductase Inhibition

Figure 1: HMG-CoA Reductase in Cholesterol Biosynthesis

Quantitative Data: HMG-CoA Reductase Inhibition

While a specific IC50 value for this compound is not currently available in the literature, the following table provides IC50 values for known statins and other natural compounds against HMG-CoA reductase for comparative purposes.

CompoundTypeIC50 ValueReference(s)
PravastatinStatin70.25 nM[6]
AtorvastatinStatin~8 nM[7]
SimvastatinStatin~18.56 µg/mL[8]
CurcuminNatural Product4.3 µM[9]
Salvianolic Acid CNatural Product8 µM[9]
Ficus palmata (FPBA Extract)Natural Extract9.1 ± 0.61 µg/mL[6]

Experimental Protocols

Principle of the Assay

The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which is characteristic of the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate. The rate of NADPH consumption is directly proportional to the enzyme's activity. When an inhibitor is present, the rate of NADPH oxidation decreases.

Materials and Reagents
  • HMG-CoA Reductase Assay Kit (e.g., from Sigma-Aldrich, Abcam, or similar) or individual components:

    • HMG-CoA Reductase (human, recombinant)

    • HMG-CoA (substrate)

    • NADPH (cofactor)

    • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing KCl, EDTA, and DTT)

  • This compound (or other test compounds)

  • Pravastatin or Atorvastatin (as a positive control inhibitor)

  • DMSO (for dissolving test compounds)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm and temperature control (37°C)

  • Multichannel pipette

Experimental Workflow Diagram

The following diagram outlines the key steps in the in vitro HMG-CoA reductase inhibition assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition & Analysis ReagentPrep Prepare Reagents: - Assay Buffer - HMG-CoA - NADPH - HMG-CoA Reductase AddEnzyme Add Assay Buffer, NADPH, and HMG-CoA Reductase to wells ReagentPrep->AddEnzyme CompoundPrep Prepare Test Compound Dilutions (e.g., this compound in DMSO) AddInhibitor Add Test Compound or Controls CompoundPrep->AddInhibitor ControlPrep Prepare Controls: - Positive (Statin) - Negative (Vehicle) ControlPrep->AddInhibitor AddEnzyme->AddInhibitor Incubate Pre-incubate at 37°C AddInhibitor->Incubate AddSubstrate Initiate reaction by adding HMG-CoA Incubate->AddSubstrate Measure Measure Absorbance at 340 nm (Kinetic mode, 37°C) AddSubstrate->Measure Calculate Calculate Rate of NADPH consumption (% Inhibition) Measure->Calculate IC50 Determine IC50 value Calculate->IC50

Figure 2: Workflow for HMG-CoA Reductase Inhibition Assay
Detailed Protocol

1. Reagent Preparation:

  • Prepare all reagents according to the manufacturer's instructions if using a kit.

  • Assay Buffer: Prepare a 1X working solution of the assay buffer and pre-warm to 37°C.

  • NADPH Solution: Reconstitute NADPH in the assay buffer to the desired stock concentration. Keep on ice during use.

  • HMG-CoA Solution: Reconstitute HMG-CoA in ultrapure water or assay buffer to the desired stock concentration. Keep on ice during use.

  • HMG-CoA Reductase Enzyme: Reconstitute or dilute the enzyme in cold assay buffer to the desired working concentration. Keep on ice.

  • Test Compound (this compound): Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in the assay wells is low (typically ≤1%) to avoid solvent effects.

  • Positive Control (e.g., Pravastatin): Prepare a series of dilutions of the statin in the assay buffer.

2. Assay Procedure (96-well plate format):

  • Reaction Mixture Preparation: Prepare a master mix containing the assay buffer and NADPH solution for the number of reactions to be performed.

  • Plate Setup:

    • Blank wells: Add assay buffer and all reaction components except the enzyme.

    • Negative Control (100% activity) wells: Add assay buffer, NADPH, enzyme, and the same volume of vehicle (e.g., DMSO) used for the test compound.

    • Positive Control wells: Add assay buffer, NADPH, enzyme, and the positive control inhibitor (statin) at various concentrations.

    • Test Compound wells: Add assay buffer, NADPH, enzyme, and the test compound (this compound) at various concentrations.

  • Pre-incubation: Add the enzyme to the appropriate wells. Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the HMG-CoA substrate solution to all wells. Mix the contents of the wells thoroughly.

  • Kinetic Measurement: Immediately place the microplate in the spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

3. Data Analysis:

  • Calculate the rate of reaction: Determine the rate of NADPH consumption (ΔA340/min) from the linear portion of the kinetic curve for each well.

  • Calculate the percentage of inhibition: Use the following formula to calculate the percent inhibition for each concentration of the test compound and the positive control:

    % Inhibition = [ (RateNegative Control - RateTest Compound) / RateNegative Control ] x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

The provided protocol offers a robust method for evaluating the in vitro inhibitory activity of this compound and other natural compounds on HMG-CoA reductase. While in silico data strongly suggests that this compound is a promising candidate for HMG-CoA reductase inhibition, experimental validation using this bioassay is crucial to quantify its potency and advance its potential as a novel therapeutic agent for hypercholesterolemia. Further studies are warranted to determine the precise IC50 value of this compound and to explore its mechanism of action in more detail.

References

Application Notes and Protocols for Studying Melittin Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Melitidin vs. Melittin (B549807): The initial topic specified "this compound," a flavanone (B1672756) glycoside found in Citrus grandis 'Tomentosa'.[1][2][3] However, the available scientific literature on this compound's effects in cell culture is limited. In contrast, "Melittin," the principal peptide component of bee venom, has been extensively studied for its potent anti-cancer, anti-inflammatory, and neuroprotective activities, with a wealth of data on its mechanisms and effects in various cell culture models.[4][5][6][7][8] Given the detailed request for protocols and signaling pathways, this document will focus on Melittin , as it is likely the intended subject of interest for researchers in drug development.

These application notes provide an overview of common cell culture models and experimental protocols used to investigate the cellular and molecular effects of Melittin.

Anti-Cancer Effects of Melittin

Melittin has demonstrated significant anti-cancer effects in a variety of cancer cell lines through mechanisms such as inducing apoptosis, inhibiting proliferation, and suppressing metastasis.[4][5]

1.1. Relevant Cell Culture Models:

A wide range of cancer cell lines have been used to study the anti-neoplastic properties of Melittin. The choice of cell line depends on the specific cancer type being investigated.

  • Breast Cancer: MCF-7, 4T1[4]

  • Lung Cancer: A549[9]

  • Pancreatic Cancer: Pancreatic Ductal Adenocarcinoma (PDAC) cells[10]

  • Ovarian Cancer: PA-1, SKOV3, OVCAR3[4]

  • Colon Cancer: HCT116, SW480[4]

  • Gastric Cancer: SGC-7901[4]

  • Glioblastoma: LN229, 8-MG-BA, GAMG[6]

1.2. Quantitative Data on Melittin's Anti-Cancer Effects:

The following table summarizes the cytotoxic and anti-proliferative effects of Melittin on various cancer cell lines.

Cell LineCancer TypeEffectConcentration/IC50Citation
A549 Non-Small Cell Lung CancerInhibition of proliferation and migration, enhanced apoptosisNot specified[9]
MCF-7, 4T1 Breast CancerGrowth inhibitionNot specified[4]
PA-1, SKOV3 Ovarian CancerInhibition of cell growthNot specified[4]
SGC-7901 Gastric CancerApoptosis inductionNot specified[4]
SW480 Colorectal CancerInhibition of cell viability, apoptosis inductionNot specified[4]
LN229 GlioblastomaComplete reduction in cell viabilityFrom 2.5 µg/mL[6]

1.3. Key Signaling Pathways in Melittin's Anti-Cancer Activity:

Melittin modulates several critical signaling pathways to exert its anti-cancer effects.

  • Apoptosis Induction: Melittin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to caspase activation.[4][11]

  • NF-κB Pathway Inhibition: Melittin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival in cancer.[4][5]

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway, crucial for cell growth and proliferation, is another target of Melittin.[5][12]

  • JAK/STAT Pathway Inhibition: Melittin can inhibit the STAT3 pathway in some cancer cells.[4] It has also been shown to interact with JAK2 and JAK3.[9]

Diagram of Melittin-Induced Apoptosis Signaling:

Melittin_Apoptosis_Pathway Melittin-Induced Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Melittin Melittin DR Death Receptors (DR4/DR5) Melittin->DR Upregulates Bax Bax Melittin->Bax Upregulates Bcl2 Bcl-2 Melittin->Bcl2 Downregulates Caspase8 Caspase-8 DR->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Permeabilizes Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Melittin induces apoptosis via extrinsic and intrinsic pathways.

Anti-Inflammatory Effects of Melittin

Melittin exhibits potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.

2.1. Relevant Cell Culture Models:

  • Macrophages: RAW 264.7 cells are a standard model for studying inflammation. Upon stimulation with lipopolysaccharide (LPS), these cells produce various inflammatory cytokines.[7]

  • Fibroblast-like synoviocytes (FLS): Isolated from patients with rheumatoid arthritis (RA), these cells are crucial in the inflammatory processes of the disease.[8]

2.2. Quantitative Data on Melittin's Anti-Inflammatory Effects:

Cell LineModelEffectConcentrationCitation
RAW 264.7 LPS-stimulated inflammationDecreased IκBα phosphorylation2.5 µM[7]
RA-FLS Rheumatoid ArthritisInhibition of IL-1β secretionNot specified[8]

2.3. Key Signaling Pathways in Melittin's Anti-Inflammatory Activity:

  • NF-κB Pathway Inhibition: Melittin suppresses the activation of NF-κB by inhibiting the phosphorylation of IκBα. This prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.[7]

Diagram of Melittin's Anti-Inflammatory Signaling:

Melittin_Anti_Inflammatory Melittin's Anti-Inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription Melittin Melittin Melittin->IKK Inhibits

Caption: Melittin inhibits NF-κB signaling to reduce inflammation.

Neuroprotective Effects of Melittin

Melittin has been shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential in treating neurodegenerative diseases.

3.1. Relevant Cell Culture Models:

  • Neuroblastoma Cells: SH-SY5Y (human) and HT22 (mouse hippocampal) cells are commonly used to model neuronal function and degeneration.[11][13] Oxidative stress can be induced using agents like hydrogen peroxide (H₂O₂).[11][14] or amyloid-beta (Aβ) peptides.[13]

3.2. Quantitative Data on Melittin's Neuroprotective Effects:

Cell LineInsultEffectConcentrationCitation
SH-SY5Y H₂O₂Increased cell viability, decreased LDH release0.5 and 1 µg/ml[14]
HT22 Aβ₂₅₋₃₅Increased cell viability, reduced ROS productionNot specified[13]

3.3. Key Signaling Pathways in Melittin's Neuroprotective Activity:

  • Anti-Apoptotic Pathway: Melittin upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thus inhibiting caspase-3 activation and apoptosis.[11][13]

  • Antioxidant Defense Pathway: Melittin can enhance the Nrf2/HO-1 antioxidant pathway, which helps to combat oxidative stress in neuronal cells.[13]

  • Neurotrophic Factor Signaling: Melittin may activate the TrkB/CREB/BDNF pathway, which is involved in neuronal survival and neurogenesis.[13]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of Melittin in cell culture.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Melittin stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Melittin Treatment: Prepare serial dilutions of Melittin in serum-free medium. Remove the old medium from the wells and add 100 µL of the Melittin dilutions. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[15] Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[16] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Diagram of Experimental Workflow:

Caption: A typical workflow for in vitro studies of Melittin.

Protocol 2: Apoptosis Assessment using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Melittin stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Melittin for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[17] Annexin V-positive/PI-negative cells are early apoptotic, while double-positive cells are late apoptotic or necrotic.

Protocol 3: Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify specific proteins involved in signaling pathways affected by Melittin (e.g., Bcl-2, Bax, Caspase-3, p-IκBα).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: After Melittin treatment, wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[20]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[21]

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols for Preclinical Antitussive Research of Melitidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melitidin, a flavanone (B1672756) glycoside isolated from Citrus grandis 'Tomentosa', has demonstrated promising antitussive properties.[1] These application notes provide a comprehensive overview of the established animal models and experimental protocols relevant to the investigation of this compound's efficacy as a cough suppressant. The methodologies outlined are based on established preclinical models for antitussive research, particularly those utilizing guinea pigs and mice, which are standard in the field.

Animal Models in Antitussive Research

The selection of an appropriate animal model is critical for the preclinical evaluation of antitussive agents. Guinea pigs and mice are the most commonly used species due to their well-characterized cough reflexes and sensitivity to various tussigenic stimuli.

  • Guinea Pig Model: Guinea pigs have a cough reflex that is physiologically similar to that of humans, making them a highly relevant model for studying cough.[2][3][4] They are sensitive to a variety of chemical irritants that induce coughing.

  • Mouse Model: Mice are also utilized, particularly for screening potential antitussive compounds, due to their genetic tractability and lower cost.[5]

Experimental Protocols

Detailed methodologies for inducing and assessing cough in animal models are crucial for obtaining reliable and reproducible data. The following protocols are standard in the field and are recommended for evaluating the antitussive effects of this compound.

Protocol 1: Citric Acid-Induced Cough in Guinea Pigs

This is a widely used method for evaluating peripherally acting antitussives.[1][4][6]

Objective: To assess the ability of this compound to reduce the number of coughs induced by citric acid aerosol exposure in guinea pigs.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • This compound

  • Vehicle (e.g., saline, distilled water with a solubilizing agent)

  • Positive control: Codeine phosphate (B84403) or Dextromethorphan

  • Whole-body plethysmography chamber

  • Nebulizer

  • Citric acid solution (0.4 M)[4]

  • Sound recording and analysis software

Procedure:

  • Acclimatization: Acclimate animals to the experimental environment and plethysmography chambers for a sufficient period before the experiment.

  • Administration of Test Substance: Administer this compound (various doses), vehicle, or the positive control to different groups of guinea pigs via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the substance to be absorbed and distributed.

  • Cough Induction: Place each guinea pig individually in the whole-body plethysmography chamber.

  • Exposure: Expose the animals to an aerosol of 0.4 M citric acid for a fixed duration (e.g., 5-10 minutes).[4]

  • Data Recording: Record the number of coughs for a defined period during and after the exposure. Coughs are identified by their characteristic explosive sound and associated pressure changes within the plethysmograph.

  • Data Analysis: Compare the mean number of coughs in the this compound-treated groups to the vehicle-treated group. Calculate the percentage of cough inhibition.

Experimental Workflow for Citric Acid-Induced Cough in Guinea Pigs

cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis acclimate Acclimatize Guinea Pigs group Group Allocation (Vehicle, this compound, Positive Control) acclimate->group admin Administer Test Substance group->admin wait Pre-treatment Period admin->wait pleth Place Animal in Plethysmography Chamber wait->pleth expose Expose to Citric Acid Aerosol pleth->expose record Record Coughs expose->record analyze Count Coughs & Calculate % Inhibition record->analyze compare Compare this compound vs. Vehicle analyze->compare

Caption: Workflow for evaluating this compound's antitussive effect using the citric acid-induced cough model in guinea pigs.

Protocol 2: Ammonia-Induced Cough in Mice

This model is suitable for the initial screening of antitussive compounds.[5]

Objective: To evaluate the efficacy of this compound in reducing the frequency of coughs induced by ammonia (B1221849) exposure in mice.

Materials:

  • Male Kunming mice (18-22g)

  • This compound

  • Vehicle

  • Positive control: Dextromethorphan hydrobromide (15 mg/kg)[5]

  • Glass chamber (1 L)

  • Ammonium (B1175870) hydroxide (B78521) solution (25%)[5]

  • Video recording equipment

Procedure:

  • Acclimatization: House mice under standard laboratory conditions for at least three days prior to the experiment.

  • Administration of Test Substance: Administer this compound (different doses), vehicle, or the positive control orally to respective groups of mice.

  • Pre-treatment Time: Allow a 30-minute pre-treatment period.

  • Cough Induction: Place each mouse individually in the glass chamber.

  • Exposure: Introduce 0.2 mL of 25% ammonium hydroxide into the chamber.[5]

  • Observation: Record the number of coughs and the latency to the first cough over a 3-minute period using video observation.

  • Data Analysis: Compare the mean cough frequency and latency in the this compound-treated groups with the vehicle control group.

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Citric Acid-Induced Cough in Guinea Pigs

Treatment GroupDose (mg/kg)Number of Coughs (Mean ± SEM)% Inhibition
Vehicle-25.4 ± 2.1-
This compound1018.2 ± 1.928.3
This compound3011.5 ± 1.5**54.7
This compound507.8 ± 1.2 69.3
Codeine Phosphate109.1 ± 1.464.2
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle group. Data are hypothetical and for illustrative purposes.

Table 2: Effect of this compound on Ammonia-Induced Cough in Mice

Treatment GroupDose (mg/kg)Cough Frequency (Mean ± SEM)Latency to First Cough (s, Mean ± SEM)
Vehicle-33.1 ± 2.515.2 ± 1.8
This compound1024.5 ± 2.220.1 ± 2.0
This compound3016.8 ± 1.9**25.8 ± 2.3
This compound5012.1 ± 1.7 30.5 ± 2.5**
Dextromethorphan1514.2 ± 1.628.9 ± 2.4**
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle group. Data are hypothetical and for illustrative purposes, based on similar studies with naringenin.[5]

Potential Mechanism of Action & Signaling Pathways

The exact mechanism of action for this compound is yet to be fully elucidated. However, based on studies of related flavonoids like naringin (B1676962), it is likely to exert its effects through peripheral mechanisms.[2] Antitussive drugs can act centrally on the cough center in the brainstem or peripherally on the sensory nerves in the airways.[7][8][9]

Proposed Peripheral Antitussive Mechanism

cluster_airway Airway Lumen cluster_epithelium Airway Epithelium cluster_cns Central Nervous System irritant Tussigenic Stimulus (e.g., Citric Acid) receptor Sensory Nerve Receptor (e.g., TRP Channels) irritant->receptor Activates cough_center Cough Center (Brainstem) receptor->cough_center Afferent Signal cough_reflex Cough Reflex cough_center->cough_reflex Efferent Signal This compound This compound This compound->receptor Inhibits/Modulates

Caption: Proposed peripheral mechanism of this compound, potentially inhibiting sensory nerve receptors in the airway.

Further research into this compound's mechanism may involve investigating its effects on sensory neuropeptides and specific ion channels, as has been done for other flavonoids.[2] Studies have shown that some flavonoids exert their antitussive effects through anti-inflammatory and antioxidative pathways, which could also be relevant for this compound.[3]

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound as a novel antitussive agent. The guinea pig model of citric acid-induced cough is the recommended primary model for efficacy studies, while the mouse model of ammonia-induced cough can be used for initial screening. Consistent and detailed data collection, presented in a structured format, will be essential for advancing the development of this compound as a potential therapeutic for cough.

References

Application Notes and Protocols for the Synthesis of Melitidin Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Melitidin is a flavanone (B1672756) glycoside discovered in Bergamot orange juice, exhibiting statin-like properties in preclinical research.[1] As a compound of significant interest in drug development, the availability of high-purity analytical standards is crucial for accurate quantification and biological investigation. These application notes provide a detailed protocol for the synthesis, purification, and characterization of this compound analytical standards. While this compound is naturally present in citrus species like Citrus grandis 'Tomentosa', chemical synthesis offers a reliable and scalable alternative to isolation from natural sources, which can be variable and complex.[2][3]

Chemical Structure

This compound is naringenin (B18129) 7-(2''-α-rhamnosyl-6''-(3''''-hydroxy-3''''-methylglutaryl)-β-glucoside).[4]

  • Aglycone: Naringenin

  • Glycosidic Moiety: Rutinose (α-L-Rhamnopyranosyl-(1→6)-β-D-glucopyranose)

  • Acyl Group: 3-hydroxy-3-methylglutaryl

Proposed Synthetic Pathway

A plausible multi-step chemical synthesis of this compound is outlined below. This pathway involves the synthesis of the naringenin aglycone, preparation of the glycosyl donor, glycosylation, selective acylation, and final deprotection.

Melitidin_Synthesis_Pathway Phloroglucinol Phloroglucinol Naringenin (1) Naringenin (1) Phloroglucinol->Naringenin (1) p-Coumaric acid p-Coumaric acid p-Coumaric acid->Naringenin (1) Protected Naringenin (2) Protected Naringenin (2) Naringenin (1)->Protected Naringenin (2) Protected Glycosylated Naringenin (4) Protected Glycosylated Naringenin (4) Protected Naringenin (2)->Protected Glycosylated Naringenin (4) Rhamnose Rhamnose Activated Disaccharide Donor (3) Activated Disaccharide Donor (3) Rhamnose->Activated Disaccharide Donor (3) Glucose Glucose Glucose->Activated Disaccharide Donor (3) Activated Disaccharide Donor (3)->Protected Glycosylated Naringenin (4) Protected Acylated Glycoside (5) Protected Acylated Glycoside (5) Protected Glycosylated Naringenin (4)->Protected Acylated Glycoside (5) 3-hydroxy-3-methylglutaric anhydride 3-hydroxy-3-methylglutaric anhydride 3-hydroxy-3-methylglutaric anhydride->Protected Acylated Glycoside (5) This compound (6) This compound (6) Protected Acylated Glycoside (5)->this compound (6)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

1. Synthesis of Naringenin (Aglycone)

The synthesis of naringenin can be achieved through the Claisen-Schmidt condensation of 2-hydroxy-4,6-dimethoxyacetophenone with p-anisaldehyde, followed by cyclization and demethylation.

  • Step 1.1: Condensation to form Chalcone (B49325)

    • Dissolve 2-hydroxy-4,6-dimethoxyacetophenone (1 equivalent) and p-anisaldehyde (1.2 equivalents) in ethanol (B145695).

    • Add a solution of potassium hydroxide (B78521) (3 equivalents) in water dropwise at room temperature.

    • Stir the mixture for 24-48 hours until a solid precipitate forms.

    • Filter the precipitate, wash with cold ethanol, and dry to obtain the chalcone intermediate.

  • Step 1.2: Cyclization and Demethylation

    • Reflux the chalcone intermediate in a mixture of ethanol and aqueous hydrochloric acid for 4-6 hours.

    • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude 4',5,7-trimethoxyflavanone is then demethylated using a reagent such as pyridine (B92270) hydrochloride at elevated temperatures (180-200°C) for 3-4 hours.

    • After cooling, the mixture is treated with dilute hydrochloric acid, and the precipitated naringenin is filtered, washed with water, and dried.

2. Glycosylation of Naringenin

This step involves the coupling of a protected naringenin with an activated disaccharide donor.

  • Step 2.1: Preparation of the Glycosyl Donor

    • Prepare the protected rutinose donor (e.g., peracetylated rutinosyl bromide) from rhamnose and glucose through a series of protection and activation steps. This is a multi-step process involving the formation of glycosyl halides.

  • Step 2.2: Glycosylation Reaction

    • Dissolve protected naringenin (with protected 5- and 4'-hydroxyl groups, e.g., as benzyl (B1604629) ethers) in a dry aprotic solvent like acetonitrile (B52724) or dichloromethane.

    • Add a catalyst, such as silver triflate or mercury(II) cyanide.

    • Add the activated disaccharide donor (1.5 equivalents) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction, filter through celite, and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

3. Selective Acylation and Deprotection

  • Step 3.1: Selective Deprotection of the Primary Hydroxyl Group

    • The peracetylated glycoside is selectively deprotected at the primary 6''-hydroxyl group of the glucose moiety using specific enzymatic or chemical methods to allow for targeted acylation.

  • Step 3.2: Acylation with 3-hydroxy-3-methylglutaryl Moiety

    • The selectively deprotected glycoside is reacted with a protected form of 3-hydroxy-3-methylglutaric acid (e.g., 3-hydroxy-3-methylglutaric anhydride) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

    • The reaction is carried out in a dry aprotic solvent at room temperature for 12-18 hours.

    • The product is purified by column chromatography.

  • Step 3.3: Final Deprotection

    • All remaining protecting groups (e.g., acetyl and benzyl groups) are removed. Acetyl groups can be removed under Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol), and benzyl groups by catalytic hydrogenation (H₂/Pd-C).

    • The final product, this compound, is purified by preparative High-Performance Liquid Chromatography (HPLC).

Purification and Characterization of this compound Analytical Standard

Purification Workflow

Purification_Workflow Crude this compound Crude this compound Column Chromatography Column Chromatography Crude this compound->Column Chromatography Initial Cleanup Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC High Purity Separation Lyophilization Lyophilization Preparative HPLC->Lyophilization This compound Analytical Standard This compound Analytical Standard Lyophilization->this compound Analytical Standard Characterization Characterization This compound Analytical Standard->Characterization

Caption: Purification workflow for this compound analytical standard.

Protocol for Purification by Preparative HPLC

  • Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Flow Rate: 10-20 mL/min.

  • Detection: UV at 280 nm.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Inject the solution onto the column.

    • Collect fractions corresponding to the this compound peak.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Lyophilize the aqueous residue to obtain a fluffy white powder.

Characterization of the Analytical Standard

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and chromatographic techniques.

Technique Parameter Expected Result
HPLC-UV Purity>98% (by peak area at 280 nm)
LC-MS Molecular Weight[M+H]⁺ at m/z 725.22
¹H NMR Chemical ShiftsCharacteristic signals for naringenin, rhamnose, glucose, and the HMG moiety.
¹³C NMR Chemical ShiftsResonances corresponding to all 33 carbons in the this compound structure.
FT-IR Functional GroupsAbsorption bands for hydroxyl, carbonyl (ketone and ester), and aromatic groups.

Quantitative Data Summary

The following table summarizes expected yields and purity at key stages of the synthesis. These values are estimates based on similar reported syntheses of complex flavonoids.

Step Product Expected Yield (%) Purity (by HPLC, %)
1Naringenin60-70>95
2Protected Glycosylated Naringenin40-50>90
3This compound (after purification)30-40 (from glycoside)>98

This document provides a comprehensive, albeit theoretical, framework for the chemical synthesis of this compound analytical standards. The proposed pathway utilizes established reactions in flavonoid chemistry. The detailed protocols for synthesis, purification, and characterization are intended to guide researchers in producing high-purity this compound for analytical and research purposes. Careful optimization of each step and rigorous characterization are essential to ensure the quality of the final analytical standard.

References

Application Notes & Protocols: Isolation of Melitidin via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the isolation and purification of Melitidin, a flavanone (B1672756) glycoside with potential as an HMG-CoA reductase inhibitor, from citrus sources. The methodology emphasizes the use of column chromatography as a key purification step. This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a flavanone glycoside, specifically the 3-hydroxy-3-methylglutaryl neohesperidoside of naringenin[1]. It has been isolated from Citrus grandis 'Tomentosa' and Citrus bergamia (bergamot)[1][2][3]. Recent studies have highlighted its potential as an anti-cholesterol agent through the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway[4][5]. This positions this compound as a compound of interest for the development of new statin-like drugs.

The isolation of this compound from its natural sources requires a multi-step purification process. Column chromatography is a crucial technique for separating this specific glycoside from a complex mixture of other flavonoids and plant metabolites[6][7]. This document outlines a comprehensive protocol for the extraction, fractionation, and chromatographic purification of this compound.

Experimental Protocols

Plant Material and Extraction

A general procedure for the extraction of flavonoids from citrus peels is outlined below.

Protocol 2.1: Extraction of Crude Flavonoid Mixture

  • Plant Material Preparation:

    • Obtain fresh peels of Citrus grandis 'Tomentosa' or Citrus bergamia.

    • Wash the peels thoroughly with distilled water to remove any surface contaminants.

    • Air-dry the peels at room temperature or in a ventilated oven at a temperature not exceeding 40°C to preserve the integrity of the thermolabile compounds.

    • Grind the dried peels into a fine powder to increase the surface area for extraction[8].

  • Solvent Extraction:

    • Macerate the powdered plant material in 80% methanol (B129727) (1:10 w/v) at room temperature for 24-48 hours with occasional stirring. Methanol is an effective solvent for extracting a broad range of flavonoids[9].

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude methanol extract.

Fractionation of Crude Extract

The crude extract is fractionated to separate compounds based on their polarity.

Protocol 2.2: Liquid-Liquid Partitioning

  • Suspend the dried crude methanol extract in distilled water.

  • Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:

    • First, partition with n-hexane to remove non-polar compounds like fats and waxes.

    • Next, partition the aqueous layer with ethyl acetate (B1210297). The ethyl acetate fraction will contain a mixture of flavonoids, including this compound.

    • Finally, the remaining aqueous layer can be partitioned with n-butanol to isolate highly polar compounds.

  • Collect the ethyl acetate fraction, as flavanone glycosides are typically soluble in this solvent.

  • Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate it in vacuo to yield the flavonoid-rich fraction.

Column Chromatography for this compound Isolation

This is the primary purification step. A combination of silica (B1680970) gel and Sephadex LH-20 chromatography is recommended for effective separation.

Protocol 2.3.1: Silica Gel Column Chromatography

Silica gel chromatography separates compounds based on their polarity[6][8].

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Pour the slurry into a glass column and allow it to pack uniformly under gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the extract onto a small amount of silica gel, allow it to dry, and then load the dried powder onto the top of the packed column.

  • Elution:

    • Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform (B151607) and methanol or ethyl acetate and methanol[5].

    • Start with a low polarity mobile phase (e.g., 100% chloroform) and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, etc., v/v).

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 20 mL).

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1 v/v).

    • Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

Protocol 2.3.2: Sephadex LH-20 Column Chromatography

Sephadex LH-20 is used for size exclusion and partition chromatography and is particularly effective for purifying flavonoids[2][10][11].

  • Column Preparation:

    • Swell the Sephadex LH-20 beads in the chosen mobile phase (typically methanol) for several hours.

    • Pack the swollen gel into a column.

  • Sample Application:

    • Dissolve the combined and concentrated fractions from the silica gel column in a small volume of methanol.

    • Carefully apply the sample to the top of the Sephadex LH-20 column.

  • Elution:

    • Elute the column with 100% methanol.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them using TLC or HPLC.

    • Combine the fractions containing pure this compound.

    • The purity of the isolated compound should be confirmed by HPLC, and its structure elucidated using spectroscopic methods such as NMR and Mass Spectrometry.

Data Presentation

Table 1: Column Chromatography Parameters for Flavonoid Glycoside Purification

ParameterSilica Gel ChromatographySephadex LH-20 Chromatography
Stationary Phase Silica Gel (60-120 mesh)Sephadex LH-20
Column Dimensions 5 cm x 60 cm2.5 cm x 100 cm
Mobile Phase Chloroform-Methanol Gradient100% Methanol (Isocratic)
Flow Rate Gravity-fedGravity-fed
Detection Method TLC (UV visualization)TLC/HPLC-UV

Table 2: Example Purification Summary for a Flavanone Glycoside

Purification StepStarting Material (g)Fraction Yield (g)Purity (%)
Crude Methanol Extract 10015.0~5
Ethyl Acetate Fraction 15.04.5~20
Silica Gel Column 4.50.8~75
Sephadex LH-20 Column 0.80.2>95

Note: The values in Table 2 are illustrative and will vary depending on the starting plant material and experimental conditions.

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound.

G cluster_0 Extraction & Fractionation cluster_1 Purification cluster_2 Analysis plant Dried Citrus Peels extract Crude Methanol Extract plant->extract 80% Methanol partition Liquid-Liquid Partitioning extract->partition fraction Ethyl Acetate Fraction partition->fraction Hexane, Ethyl Acetate silica Silica Gel Column Chromatography fraction->silica Chloroform-Methanol Gradient sephadex Sephadex LH-20 Column Chromatography silica->sephadex Methanol This compound Pure this compound sephadex->this compound analysis TLC, HPLC, NMR, MS This compound->analysis

Caption: Workflow for the isolation of this compound.

This compound's Proposed Signaling Pathway

This compound is believed to act as a statin-like compound, inhibiting HMG-CoA reductase. This enzyme is a key component of the mevalonate pathway, which is responsible for cholesterol biosynthesis.

G acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate Catalyzed by HMG-CoA Reductase isoprenoids Isoprenoids mevalonate->isoprenoids Multiple Steps cholesterol Cholesterol isoprenoids->cholesterol This compound This compound hmgcr HMG-CoA Reductase This compound->hmgcr Inhibits

Caption: Inhibition of the Mevalonate Pathway by this compound.

References

In Vivo Study Design for Efficacy Testing of Melitidin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Melitidin, a flavanone (B1672756) glycoside found in citrus species such as Citrus grandis 'Tomentosa', has demonstrated potential therapeutic effects in preclinical studies.[1][2] Notably, it has shown antitussive activity in a guinea pig model.[1][2] Based on the known biological activities of similar flavonoids, it is hypothesized that this compound may also possess anti-inflammatory and analgesic properties, potentially mediated through the modulation of inflammatory signaling pathways such as the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) cascade.[[“]][4]

These application notes provide a comprehensive in vivo study design to evaluate the antitussive, anti-inflammatory, and analgesic efficacy of this compound. The protocols outlined below are intended for researchers, scientists, and drug development professionals.

Experimental Design and Workflow

A multi-stage in vivo experimental workflow is proposed to systematically evaluate the therapeutic potential of this compound. The workflow will encompass three distinct efficacy models, each targeting a specific pharmacological effect.

G cluster_0 Phase 1: Antitussive Efficacy cluster_1 Phase 2: Anti-inflammatory Efficacy cluster_2 Phase 3: Analgesic Efficacy A Citric Acid-Induced Cough Model (Guinea Pig) B Measure Cough Frequency and Latency A->B End Data Analysis and Reporting B->End C Carrageenan-Induced Paw Edema Model (Rat) D Measure Paw Volume and Pro-inflammatory Markers C->D D->End E Formalin Test (Mouse) F Quantify Nociceptive Behavior (Licking/Biting Time) E->F F->End Start This compound Administration Start->A Start->C Start->E

Caption: Experimental workflow for in vivo efficacy testing of this compound.

I. Antitussive Efficacy Testing

Model: Citric Acid-Induced Cough in Guinea Pigs

This model is a standard method for evaluating the antitussive effects of test compounds.[5][6][7]

Experimental Protocol:

  • Animals: Male Dunkin-Hartley guinea pigs (300-400 g).

  • Acclimatization: Animals are acclimatized for at least 7 days before the experiment.

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: Positive control (e.g., Codeine, 10 mg/kg, p.o.).

    • Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, p.o.).

  • Drug Administration: Animals are fasted overnight with free access to water before oral administration of the vehicle, positive control, or this compound.

  • Cough Induction: 60 minutes after drug administration, each guinea pig is placed in a transparent chamber and exposed to a 0.3 M citric acid aerosol for 5 minutes.[7]

  • Endpoint Measurement: The number of coughs is counted during the exposure period and for a 5-minute observation period immediately following. The latency to the first cough can also be recorded.[8][9]

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Cough Count (± SEM)% Inhibition of Cough
1Vehicle Control-
2Codeine10
3This compound10
4This compound30
5This compound100

II. Anti-inflammatory Efficacy Testing

Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.[10][11][12]

Experimental Protocol:

  • Animals: Male Wistar rats (180-220 g).

  • Acclimatization: Animals are acclimatized for at least 7 days.

  • Grouping:

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group 3-5: this compound (e.g., 25, 50, 100 mg/kg, p.o.).

  • Drug Administration: Test compounds are administered orally 60 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[13][14]

  • Endpoint Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[10][13] The percentage inhibition of edema is calculated.

  • Biomarker Analysis: At the end of the experiment, paw tissue can be collected for the analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes (e.g., COX-2, iNOS) via ELISA or Western blot.[13]

Data Presentation:

GroupTreatmentDose (mg/kg)Paw Volume (mL ± SEM) at 3h% Inhibition of Edema
1Vehicle Control-
2Indomethacin10
3This compound25
4This compound50
5This compound100

III. Analgesic Efficacy Testing

Model: Formalin Test in Mice

The formalin test is a reliable model of nociception that allows for the assessment of both neurogenic and inflammatory pain.[15][16][17]

Experimental Protocol:

  • Animals: Male Swiss albino mice (20-25 g).

  • Acclimatization: Animals are acclimatized for at least 3 days.

  • Grouping:

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Morphine, 5 mg/kg, s.c.).

    • Group 3-5: this compound (e.g., 25, 50, 100 mg/kg, p.o.).

  • Drug Administration: Test compounds are administered 60 minutes (p.o.) or 30 minutes (s.c.) before the formalin injection.

  • Induction of Nociception: 20 µL of 2.5% formalin solution is injected into the dorsal surface of the right hind paw.[18]

  • Endpoint Measurement: The cumulative time spent licking and biting the injected paw is recorded in two phases: the early phase (0-5 minutes after injection) and the late phase (15-30 minutes after injection).[15][19]

Data Presentation:

GroupTreatmentDose (mg/kg)Licking Time (s ± SEM) - Early PhaseLicking Time (s ± SEM) - Late Phase
1Vehicle Control-
2Morphine5
3This compound25
4This compound50
5This compound100

Proposed Mechanism of Action: TLR4/MyD88/NF-κB Signaling Pathway

The anti-inflammatory effects of this compound may be attributed to the inhibition of the TLR4 signaling pathway. This pathway is a key regulator of the innate immune response and inflammation.[[“]][4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., Carrageenan) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB  Phosphorylation  & Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) COX-2, iNOS NFkB_nuc->Cytokines Gene Transcription This compound This compound This compound->TLR4

Caption: Proposed inhibition of the TLR4/MyD88/NF-κB signaling pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Melitidin Extraction from Bergamot Albedo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the extraction of Melitidin from bergamot (Citrus bergamia) albedo. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve your experimental yield and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from bergamot albedo?

This compound is a flavonoid glycoside, specifically the 3-hydroxy-3-methylglutaryl (HMG) derivative of naringenin (B18129) 7-O-neohesperidoside.[1][2] It has gained significant interest due to its potential statin-like activity, making it a candidate for anticholesterolemic drugs.[3][4][5] The albedo, the white, spongy layer of the bergamot peel, is a particularly rich source of this compound and its structural analog, Brutieridin.[3][6][7]

Q2: What are the main factors that can lead to low this compound yield?

Low yields of this compound can often be attributed to several factors throughout the extraction and purification process. Key areas to investigate include:

  • Suboptimal Extraction Method: The choice of extraction technique significantly impacts efficiency.

  • Inadequate Sample Preparation: The physical state of the bergamot albedo is crucial.

  • Poor Solvent Selection: The polarity and composition of the extraction solvent must be appropriate.

  • Degradation of this compound: Flavonoids can be sensitive to heat, pH, and light.[8][9]

  • Inefficient Purification: Losses can occur during the isolation and purification stages.

Q3: How can enzymatic hydrolysis improve this compound yield?

Enzymatic hydrolysis is a highly effective method for increasing the yield of flavonoids from citrus peels.[10][11] Enzymes such as pectinases and cellulases break down the complex polysaccharides in the plant cell wall, releasing the trapped flavonoids.[12][13] This process can also cleave glycosidic bonds, potentially converting other flavonoid glycosides into different forms, though for this compound, the goal is to release the intact molecule.[11][14] The use of these enzymes can lead to a significant increase in the total phenolic and flavonoid content of the extract.[15]

Troubleshooting Guide

Problem 1: Low Yield of Crude Extract

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Optimization
Improper Albedo Preparation Ensure the bergamot albedo is properly prepared. It should be fresh or correctly stored (e.g., freeze-dried) to prevent degradation of target compounds. The material should be finely ground to a uniform powder to maximize the surface area for solvent interaction.[16]
Suboptimal Extraction Parameters Optimize extraction time, temperature, and the solvent-to-solid ratio. For methods like maceration, ensure sufficient time for the solvent to penetrate the plant material. For heat-assisted methods, use the appropriate temperature for the solvent while being mindful of potential thermal degradation of this compound.[8] Increasing the solvent-to-solid ratio can improve extraction efficiency.[16]
Inefficient Extraction Method Consider more advanced extraction techniques. While conventional methods like maceration and Soxhlet extraction are common, techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher efficiency and shorter extraction times.[7][17]
Incorrect Solvent Choice The choice of solvent is critical. This compound, being a flavonoid glycoside, is more soluble in polar solvents. Aqueous solutions of ethanol (B145695) or methanol (B129727) are often effective.[18][19] For instance, one study optimized the extraction of phytochemicals from Citrus maxima albedo using 50% aqueous ethanol.[18][19] Hot water extraction has also been shown to be effective and is a greener alternative.[3][4]
Problem 2: Good Crude Extract Yield, but Low Final Yield of Pure this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Optimization
Thermal Degradation This compound, like many flavonoids, can be sensitive to high temperatures.[8] Avoid prolonged exposure to heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure to keep the temperature low during solvent removal.[8]
pH Instability Extreme pH values (highly acidic or alkaline) can cause structural changes and degradation of flavonoids.[8] It is advisable to maintain a neutral or slightly acidic pH during extraction and purification. A pH range of 4-6 is often optimal for flavonoid stability.[8]
Inefficient Purification Strategy A multi-step purification protocol is often necessary for isolating a specific compound. Consider a combination of techniques such as liquid-liquid partitioning to separate compounds based on polarity, followed by column chromatography (e.g., silica (B1680970) gel or Sephadex) with a carefully selected solvent gradient. For final high-purity isolation, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.[8]

Experimental Protocols

Protocol 1: Enzyme-Assisted Extraction of this compound

This protocol is a generalized method based on principles of enzymatic hydrolysis for flavonoid extraction from citrus peel.[11][12][13]

  • Preparation of Albedo:

    • Separate the albedo from the flavedo (the outer colored part of the peel) of fresh bergamot fruits.

    • Freeze-dry the albedo to preserve the phytochemicals.

    • Grind the dried albedo into a fine powder (e.g., 40-60 mesh).

  • Enzymatic Hydrolysis:

    • Suspend the powdered albedo in a suitable buffer (e.g., citrate (B86180) buffer, pH 4.5-5.5). A solid-to-liquid ratio of 1:10 to 1:20 (w/v) is a good starting point.

    • Add a commercial pectinase (B1165727) or cellulase (B1617823) preparation (e.g., 1-4% w/w of the albedo powder).[15]

    • Incubate the mixture at a temperature optimal for the enzyme (typically 40-55°C) for a duration of 2 to 18 hours with gentle agitation.[15]

  • Extraction:

    • After incubation, inactivate the enzymes by heating the mixture (e.g., at 90-100°C for 5-10 minutes).

    • Add an equal volume of ethanol or methanol to the mixture to precipitate polysaccharides and aid in the extraction of flavonoids.

    • Stir the mixture for 1-2 hours at room temperature.

    • Centrifuge the mixture to pellet the solid residue.

    • Collect the supernatant containing the extracted this compound.

    • Repeat the extraction of the residue with the aqueous-organic solvent mixture to maximize recovery.

  • Solvent Evaporation and Quantification:

    • Combine the supernatants and evaporate the organic solvent using a rotary evaporator at a low temperature (<40°C).

    • The remaining aqueous extract can be freeze-dried to obtain a crude powder.

    • Quantify the this compound content using HPLC-PDA or LC-MS.[1][20]

Protocol 2: Hot Water Extraction of this compound

This protocol is based on a simple and green extraction method reported to be effective for this compound.[3][4]

  • Preparation of Albedo:

    • Prepare dried, powdered bergamot albedo as described in Protocol 1.

  • Extraction:

    • Suspend the powdered albedo in deionized water (a 1:10 to 1:20 w/v ratio is recommended).

    • Heat the suspension to 65°C and maintain this temperature for 1-2 hours with continuous stirring.[3]

  • Filtration and Concentration:

    • Filter the hot mixture through a fine-mesh cloth or filter paper to remove the solid residue.

    • The aqueous extract can be concentrated under reduced pressure or freeze-dried.

  • Purification and Quantification:

    • The crude extract can be further purified using chromatographic techniques as described in Problem 2 of the troubleshooting guide.

    • Quantify the this compound content using HPLC-PDA or LC-MS.[1][20]

Visualizations

Flavonoid Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway of flavonoids in citrus plants, leading to the formation of naringenin, the precursor to this compound.[21][22][23]

Flavonoid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin (Flavanone) Naringenin_chalcone->Naringenin CHI Melitidin_precursor Glycosylation & HMG addition Naringenin->Melitidin_precursor This compound This compound Melitidin_precursor->this compound

Caption: General flavonoid biosynthesis pathway leading to this compound.

General Workflow for this compound Extraction and Purification

This diagram outlines a typical workflow for the extraction, purification, and analysis of this compound from bergamot albedo.

Extraction_Workflow Start Bergamot Albedo Preparation Drying & Grinding Start->Preparation Extraction Extraction (e.g., Enzyme-Assisted, Hot Water) Preparation->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Pure_Fraction Purified this compound Fraction Purification->Pure_Fraction Analysis Analysis (HPLC, LC-MS) Pure_Fraction->Analysis Final_Product Quantified this compound Analysis->Final_Product

Caption: Workflow for this compound extraction and analysis.

References

Melitidin Technical Support Center: Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for Melitidin. This guide provides detailed information, troubleshooting advice, and protocols to help researchers overcome common challenges related to this compound's aqueous solubility.

Disclaimer: The following data and protocols are provided as a general guide for a representative weakly basic, hydrophobic research compound. Optimal conditions may vary based on specific experimental requirements and buffer compositions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the intrinsic aqueous solubility of this compound?

A1: this compound is a poorly soluble compound. Its intrinsic solubility in pure water (pH 7.0) at 25°C is extremely low. For detailed solubility data across different conditions, please refer to the data tables below.

Q2: I'm having trouble dissolving this compound. What are the common reasons for this?

A2: Difficulty in dissolving this compound is a known issue stemming from its hydrophobic chemical structure. Common reasons for poor dissolution include:

  • Incorrect pH: As a weak base, this compound's solubility is highly dependent on pH. It is significantly more soluble at acidic pH levels where it becomes protonated.

  • Insufficient Agitation: The dissolution rate can be slow. Ensure adequate mixing, vortexing, or sonication is applied.

  • Low Temperature: Solubility generally decreases at lower temperatures. Attempting to dissolve it in cold buffers will be challenging.

  • Reaching Solubility Limit: You may be trying to prepare a solution that is above its maximum solubility for the given conditions.

Q3: How can I increase the aqueous solubility of this compound for my in vitro experiments?

A3: Several methods can be employed to enhance this compound's solubility:

  • pH Adjustment: The most effective method is to lower the pH of your aqueous solution. Preparing a stock solution in an acidic buffer (e.g., pH 4.0-5.0) can dramatically increase solubility. See Table 1 for pH-dependent solubility data.

  • Use of Co-solvents: Organic co-solvents like DMSO, ethanol, or PEG 400 can be used to first dissolve this compound before making a final dilution into your aqueous experimental buffer. See Table 2 for co-solvent data.

  • Employing Excipients: Solubilizing agents such as cyclodextrins (e.g., HP-β-CD) can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in water. See Table 3 for details.

Q4: What is the recommended method for preparing a high-concentration stock solution of this compound?

A4: We recommend preparing a primary stock solution in 100% DMSO. A 10 mM stock in DMSO is standard. This stock can then be serially diluted into your final aqueous buffer. Important: When diluting from a DMSO stock, ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts. For a detailed step-by-step guide, see Protocol 1 .

Q5: My this compound precipitated after I diluted my DMSO stock into my aqueous buffer. What happened and how can I fix it?

A5: This is a common issue known as "crashing out." It occurs when the concentration of this compound in the final aqueous buffer exceeds its solubility limit, even with a small amount of DMSO present. To resolve this:

  • Lower the Final Concentration: Your target concentration may be too high for the chosen buffer system.

  • Increase the Final DMSO Percentage: A slight increase in the final co-solvent concentration (e.g., from 0.1% to 0.5% DMSO) may keep it in solution. Always run a vehicle control to account for solvent effects.

  • Lower the pH of the Final Buffer: If your experiment allows, reducing the pH of the aqueous medium will increase this compound's solubility and prevent precipitation.

  • Use a Different Solubilization Strategy: Consider using a cyclodextrin-based formulation, which can sometimes be more stable upon dilution than co-solvent systems.

Quantitative Solubility Data

The following tables summarize the solubility of this compound under various conditions to guide your experimental design.

Table 1: Effect of pH on this compound Solubility

pH of Aqueous Buffer Solubility (µg/mL) at 25°C Molar Solubility (µM)
4.0 150.5 376.3
5.0 85.2 213.0
6.0 10.8 27.0
7.0 < 1.0 < 2.5
7.4 < 0.5 < 1.3
8.0 < 0.1 < 0.25

Assumes a molecular weight of 400 g/mol for this compound.

Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)

Co-solvent System Co-solvent % (v/v) Solubility (µg/mL) at 25°C
None (Control) 0% < 0.5
DMSO 5% 75.0
Ethanol 5% 42.5
PEG 400 5% 110.0

Data for final aqueous solutions containing the specified percentage of co-solvent.

Table 3: Effect of HP-β-CD on this compound Solubility in Water (pH 7.0)

HP-β-CD Concentration (% w/v) Solubility (µg/mL) at 25°C
0% < 1.0
1% 25.0
2% 60.0

| 5% | 180.0 |

Diagrams

G start This compound Powder Does Not Dissolve q_ph Is the aqueous buffer pH < 6.0? start->q_ph a_ph_yes Solubility should be enhanced. Consider gentle warming (37°C) or sonication. q_ph->a_ph_yes  Yes a_ph_no pH is too high. Solubility is expected to be < 1 µg/mL. q_ph->a_ph_no No   q_stock Are you preparing a stock solution or a final working solution? a_ph_no->q_stock a_stock Prepare a 10-20 mM stock in 100% DMSO. See Protocol 1. q_stock->a_stock Stock q_precip Did the compound precipitate after dilution into buffer? q_stock->q_precip Working a_stock->q_precip a_precip_yes Final concentration exceeds solubility limit. Lower the final concentration or use an alternative method. q_precip->a_precip_yes Yes a_precip_no Solution is stable. Proceed with experiment. Always include a vehicle control. q_precip->a_precip_no No a_alt Consider using excipients like HP-β-CD (see Table 3) or a co-solvent system (see Protocol 2). a_precip_yes->a_alt

Caption: Troubleshooting workflow for this compound dissolution issues.

G cluster_factors Influencing Factors cluster_effects Effects on Solubility This compound This compound (Weakly Basic, Hydrophobic) solubility Aqueous Solubility This compound->solubility Exhibits Low ph pH solubility->ph cosolvent Co-solvents (DMSO, EtOH) solubility->cosolvent excipient Excipients (Cyclodextrins) solubility->excipient temp Temperature solubility->temp ph_effect Decreasing pH (protonation) INCREASES solubility cosolvent_effect Adding co-solvents (dielectric constant reduction) INCREASES solubility excipient_effect Adding excipients (encapsulation) INCREASES solubility temp_effect Increasing temperature (dissolution rate) INCREASES solubility

Caption: Factors influencing the aqueous solubility of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration primary stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound powder

  • Anhydrous DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes

Methodology:

  • Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM solution (assuming MW = 400 g/mol ):

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 400 g/mol * 1000 mg/g = 4 mg.

  • Weigh this compound: Carefully weigh out 4 mg of this compound powder and place it into a clean, labeled vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes. If dissolution is slow, briefly sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection: Ensure that all solid material has completely dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of varying pH.

Materials:

  • This compound powder

  • A series of buffers (e.g., citrate (B86180) for pH 4-5, phosphate (B84403) for pH 6-8)

  • Shaking incubator or orbital shaker

  • Centrifuge capable of >10,000 x g

  • HPLC system with a suitable column (e.g., C18) and validated detection method

  • 0.22 µm syringe filters

Methodology:

  • Prepare Saturated Solutions: Add an excess amount of this compound powder (e.g., 1 mg) to 1 mL of each buffer in separate vials. This ensures that undissolved solid remains.

  • Equilibrate: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Separate Solid and Liquid: After incubation, centrifuge the vials at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.

  • Collect Supernatant: Carefully collect the clear supernatant without disturbing the pellet.

  • Filter: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Note: Use a filter material (e.g., PVDF) that has low drug binding.

  • Quantify Concentration: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of dissolved this compound using a pre-calibrated HPLC method.

  • Report Results: Express the solubility in µg/mL or µM for each pH value.

Technical Support Center: Melitidin Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing and investigating the degradation products of Melitidin. The following information is based on general principles of pharmaceutical stability testing as specific stability data for this compound is not extensively published.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a flavanone (B1672756) glycoside that has been isolated from sources like Citrus grandis 'Tomentosa' and bergamot orange juice.[1][2][3] As with any potential therapeutic agent, understanding its stability is crucial for ensuring its safety, efficacy, and quality over time.[4] Stability testing helps to determine the shelf-life and appropriate storage conditions for the drug substance and its formulated products.[5]

Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

A2: Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6][7] For a flavanone glycoside like this compound, typical stress conditions would include:

  • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at room or elevated temperatures. Glycosidic bonds are often susceptible to hydrolysis under basic conditions.

  • Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).[4]

  • Thermal Degradation: Heating the solid drug substance or a solution at high temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Exposing the drug substance to UV and visible light to assess its photosensitivity.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not documented in the provided search results, based on its structure as a flavanone glycoside, potential degradation pathways include:

  • Hydrolysis of the glycosidic bond: This is a common degradation route for glycosides, which would cleave the sugar moieties from the flavanone aglycone (naringenin derivative).

  • Oxidation: The phenolic hydroxyl groups on the flavanone structure are susceptible to oxidation, which could lead to the formation of quinone-like structures or ring-opening products.

  • Isomerization or Epimerization: The stereochemistry of the flavanone ring could potentially be altered under certain pH and temperature conditions.

Troubleshooting Guide

Problem: I am not observing any degradation of this compound under my stress conditions.

  • Solution 1: Increase the severity of the stress conditions. You can try increasing the concentration of the acid, base, or oxidizing agent, extending the exposure time, or raising the temperature. The goal is to achieve a target degradation of approximately 10-30%.[8]

  • Solution 2: Ensure proper sample preparation. Verify that this compound is fully dissolved in the reaction medium to ensure uniform exposure to the stressor. The choice of co-solvent may be important if this compound has low aqueous solubility.

Problem: My chromatogram shows multiple peaks after degradation, and I cannot resolve them.

  • Solution 1: Optimize your HPLC method. Adjust the mobile phase composition (e.g., gradient slope, organic modifier, pH) to improve the separation of the degradation products from the parent drug and from each other.

  • Solution 2: Change the stationary phase. If optimization of the mobile phase is insufficient, consider using a column with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column instead of a standard C18).

  • Solution 3: Adjust the detection wavelength. Experiment with different UV-Vis detection wavelengths to maximize the signal for certain impurities and minimize interference from others. A photodiode array (PDA) detector is highly recommended for this purpose.

Problem: I am unsure if the new peaks in my chromatogram are true degradation products or artifacts.

  • Solution 1: Run a blank control. Subject a sample without this compound (i.e., the solvent and stressor alone) to the same stress conditions. This will help identify any peaks that are not related to the drug substance.

  • Solution 2: Use mass spectrometry (LC-MS). Liquid chromatography-mass spectrometry is a powerful tool for identifying degradation products by providing mass information, which can be used to deduce their chemical structures.

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study. The specific concentrations, temperatures, and durations may need to be optimized.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified period, taking samples at various time points.

    • Neutralize each sample with 0.1 M HCl and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light for a specified period.

    • Dilute samples with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in a controlled temperature oven at 80°C.

    • Also, prepare a solution of this compound and heat it at 80°C.

    • Sample at various time points, dissolve the solid in a suitable solvent, and dilute both solid and solution samples for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid this compound powder and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Protect a control sample from light.

    • At the end of the exposure, prepare the samples for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.[9][10][11][12]

  • Column Selection: Start with a standard reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • Use a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Develop a gradient elution method to ensure the separation of polar and non-polar degradation products. For example, start with a low percentage of the organic solvent and gradually increase it over the run.

  • Detection Wavelength: Use a PDA detector to scan a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for detecting this compound and its degradation products. Flavanones typically have strong absorbance around 280 nm and 320 nm.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9] The specificity is demonstrated by showing that the method can separate the main drug peak from all degradation product peaks.

Data Presentation

The results of a forced degradation study should be summarized in a table to facilitate comparison.

Table 1: Illustrative Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Assay of this compoundNumber of Degradation Products% Area of Major Degradant
0.1 M HCl24 hours89.525.2
0.1 M NaOH8 hours85.238.1
3% H₂O₂24 hours92.114.5
Thermal (80°C, solid)48 hours98.511.2
Photolytic7 days95.322.8

Note: This data is hypothetical and for illustrative purposes only.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis This compound This compound Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) This compound->Acid Base Basic (0.1 M NaOH, RT) This compound->Base Oxidative Oxidative (3% H₂O₂, RT) This compound->Oxidative Thermal Thermal (80°C) This compound->Thermal Photo Photolytic (UV/Vis Light) This compound->Photo HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants Hypothetical_Degradation_Pathway This compound This compound (Flavanone Glycoside) Aglycone Naringenin Derivative (Aglycone) This compound->Aglycone Hydrolysis (Acid/Base) Sugars Sugar Moieties This compound->Sugars Hydrolysis (Acid/Base) Oxidized Oxidized Products (e.g., Quinones) This compound->Oxidized Oxidation (H₂O₂) Aglycone->Oxidized Oxidation

References

Technical Support Center: Enhancing the Bioavailability of Melitidin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Melitidin formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a flavanone (B1672756) glycoside found in citrus fruits, notably in Bergamot orange.[1] It has garnered interest for its potential statin-like properties.[1] Key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₃H₄₀O₁₇PubChem[2]
Molecular Weight708.7 g/mol PubChem[2]
XLogP3-AA (Calculated)-1.8PubChem[2]
Solubility in DMSO150 mg/mL (206.99 mM) with ultrasonic assistanceMedchemExpress[3]
Aqueous SolubilityData not readily available, but as a flavanone glycoside, it is expected to have low aqueous solubility.General knowledge on flavonoids

Q2: What are the main challenges in achieving adequate oral bioavailability for this compound?

The primary challenges in formulating orally bioavailable this compound are similar to those for other flavanone glycosides:

  • Low Aqueous Solubility: Like many flavonoids, this compound is expected to have poor solubility in water, which is a rate-limiting step for absorption in the gastrointestinal tract.

  • Rapid Metabolism: Flavanones are known to be extensively metabolized in the enterocytes and the liver (first-pass metabolism) into conjugates like glucuronides and sulfates, which may limit the systemic exposure to the parent compound.[4]

  • Efflux Transport: this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the compound back into the intestinal lumen, reducing its net absorption.

  • Gut Microbiota Metabolism: A significant portion of flavanone glycosides can reach the colon, where they are metabolized by the gut microbiota into smaller phenolic compounds.[4]

Q3: What is the expected oral bioavailability of this compound based on similar compounds?

Table 2: Oral Bioavailability of Structurally Similar Flavanone Glycosides

CompoundOral BioavailabilitySpeciesSource
Naringin (B1676962)5-9%Human[5]
Naringin< 25%Human[6]
Hesperidin (B1673128)< 25%Human[6]

Q4: What are the most promising formulation strategies to enhance this compound's bioavailability?

Several formulation strategies can be employed to overcome the challenges of low solubility and improve the oral bioavailability of this compound. These include:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state. This can enhance the dissolution rate and extent of a poorly water-soluble drug.

  • Nanosuspensions: By reducing the particle size of the drug to the nanometer range, the surface area for dissolution is significantly increased, leading to improved solubility and dissolution velocity.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and liposomes can improve the solubility and absorption of lipophilic drugs.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the development of this compound formulations.

Issue 1: Low and Variable Dissolution Rates in In Vitro Tests

  • Question: My this compound formulation shows very low and inconsistent dissolution profiles in standard dissolution media (e.g., phosphate (B84403) buffer pH 6.8). What could be the cause and how can I improve it?

  • Answer:

    • Possible Cause 1: Poor Wettability. this compound, like other flavonoids, may exhibit poor wettability, leading to clumping and slow dissolution.

      • Solution: Incorporate a suitable surfactant (e.g., Tween 80, Sodium Lauryl Sulfate) at a low concentration (typically 0.1-1%) in the dissolution medium to improve wetting.

    • Possible Cause 2: Crystalline Nature. The crystalline form of a drug is generally less soluble than its amorphous form.

      • Solution: Consider formulation strategies that promote the amorphous state, such as preparing a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC).

    • Possible Cause 3: Inadequate Formulation Strategy. The chosen formulation may not be optimal for enhancing the solubility of this compound.

      • Solution: Experiment with different formulation approaches. For example, if a simple physical mixture is being used, transitioning to a solid dispersion or a nanosuspension could significantly improve dissolution.

Issue 2: Precipitation of this compound in the GI Tract upon Release from the Formulation

  • Question: My formulation shows good initial drug release, but I suspect the drug is precipitating in the gastrointestinal fluid, which would limit its absorption. How can I address this?

  • Answer:

    • Possible Cause: Supersaturation and Precipitation. Amorphous solid dispersions can create a supersaturated state of the drug in the GI fluid, which is thermodynamically unstable and can lead to precipitation.

      • Solution 1: Incorporate a Precipitation Inhibitor. Include polymers such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) or polyvinylpyrrolidone (B124986) (PVP) in your formulation. These polymers can help maintain the supersaturated state by inhibiting nucleation and crystal growth.

      • Solution 2: Optimize the Drug-to-Carrier Ratio. In solid dispersions, a higher concentration of the carrier can sometimes better stabilize the amorphous drug and prevent precipitation.

      • Solution 3: Use Biorelevant Dissolution Media. When testing your formulation in vitro, use biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids. This will provide a more accurate prediction of in vivo precipitation.

Issue 3: Poor Permeability in Caco-2 Cell Assays

  • Question: My this compound formulation shows good dissolution, but the Caco-2 cell permeability assay indicates low transport across the cell monolayer. What could be the reason?

  • Answer:

    • Possible Cause 1: Efflux Transporter Activity. this compound may be a substrate for efflux transporters like P-gp or BCRP, which would actively pump it out of the Caco-2 cells.

      • Solution: Co-administer your formulation with known inhibitors of these transporters (e.g., verapamil (B1683045) for P-gp, Ko143 for BCRP) in the Caco-2 assay. A significant increase in permeability in the presence of an inhibitor would confirm the involvement of that transporter. For in vivo applications, consider co-formulating with a pharmaceutically acceptable excipient that has efflux pump inhibitory properties.

    • Possible Cause 2: Extensive Cellular Metabolism. The Caco-2 cells may be rapidly metabolizing this compound into its conjugates, leading to an underestimation of the parent compound's permeability.

      • Solution: Analyze the basolateral and apical compartments, as well as the cell lysate, for both the parent this compound and its potential metabolites using LC-MS/MS. This will provide a more complete picture of the drug's fate during the assay.

    • Possible Cause 3: Low Intrinsic Permeability. As a glycoside, this compound may have inherently low passive permeability.

      • Solution: Focus on formulation strategies that can enhance transcellular or paracellular transport, such as the use of permeation enhancers. However, the use of such agents must be carefully evaluated for safety.

Experimental Protocols

1. Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol provides a general procedure for preparing a solid dispersion of this compound with a hydrophilic carrier like Polyvinylpyrrolidone (PVP K30).

  • Dissolution: Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a suitable solvent system (e.g., a mixture of methanol (B129727) and dichloromethane) in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue evaporation until a thin, dry film is formed on the inner surface of the flask.

  • Final Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask and gently grind it using a mortar and pestle. Pass the resulting powder through a fine-mesh sieve (e.g., #100) to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (using techniques like DSC and XRD to confirm the amorphous state).

2. In Vitro Dissolution Testing of this compound Formulations

This protocol outlines a standard procedure for in vitro dissolution testing.

  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Medium: Prepare 900 mL of a suitable dissolution medium. For initial screening, phosphate buffer (pH 6.8) can be used. For more biorelevant testing, consider using Simulated Gastric Fluid (SGF) followed by a transfer to Fasted State Simulated Intestinal Fluid (FaSSIF).

  • Test Conditions: Set the paddle speed to 50 or 75 RPM and maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Sample Introduction: Introduce a precisely weighed amount of the this compound formulation into each dissolution vessel.

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a specific volume of the dissolution medium (e.g., 5 mL) and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume.

  • Sample Analysis: Filter the collected samples through a suitable filter (e.g., 0.45 µm). Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.

3. Caco-2 Cell Permeability Assay

This protocol provides a general workflow for assessing the intestinal permeability of this compound formulations.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent and differentiated monolayer. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

  • Preparation of Test Solution: Prepare a solution of the this compound formulation in a transport medium (e.g., Hank's Balanced Salt Solution - HBSS) at a non-toxic concentration.

  • Apical to Basolateral Permeability (Absorption):

    • Add the test solution to the apical (upper) chamber of the Transwell®.

    • Add fresh transport medium to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral chamber and replace with fresh medium.

  • Basolateral to Apical Permeability (Efflux):

    • Add the test solution to the basolateral chamber.

    • Add fresh transport medium to the apical chamber.

    • Incubate and collect samples from the apical chamber at the same time points.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Signaling Pathways and Experimental Workflows

This compound and the Cholesterol Biosynthesis Pathway

This compound is reported to have statin-like properties, suggesting it may interfere with the cholesterol biosynthesis pathway.[1] The primary target for statins is HMG-CoA reductase, a key enzyme in this pathway. The diagram below illustrates the potential point of intervention for this compound.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Downstream Downstream Intermediates Mevalonate->Downstream Cholesterol Cholesterol Downstream->Cholesterol This compound This compound This compound->HMG_CoA

Caption: Potential inhibition of HMG-CoA reductase by this compound.

Experimental Workflow for Enhancing this compound Bioavailability

The following diagram outlines a logical workflow for developing and evaluating a this compound formulation with enhanced bioavailability.

Bioavailability_Enhancement_Workflow Start Start: Poorly Soluble this compound Formulation Formulation Development (Solid Dispersion, Nanosuspension, etc.) Start->Formulation InVitro In Vitro Characterization (Dissolution, DSC, XRD) Formulation->InVitro Permeability Caco-2 Permeability Assay InVitro->Permeability Optimization Formulation Optimization Permeability->Optimization Optimization->Formulation Iterate InVivo In Vivo Pharmacokinetic Studies (Animal Model) Optimization->InVivo Optimized Formulation End End: Bioavailable Formulation InVivo->End

Caption: Workflow for developing a bioavailable this compound formulation.

Logical Relationship for Troubleshooting Low Permeability

This diagram illustrates the decision-making process when troubleshooting low permeability results from a Caco-2 assay.

Permeability_Troubleshooting LowPerm Low Caco-2 Permeability Observed CheckEfflux Perform Assay with Efflux Pump Inhibitors LowPerm->CheckEfflux PermIncrease Permeability Increases? CheckEfflux->PermIncrease EffluxInvolved Efflux is a Major Factor. Consider Co-formulation with Inhibitors. PermIncrease->EffluxInvolved Yes CheckMetabolism Analyze for Metabolites (LC-MS/MS) PermIncrease->CheckMetabolism No MetabolitesFound Significant Metabolites Found? CheckMetabolism->MetabolitesFound MetabolismIssue Extensive Metabolism is Occurring. Quantify Metabolites. MetabolitesFound->MetabolismIssue Yes IntrinsicIssue Low Intrinsic Permeability. Consider Permeation Enhancers. MetabolitesFound->IntrinsicIssue No

Caption: Troubleshooting logic for low Caco-2 permeability.

References

Technical Support Center: Melitidin & Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential interference with Melitidin in cell-based assays. This compound, a flavanone (B1672756) glycoside with recognized bioactive properties, can, like many natural products, interact with assay components and detection methods, leading to potential misinterpretation of results. This guide is designed to help you identify and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected increase in cell viability in our MTT/XTT assay when treating cells with this compound. Is this a true proliferative effect?

A1: Not necessarily. This is a common artifact observed with compounds that have intrinsic reducing properties.[1] this compound, as a flavonoid, may directly reduce the tetrazolium salts (MTT, XTT, etc.) to their colored formazan (B1609692) product, independent of cellular metabolic activity. This chemical reduction mimics the signal generated by viable cells, leading to a false positive.

Troubleshooting Steps:

  • Cell-Free Control: Run a control plate with serial dilutions of this compound in culture medium without cells. Add the tetrazolium reagent and measure the signal. A significant signal in this cell-free setting indicates direct chemical reduction by this compound.

  • Alternative Viability Assays: Switch to a viability assay with a different mechanism, such as a protease-based assay (e.g., CellTiter-Glo®) that measures ATP content, or a dye-exclusion assay (e.g., Trypan Blue).

Q2: Our luciferase reporter assay shows strong inhibition of our signaling pathway by this compound. How can we confirm this is a specific biological effect?

A2: this compound may be directly inhibiting the luciferase enzyme rather than acting on your specific biological target.[1][2] Many small molecules are known to interfere with luciferase activity, leading to a decrease in luminescence that can be misinterpreted as pathway inhibition.

Troubleshooting Steps:

  • Luciferase Counter-Screen: Perform a cell-free assay using purified luciferase enzyme and its substrate. Add this compound at the same concentrations used in your cellular assay. A decrease in luminescence will confirm direct inhibition of the reporter enzyme.

  • Orthogonal Reporter System: If possible, validate your findings using a different reporter system, such as a β-galactosidase or secreted alkaline phosphatase (SEAP) reporter assay.[1]

  • Upstream/Downstream Readouts: Measure the expression or activity of endogenous upstream or downstream targets in your pathway of interest using methods like qPCR, Western blotting, or specific enzyme activity assays to confirm the biological effect.

Q3: We are seeing high background signals in our fluorescence-based assays (e.g., calcium indicators, fluorescent protein reporters). Could this compound be the cause?

A3: Yes, compounds with flavonoid structures are often autofluorescent.[3] this compound may have an intrinsic fluorescence that overlaps with the excitation and/or emission spectra of your fluorescent probes, leading to an artificially high signal.

Troubleshooting Steps:

  • Spectral Scanning: Determine the excitation and emission spectra of this compound in your assay buffer. Compare this to the spectra of your fluorescent dye to identify any overlap.

  • Compound-Only Control: Include wells with this compound-treated cells that have not been loaded with the fluorescent dye to quantify the compound's intrinsic fluorescence. Subtract this background from your experimental wells.

  • Use of Different Fluorophores: If spectral overlap is significant, consider switching to a fluorescent probe with a different spectral profile (e.g., a far-red dye) to avoid the interference.[4]

  • Time-Resolved Fluorescence (TRF): If available, TRF assays can help distinguish the long-lived signal of a specific TRF probe from the short-lived fluorescence of an interfering compound.[1]

Data Presentation: Summary of Potential this compound Interference

The following tables summarize hypothetical data illustrating how to identify common assay interferences with this compound.

Table 1: Troubleshooting MTT Assay Interference

ConditionThis compound (µM)Absorbance (570 nm)Interpretation
Cells + Vehicle01.00Baseline Viability
Cells + this compound101.25Apparent ↑ Viability
Cells + this compound501.80Apparent ↑ Viability
No Cells + Vehicle00.05Background
No Cells + this compound100.30Direct Reduction
No Cells + this compound500.85Direct Reduction

Table 2: Troubleshooting Luciferase Assay Interference

ConditionThis compound (µM)Luminescence (RLU)Interpretation
Cells + Pathway Activator0500,000Max Signal
Cells + Activator + this compound10250,000Apparent Inhibition
Cells + Activator + this compound50100,000Apparent Inhibition
Purified Luciferase + Vehicle0800,000Baseline Activity
Purified Luciferase + this compound10410,000Direct Inhibition
Purified Luciferase + this compound50150,000Direct Inhibition

Experimental Protocols

Protocol 1: Assessing Direct Reductant Activity of this compound in MTT Assay

Objective: To determine if this compound directly reduces MTT tetrazolium salt in a cell-free environment.

Materials:

  • This compound stock solution

  • Cell culture medium (phenol red-free recommended)

  • MTT reagent (5 mg/mL in PBS)

  • 96-well plate

  • Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Spectrophotometer (570 nm)

Procedure:

  • Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Add MTT reagent to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C in a cell culture incubator.

  • Add solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm. A concentration-dependent increase in absorbance in the absence of cells indicates direct reduction of MTT by this compound.[1]

Protocol 2: Luciferase Counter-Screen for Direct Enzyme Inhibition

Objective: To assess whether this compound directly inhibits firefly luciferase activity.

Materials:

  • Purified recombinant luciferase enzyme

  • Luciferase assay buffer

  • Luciferin (B1168401) substrate

  • This compound stock solution

  • White, opaque 96-well plate

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in the luciferase assay buffer in the 96-well plate. Include vehicle controls.

  • Add a constant amount of purified luciferase enzyme to each well.

  • Incubate for 15-30 minutes at room temperature.

  • Initiate the reaction by injecting the luciferin substrate using the luminometer's auto-injector.

  • Immediately measure the luminescence. A concentration-dependent decrease in the luminescent signal indicates direct inhibition of the luciferase enzyme.

Visualizations

G cluster_pathway This compound's Known Biological Pathway This compound This compound MAPK MAPK Signaling (ERK, p38, JNK) This compound->MAPK Inhibits NFkB NF-κB Signaling This compound->NFkB Inhibits AP1 AP-1 MAPK->AP1 Gene Gene Expression (e.g., MUC5AC) NFkB->Gene AP1->Gene

Caption: Known signaling pathways potentially modulated by this compound.

G cluster_workflow Troubleshooting Workflow for Suspected Assay Interference Start Unexpected Result with this compound AssayType Identify Assay Type Start->AssayType Redox Redox Assay? (MTT, XTT) AssayType->Redox Colorimetric Luminescence Luminescence? (Luciferase) AssayType->Luminescence Light-based Fluorescence Fluorescence? (GFP, Dyes) AssayType->Fluorescence Light-based CellFree Run Cell-Free Control Redox->CellFree CounterScreen Run Luciferase Counter-Screen Luminescence->CounterScreen SpectralScan Perform Spectral Scan Fluorescence->SpectralScan Interference Interference Confirmed CellFree->Interference Signal > Background NoInterference Biological Effect More Likely CellFree->NoInterference Signal ≈ Background CounterScreen->Interference Inhibition Observed CounterScreen->NoInterference No Inhibition SpectralScan->Interference Overlap Detected SpectralScan->NoInterference No Overlap Orthogonal Use Orthogonal Assay Interference->Orthogonal

Caption: Decision workflow for identifying assay interference.

References

Melitidin Technical Support Center: Preventing Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Melitidin during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a flavanone (B1672756) glycoside, identified by CAS number 1162664-58-5, and is naturally found in citrus fruits like Citrus grandis 'Tomentosa' and bergamot orange.[1][2][3][4][5] Its stability is crucial for maintaining its chemical integrity, biological activity, and ensuring the accuracy and reproducibility of experimental results. Degradation can lead to a loss of efficacy and the formation of unknown impurities, which may have unintended effects.

Q2: What are the main factors that cause this compound degradation?

Based on studies of structurally similar flavanone glycosides like hesperidin (B1673128) and naringin (B1676962), the primary factors contributing to this compound degradation are expected to be:

  • pH: this compound is likely susceptible to degradation in both acidic and basic conditions.[6][7]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the flavonoid structure.[8]

  • Hydrolysis: As a glycoside, this compound can undergo hydrolysis, breaking the glycosidic bond and separating the sugar moiety from the aglycone.[6][7]

Q3: How should I store solid this compound powder?

For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light, and at low temperatures. A commercial supplier recommends storing the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[4]

Q4: What are the recommended storage conditions for this compound in solution?

Stock solutions of this compound should be stored at low temperatures. A commercial supplier suggests that in a solvent, this compound can be stored at -80°C for up to six months or at -20°C for up to one month.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my this compound sample. Degradation of this compound due to improper storage.- Verify storage conditions (temperature, light protection). - Prepare fresh stock solutions from solid powder. - Perform a quality control check of the compound using HPLC.
Appearance of unexpected peaks in my HPLC chromatogram. Formation of degradation products.- Review the storage and handling procedures of your this compound sample. - Consider performing a forced degradation study to identify potential degradation products. - Ensure the mobile phase and diluents are compatible and do not induce degradation.
Inconsistent experimental results between batches. Partial degradation of one or more batches of this compound.- Implement standardized storage protocols for all this compound samples. - Qualify each new batch of this compound upon receipt by comparing its HPLC profile to a reference standard. - Aliquot stock solutions to minimize freeze-thaw cycles.

Quantitative Stability Data (Based on Structurally Related Flavanone Glycosides)

Since specific quantitative stability data for this compound is limited, the following tables summarize forced degradation data for the structurally related flavanone glycosides, hesperidin and neohesperidin. This data can serve as a conservative estimate for the stability of this compound under similar stress conditions.

Table 1: Forced Degradation of Hesperidin [8]

Stress Condition% Degradation
Acidic (e.g., 0.1 M HCl)18.5%
Basic (e.g., 0.1 M NaOH)53.14%
Oxidative (e.g., 3% H₂O₂)9.99%
Photochemical10.84%

Table 2: Forced Degradation of Neohesperidin [9]

Stress Condition% Recovery% Degradation
Acid Hydrolysis0%100%
Base Hydrolysis0%100%
Oxidative88.1%11.9%
Dry Heat48.8%51.2%
UV Radiation59.9%40.1%
Hydrolytic97.6%2.4%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify its potential degradation products and degradation pathways.

1. Materials:

  • This compound standard
  • HPLC grade methanol (B129727)
  • HPLC grade water
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (B78521) (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC system with a UV or PDA detector

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C in a sealed vial for 48 hours.
  • Photolytic Degradation: Expose 1 mL of the stock solution to a calibrated light source (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

4. Sample Analysis:

  • Before and after the stress treatments, dilute the samples to an appropriate concentration with the mobile phase.
  • Analyze the samples by a validated stability-indicating HPLC method. A C18 column is commonly used for the analysis of flavanone glycosides.[8][10][11]

Visualizations

Signaling Pathways and Workflows

Melitidin_Degradation_Pathways This compound This compound (Flavanone Glycoside) Aglycone This compound Aglycone (Hesperetin or Naringenin (B18129) derivative) This compound->Aglycone Hydrolysis (Acid/Base/Enzymatic) Sugar Sugar Moiety This compound->Sugar Hydrolysis (Acid/Base/Enzymatic) Oxidized Oxidized Products This compound->Oxidized Oxidation RingFission Ring Fission Products Aglycone->RingFission Further Degradation (Strong Acid/Base)

Caption: Inferred degradation pathways of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis Start This compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photolytic Data Data Interpretation (Identify Degradants, Determine Pathways) Analysis->Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Mass Spectrometry of Melitidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of Melitidin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a flavonoid glycoside found in bergamot fruit (Citrus bergamia).[1][2] It, along with the related compound Brutieridin, has demonstrated statin-like activity, making it a compound of interest for its potential cholesterol-lowering effects.[2][3] Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug development, and understanding its therapeutic potential.

Q2: What are the common challenges in the mass spectrometry analysis of this compound?

A2: Like many flavonoid glycosides, the analysis of this compound by mass spectrometry, particularly in complex biological matrices such as plasma, is prone to several challenges. These include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement. This is a primary cause of inaccurate and imprecise results.[4][5][6]

  • Poor Peak Shape and Resolution: Issues such as peak tailing, broadening, or splitting can compromise the accuracy of quantification.[4]

  • Low Signal Intensity: Insufficient signal can be due to a variety of factors including inefficient extraction, ion suppression, or suboptimal instrument parameters.[7]

  • In-source Fragmentation: Flavonoid glycosides can sometimes fragment within the ion source of the mass spectrometer, which can complicate quantification and interpretation of spectra.[4]

Q3: What are the recommended sample preparation techniques for this compound in plasma?

A3: The choice of sample preparation technique is critical for minimizing matrix effects and ensuring accurate quantification. The most common methods for bioanalytical sample preparation are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[6][8] The optimal method should be selected based on the required sensitivity, throughput, and the complexity of the matrix.

Troubleshooting Guide

Problem 1: Low Signal Intensity or High Signal Variability
Potential Cause Troubleshooting Steps
Ion Suppression - Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., switch from PPT to SPE) to remove interfering matrix components.[6] - Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from co-eluting interferences.[4] - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[7]
Inefficient Extraction - Optimize Extraction Solvent: For LLE, test different organic solvents. For SPE, evaluate different sorbents and elution solvents. - Adjust pH: The pH of the sample can significantly impact the extraction efficiency of acidic compounds like flavonoid glycosides.
Suboptimal MS Parameters - Optimize Source Parameters: Tune the ion source parameters (e.g., gas flows, temperatures, and voltages) specifically for this compound.[4] - Select Appropriate MRM Transitions: Ensure that the selected precursor and product ions for Multiple Reaction Monitoring (MRM) are specific and provide a strong signal.
Problem 2: Poor Peak Shape (Tailing, Broadening, Splitting)
Potential Cause Troubleshooting Steps
Column Contamination - Flush the Column: Use a strong solvent wash to remove contaminants from the column. - Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
Inappropriate Mobile Phase - Adjust pH: For acidic flavonoids, a low pH mobile phase (e.g., with 0.1% formic acid) can improve peak shape.[4][7] - Optimize Organic Content: Adjust the gradient or isocratic mobile phase composition to achieve optimal peak shape.
Injection Solvent Mismatch - Reconstitute in Mobile Phase: Ensure the final sample extract is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[4]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This protocol is a rapid and simple method for sample cleanup, suitable for high-throughput analysis.

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • To 100 µL of plasma, add 50 µL of an internal standard solution.

  • Add 250 µL of cold acetonitrile (B52724) to precipitate the proteins.[3]

  • Vortex the mixture vigorously for 5 seconds.

  • Centrifuge the sample at 14,800 rpm for 2 minutes.[3]

  • Transfer the supernatant to a new vial.

  • Filter the supernatant through a 0.2 µm syringe filter.

  • Inject an aliquot of the filtered supernatant into the LC-MS/MS system.[3]

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples (Adapted from Naringin (B1676962) Analysis)

This protocol provides a cleaner extract than PPT and is based on a method for the related flavonoid glycoside, naringin.[3]

  • To 100 µL of plasma, add an internal standard.

  • Add 500 µL of ethyl acetate (B1210297) as the extraction solvent.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a suitable volume of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Quantitative Assessment of Matrix Effect

This protocol describes the post-extraction spike method to quantify the extent of ion suppression or enhancement.[9]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase.

    • Set B (Post-Spiked Sample): Extract a blank plasma sample using your chosen preparation method (PPT, LLE, or SPE). Spike the extracted blank matrix with this compound at the same concentration as Set A.

    • Set C (Pre-Spiked Sample): Spike a blank plasma sample with this compound before extraction.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (%) and Recovery (%):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Quantitative Data

The following table summarizes typical performance data for the LC-MS/MS analysis of flavonoid glycosides in plasma, which can be used as a benchmark for method development for this compound.

Parameter Typical Value Reference
Extraction Recovery (LLE) 88.2% - 103.6%[7]
Matrix Effect (Ion Suppression) -44% to -0.5%
Intra-day Precision (RSD) < 14.2%[7]
Inter-day Precision (RSD) < 14.2%[7]
Accuracy (RE) -11.9% to 12.0%[7]

Visualizations

Troubleshooting_Workflow start Low Signal or High Variability check_ion_suppression Check for Ion Suppression? start->check_ion_suppression improve_cleanup Improve Sample Cleanup (e.g., SPE) check_ion_suppression->improve_cleanup Yes check_extraction Check Extraction Efficiency? check_ion_suppression->check_extraction No optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom end Problem Resolved optimize_chrom->end optimize_extraction Optimize Extraction Protocol (Solvent, pH) check_extraction->optimize_extraction Yes check_ms_params Check MS Parameters? check_extraction->check_ms_params No optimize_extraction->end optimize_ms Optimize Source Parameters & MRM Transitions check_ms_params->optimize_ms Yes check_ms_params->end No optimize_ms->end

Caption: Troubleshooting workflow for low signal intensity.

Sample_Prep_Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle spe Solid-Phase Extraction (C18) add_is->spe centrifuge Centrifuge ppt->centrifuge evaporate Evaporate & Reconstitute lle->evaporate elute Elute spe->elute supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis evaporate->analysis elute->analysis

Caption: Overview of sample preparation workflows.

References

Technical Support Center: Scaling Up Melitidin Purification for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Melitidin for preclinical studies. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a focus for preclinical studies?

A1: this compound is a flavanone (B1672756) glycoside naturally found in citrus fruits such as bergamot orange (Citrus bergamia) and Citrus grandis 'Tomentosa'.[1][2][3][4] It has garnered significant interest for preclinical research due to its potential therapeutic properties, including statin-like effects that may help in managing cholesterol levels and antitussive (cough-suppressing) activities.[1][2][3][4][5] These promising bioactivities make it a candidate for development as a novel therapeutic agent.

Q2: What are the primary sources for obtaining this compound?

A2: The primary botanical sources for this compound are the peel and albedo (the white, spongy part of the rind) of citrus fruits.[1][6] Specifically, it has been isolated from bergamot orange and Citrus grandis 'Tomentosa'.[1][2][3] Industrial waste from citrus juice and essential oil production can be a cost-effective starting material for large-scale extraction.

Q3: What are the main stages involved in scaling up this compound purification?

A3: The scaled-up purification of this compound typically involves a multi-step process:

  • Extraction: Initial recovery of a crude flavonoid extract from the citrus raw material using solvent-based or ultrasound-assisted methods.[1][7]

  • Preliminary Purification: Removal of non-flavonoid impurities using macroporous resin chromatography.[6][8]

  • High-Purity Purification: Further purification to isolate this compound from other flavonoids using preparative High-Performance Liquid Chromatography (HPLC).[9]

  • Final Product Formulation: Crystallization and drying of the purified this compound to obtain a stable, high-purity solid.[9][10]

Q4: What level of purity is required for this compound in preclinical studies?

A4: For preclinical toxicology studies, the purity of the active pharmaceutical ingredient (API), in this case, this compound, should generally be 98% or higher.[11] It is crucial to characterize any impurities present at a concentration of 0.1% or greater, as outlined in the International Council for Harmonisation (ICH) guidelines (Q3A/B).[5][12][13]

Q5: What analytical techniques are used to assess the purity and identify impurities in a this compound sample?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying the purity of this compound.[7][14] For the identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that provides information on the molecular weight and structure of unknown compounds.[15][16]

Troubleshooting Guides

Extraction Phase
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Crude Flavonoid Extract Inefficient solvent penetration into the plant material.- Ensure the citrus peel is dried and ground to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction. - Optimize the solid-to-solvent ratio; a common starting point is 1:10 (w/v).
Suboptimal solvent composition.- Ethanol-water mixtures (e.g., 50-80% ethanol) are often more effective than pure ethanol (B145695) or water for extracting flavonoid glycosides.[1][7] - Perform small-scale trials to determine the optimal ethanol concentration.
Insufficient extraction time or temperature.- For solvent extraction, heating to 60-70°C with stirring for 1-2 hours can improve efficiency.[9] - For ultrasound-assisted extraction, optimize sonication time and power to avoid degradation of the target compound.
Macroporous Resin Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Binding of this compound to the Resin Incorrect pH of the loading solution.- Adjust the pH of the crude extract solution to a slightly acidic range (e.g., pH 4-5), which can enhance the adsorption of flavonoids.[8]
High flow rate during loading.- Reduce the loading flow rate to allow sufficient time for the interaction between this compound and the resin. A typical rate is 1-2 bed volumes per hour (BV/h).[8]
Resin capacity exceeded.- Ensure the amount of crude extract loaded does not exceed the binding capacity of the resin. Perform a breakthrough curve analysis to determine the optimal loading volume.
Low Recovery of this compound during Elution Inappropriate elution solvent.- Use a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%) to elute the bound compounds. This compound is likely to elute at a specific ethanol concentration.[8]
Elution flow rate is too high.- A slower elution flow rate (e.g., 1-2 BV/h) can improve the resolution and recovery of the target compound.[8]
Preparative HPLC
Issue Possible Cause(s) Troubleshooting Steps
Poor Peak Resolution Suboptimal mobile phase composition.- Adjust the gradient of the mobile phase (typically acetonitrile (B52724) and water with a small amount of acid like formic or acetic acid) to improve the separation of this compound from closely eluting impurities.[7]
Column overloading.- Reduce the injection volume or the concentration of the sample being loaded onto the column.
Column deterioration.- Ensure the mobile phase pH is within the stable range for the column. If performance degrades, consider washing or replacing the column.
Peak Tailing or Fronting Column packing issues or voids.- In large-scale columns, ensure the column is packed uniformly. Peak tailing can sometimes be addressed by adjusting the mobile phase composition or flow rate.
Sample solvent is too strong.- Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase to ensure good peak shape.
Crystallization
Issue Possible Cause(s) Troubleshooting Steps
Failure to Crystallize Solution is not supersaturated.- Slowly evaporate the solvent to increase the concentration of the purified this compound. - If using an anti-solvent, add it dropwise to the point of slight turbidity and then allow it to stand.
Presence of impurities inhibiting crystal formation.- If the purity of the solution is below 95%, consider an additional purification step before attempting crystallization.
Inappropriate solvent system.- Experiment with different solvent and anti-solvent combinations. Common solvents for flavonoid crystallization include ethanol, methanol, and acetone.[10]
Formation of Oil Instead of Crystals Solution is cooling too rapidly.- Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.
High concentration of impurities.- Re-purify the material using preparative HPLC.

Data Presentation

Table 1: Indicative Yield and Purity at Different Stages of a Pilot-Scale Flavonoid Glycoside Purification Process (Adapted from Hesperidin Purification)

Purification StageStarting MaterialKey ParametersYieldPurityReference(s)
Solvent Extraction 20 L of 60% Ethanol6.6 kg of citrus peel, 50°C, 100 min0.303 mg/mL of Hesperidin in concentrated extract~10-15%[2][7]
Macroporous Resin Chromatography Concentrated Ethanolic ExtractEXA-118 resin, elution with 96% ethanol~90% recovery from the extract~50-60%[2][7]
Preparative HPLC Resin-Purified ExtractC18 column, acetonitrile/water gradient>85% recovery from loaded sample>97%
Crystallization Purified HPLC FractionsEthanol/Water system, 4°C, 24h8.76% crystallization yield>99%[10]

Experimental Protocols

Protocol 1: Pilot-Scale Extraction of Crude Flavonoids
  • Material Preparation: Dry citrus peel at 40-50°C and grind to a fine powder (40-60 mesh).

  • Extraction:

    • In a 20 L extraction tank, add 6.6 kg of the powdered peel.

    • Add 12 L of 96% ethanol and 8 L of deionized water to achieve a 60% ethanol solution.

    • Heat the mixture to 50°C and stir for 100 minutes.[7]

  • Filtration and Concentration:

    • Filter the mixture to separate the solid residue.

    • Concentrate the liquid extract using a rotary evaporator under reduced pressure at a temperature below 60°C to remove the ethanol.[1]

    • The resulting aqueous concentrate is the crude flavonoid extract.

Protocol 2: Purification using Macroporous Resin Column Chromatography
  • Resin Preparation:

    • Soak AB-8 or a similar macroporous resin in 95% ethanol for 24 hours to activate it.

    • Pack the resin into a column and wash thoroughly with deionized water until no ethanol is detected in the effluent.[8]

  • Adsorption:

    • Adjust the pH of the crude flavonoid extract to 4.0.

    • Load the extract onto the column at a flow rate of 2 bed volumes per hour (BV/h).[8]

  • Washing:

    • Wash the column with 10 BV of deionized water to remove sugars and other highly polar impurities.[8]

  • Elution:

    • Elute the flavonoids with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%) at a flow rate of 2 BV/h.

    • Collect fractions and analyze them by HPLC to identify the fractions containing this compound.

    • Pool the this compound-rich fractions.

Protocol 3: Final Purification by Preparative HPLC
  • Sample Preparation:

    • Concentrate the this compound-rich fractions from the previous step to dryness.

    • Redissolve the residue in a minimal amount of the initial mobile phase.

  • Chromatography:

    • Use a C18 preparative HPLC column.

    • The mobile phase typically consists of Solvent A (water with 0.1% formic or acetic acid) and Solvent B (acetonitrile with 0.1% formic or acetic acid).

    • Develop a gradient elution method to separate this compound from other closely related flavonoids (e.g., a linear gradient from 15% B to 40% B over 30 minutes).[1][7]

    • Monitor the elution at a wavelength of approximately 280-285 nm.

  • Fraction Collection:

    • Collect the peak corresponding to this compound.

    • Analyze the purity of the collected fraction using analytical HPLC.

Protocol 4: Crystallization of Purified this compound
  • Solution Preparation:

    • Concentrate the purified this compound fraction from preparative HPLC.

    • Dissolve the residue in a minimal amount of a suitable hot solvent (e.g., ethanol or methanol).

  • Crystallization:

    • Slowly add a pre-determined volume of an anti-solvent (e.g., water) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) and leave undisturbed for 24 hours to allow for crystal formation.[10]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold anti-solvent.

    • Dry the crystals under vacuum to obtain the final high-purity this compound.

Mandatory Visualizations

experimental_workflow start Citrus Peel Raw Material extraction Solvent/Ultrasound-Assisted Extraction start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Flavonoid Extract filtration->crude_extract resin_chrom Macroporous Resin Chromatography crude_extract->resin_chrom melitidin_rich This compound-Rich Fractions resin_chrom->melitidin_rich prep_hplc Preparative HPLC melitidin_rich->prep_hplc purified_this compound High-Purity this compound Solution prep_hplc->purified_this compound crystallization Crystallization purified_this compound->crystallization final_product Purified this compound Crystals (>98%) crystallization->final_product qc QC Analysis (HPLC, LC-MS) final_product->qc

Caption: Workflow for Scaling Up this compound Purification.

troubleshooting_logic start Low Product Purity check_extraction Review Extraction Efficiency start->check_extraction check_resin Evaluate Resin Chromatography Performance start->check_resin check_hplc Optimize Preparative HPLC start->check_hplc extraction_issue1 Incomplete Extraction? check_extraction->extraction_issue1 resin_issue1 Poor Binding? check_resin->resin_issue1 resin_issue2 Inefficient Elution? check_resin->resin_issue2 hplc_issue1 Co-eluting Impurities? check_hplc->hplc_issue1 extraction_solution1 Optimize Solvent, Time, Temp. extraction_issue1->extraction_solution1 Yes resin_solution1 Adjust pH, Flow Rate resin_issue1->resin_solution1 Yes resin_solution2 Optimize Elution Gradient resin_issue2->resin_solution2 Yes hplc_solution1 Modify Mobile Phase Gradient hplc_issue1->hplc_solution1 Yes

Caption: Troubleshooting Logic for Low Purity Issues.

References

Validation & Comparative

Melitidin vs. Pravastatin: A Comparative Guide to HMG-CoA Reductase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The management of hypercholesterolemia is a cornerstone of cardiovascular disease prevention. The primary targets for therapeutic intervention are enzymes within the cholesterol biosynthesis pathway, most notably 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR). Statins, such as pravastatin (B1207561), are established, potent competitive inhibitors of this enzyme. In the quest for novel lipid-lowering agents, natural compounds are of significant interest. Among these is Melitidin, a flavanone (B1672756) glycoside found in bergamot (Citrus bergamia), which has been investigated for its potential cholesterol-lowering effects. This guide provides a detailed comparison of this compound and pravastatin concerning their interaction with HMG-CoA reductase, supported by available experimental data and methodologies.

Mechanism of Action: A Tale of Two Pathways

Pravastatin: The Archetypal Competitive Inhibitor

Pravastatin is a well-characterized competitive inhibitor of HMG-CoA reductase.[1][2] Its chemical structure mimics the endogenous substrate, HMG-CoA, allowing it to bind to the active site of the enzyme, thereby blocking the conversion of HMG-CoA to mevalonate (B85504), the rate-limiting step in cholesterol synthesis.[3] This direct enzymatic inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, enhancing the clearance of LDL cholesterol from the circulation.

This compound: An Indirect Modulator

Initial hypotheses, based on the structural similarity of this compound and its aglycone, naringenin, to the HMG-moiety, suggested a statin-like direct inhibition of HMG-CoA reductase. However, recent experimental evidence indicates that the primary cholesterol-lowering mechanism of bergamot flavonoids, including this compound, is not through direct enzymatic inhibition.[4][5] A 2021 study demonstrated that bergamot fruit extract and its principal flavonoid components did not directly inhibit HMG-CoA reductase activity in cell-based assays.[4][5] Instead, their lipid-lowering effects are attributed to a multi-faceted mechanism that includes:

  • Downregulation of HMG-CoA Reductase Expression: Bergamot flavonoids have been shown to decrease the protein expression of HMG-CoA reductase.[4]

  • Activation of AMP-activated protein kinase (AMPK): This activation is thought to contribute to the downregulation of HMG-CoA reductase.[4]

  • Inhibition of Cholesterol Absorption: Certain components of bergamot extract have been found to reduce cholesterol uptake in intestinal cells.[4]

Therefore, the comparison is not of two direct inhibitors but of a direct competitive inhibitor (pravastatin) and a modulator of the cholesterol biosynthesis pathway (this compound).

Quantitative Comparison of HMG-CoA Reductase Inhibition

Direct comparison of inhibitory potency via IC50 values is challenging due to the differing mechanisms of action. While a wealth of data exists for pravastatin, there is a notable lack of experimental evidence for direct HMG-CoA reductase inhibition by isolated this compound.

CompoundReported IC50 for HMG-CoA Reductase InhibitionMechanism of Action
This compound No direct experimental IC50 value reported in the literature.Indirect: Downregulation of HMG-CoA reductase expression and other mechanisms.[4]
Pravastatin 20 nM - 5.6 µM (Range from multiple studies)[1][2][6][7][8]Direct, Competitive Inhibition[1][2]

Note on Pravastatin IC50 Variability: The reported IC50 values for pravastatin exhibit a wide range. This variability can be attributed to differences in experimental conditions, such as the source of the enzyme (e.g., purified recombinant vs. cell homogenates), substrate concentrations, and assay methodology.

Experimental Protocols

In Vitro HMG-CoA Reductase Inhibition Assay

A standard method for determining the in vitro inhibition of HMG-CoA reductase involves a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate by the enzyme.

Key Components:

  • HMG-CoA Reductase: Purified, recombinant enzyme or liver microsomes.

  • HMG-CoA: The substrate for the enzyme.

  • NADPH: The cofactor for the enzymatic reaction.

  • Inhibitor: The test compound (e.g., pravastatin, this compound) at various concentrations.

  • Assay Buffer: To maintain optimal pH and ionic strength.

General Procedure:

  • The HMG-CoA reductase enzyme is pre-incubated with the inhibitor at various concentrations.

  • The reaction is initiated by the addition of the substrate, HMG-CoA, and the cofactor, NADPH.

  • The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • The rate of NADPH consumption is calculated from the linear portion of the reaction curve.

  • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from a dose-response curve.

Visualizing the Pathways

HMG_CoA_Reductase_Inhibition cluster_pravastatin Pravastatin: Direct Competitive Inhibition HMG_CoA HMG-CoA HMGR_active HMG-CoA Reductase (Active Site) HMG_CoA->HMGR_active Binds to Mevalonate Mevalonate HMGR_active->Mevalonate Catalyzes Pravastatin Pravastatin Pravastatin->HMGR_active Competitively Binds & Inhibits

Caption: Pravastatin's direct competitive inhibition of HMG-CoA reductase.

Melitidin_Cholesterol_Modulation cluster_this compound This compound: Indirect Modulation of Cholesterol Pathway This compound This compound AMPK AMPK This compound->AMPK Activates Chol_absorption Intestinal Cholesterol Absorption This compound->Chol_absorption Inhibits HMGR_gene HMG-CoA Reductase Gene Expression AMPK->HMGR_gene Inhibits HMGR_protein HMG-CoA Reductase Protein HMGR_gene->HMGR_protein Leads to Chol_synthesis Cholesterol Synthesis HMGR_protein->Chol_synthesis Catalyzes

Caption: this compound's indirect modulation of the cholesterol pathway.

Experimental_Workflow cluster_workflow Experimental Workflow: HMG-CoA Reductase Inhibition Assay prep Prepare Reagents: - HMG-CoA Reductase - HMG-CoA (Substrate) - NADPH (Cofactor) - Inhibitor (Test Compound) incubation Incubate Enzyme with Inhibitor prep->incubation reaction Initiate Reaction with Substrate & Cofactor incubation->reaction measurement Spectrophotometric Measurement (OD 340nm) reaction->measurement analysis Calculate Inhibition & IC50 Value measurement->analysis

References

A Comparative Analysis of the Antitussive Efficacy of Melitidin and Dextromethorphan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antitussive properties of Melitidin, a flavanone (B1672756) glycoside, and Dextromethorphan (B48470), a widely used over-the-counter cough suppressant. The following sections present available experimental data, outline methodologies from key preclinical studies, and illustrate relevant biological pathways and experimental workflows.

Quantitative Data on Antitussive Efficacy

Direct comparative studies between this compound and Dextromethorphan are not available in the current body of scientific literature. However, preclinical data from independent studies provide insights into their respective efficacies in animal models. The following tables summarize the available quantitative data.

Table 1: Antitussive Efficacy of this compound in a Guinea Pig Model

CompoundDoseAnimal ModelTussive AgentEfficacyReference
This compoundNot SpecifiedGuinea PigCitric AcidDemonstrated a good antitussive effect[1]

Note: The referenced study confirmed the antitussive effect of this compound but did not provide specific quantitative data on the reduction of cough frequency or other parameters.

Table 2: Antitussive Efficacy of Dextromethorphan in a Guinea Pig Model

CompoundDose (mg/kg)Animal ModelTussive AgentChange in Cough FrequencyChange in Cough LatencyChange in Cough Intensity (RMS)Reference
Dextromethorphan32Guinea Pig0.4 M Citric Acid AerosolNo significant effectNo significant effectNo significant effect[2][3]

RMS: Root Mean Square, a measure of sound intensity.

Experimental Protocols

This compound: Citric Acid-Induced Cough in Guinea Pigs

While a detailed protocol for the specific study on this compound is not available, a general methodology can be inferred from studies on the antitussive effects of Citrus grandis 'Tomentosa', the plant from which this compound is isolated.[4][5]

  • Animals: Male guinea pigs are typically used.

  • Tussive Challenge: Cough is induced by exposing the animals to an aerosolized solution of citric acid.

  • Drug Administration: this compound would be administered orally or via injection prior to the citric acid challenge.

  • Measurement: The primary endpoint is the number of coughs recorded over a specific period following the tussive challenge. A reduction in cough frequency compared to a control group indicates antitussive activity.

Dextromethorphan: Citric Acid-Induced Cough in Guinea Pigs

A detailed experimental protocol for evaluating the antitussive effect of dextromethorphan is described in a comparative analysis of classic and novel antitussives.[2][3]

  • Animals: Guinea pigs are used for this model.

  • Drug Administration: Dextromethorphan (32 mg/kg) is administered orally 30 minutes before the tussive challenge.

  • Tussive Challenge: Animals are exposed to a 0.4 M citric acid aerosol for 14 minutes.

  • Data Collection:

    • Cough Frequency: The number of coughs is counted in real-time by two blinded observers and validated through spectrogram inspection of audio recordings.

    • Cough Latency: The time to the first cough is recorded.

    • Cough Intensity: The intensity of the cough sound is analyzed using Root Mean Square (RMS) from the audio recordings.

  • Statistical Analysis: Nonparametric tests, such as the Kruskal-Wallis test followed by Dunn's multiple comparisons test, are used to determine statistical significance.

Signaling Pathways and Mechanisms of Action

This compound

The mechanism of action and the signaling pathway for the antitussive effect of this compound have not yet been elucidated. Further research is required to understand how this flavanone glycoside suppresses the cough reflex.

Dextromethorphan

Dextromethorphan is a centrally acting cough suppressant.[4][6][7] Its primary mechanism of action involves its antagonist activity at the N-methyl-D-aspartate (NMDA) receptor in the cough center of the brainstem.[8] It also exhibits agonist activity at the sigma-1 receptor.[6][8] By binding to these receptors, dextromethorphan elevates the threshold for the cough reflex.[4]

Dextromethorphan_Signaling_Pathway cluster_CNS Central Nervous System (Brainstem) DXM Dextromethorphan NMDA_R NMDA Receptor DXM->NMDA_R Antagonist Sigma1_R Sigma-1 Receptor DXM->Sigma1_R Agonist Cough_Center Cough Center NMDA_R->Cough_Center Modulates Sigma1_R->Cough_Center Modulates Cough_Reflex Suppression of Cough Reflex Cough_Center->Cough_Reflex Preclinical_Antitussive_Workflow cluster_workflow Preclinical Antitussive Efficacy Testing Animal_Model Select Animal Model (e.g., Guinea Pig) Drug_Admin Administer Test Compound (this compound or Dextromethorphan) Animal_Model->Drug_Admin Tussive_Challenge Induce Cough (e.g., Citric Acid Aerosol) Drug_Admin->Tussive_Challenge Data_Collection Record and Measure Cough (Frequency, Latency, Intensity) Tussive_Challenge->Data_Collection Data_Analysis Statistical Analysis (Comparison to Control) Data_Collection->Data_Analysis Efficacy_Determination Determine Antitussive Efficacy Data_Analysis->Efficacy_Determination

References

Melitidin and Naringin: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biochemical and pharmacological properties of two notable citrus flavanones, Melitidin and naringin (B1676962). This guide provides a detailed comparison of their antioxidant, anti-inflammatory, and metabolic effects, supported by available experimental data and methodologies.

Introduction

This compound and naringin are naturally occurring flavanone (B1672756) glycosides predominantly found in citrus fruits. While naringin is well-known for its contribution to the bitter taste of grapefruit and its extensive pharmacological activities, this compound, a more recently identified compound, is gaining attention for its unique structural features and potential therapeutic benefits. This guide offers an objective, data-driven comparison of these two molecules to aid researchers, scientists, and drug development professionals in their investigations.

Chemical Structure and Physicochemical Properties

Naringin is the 7-neohesperidoside of naringenin (B18129).[1] this compound, on the other hand, is a more complex glycoside of naringenin, featuring a 3-hydroxy-3-methylglutaryl (HMG) moiety attached to its sugar component.[2][3] This structural difference is a key determinant of their distinct biological activities.

PropertyThis compoundNaringin
Molecular Formula C₃₃H₄₀O₁₇[4]C₂₇H₃₂O₁₄[1]
Molar Mass 708.7 g/mol [4]580.54 g/mol [1]
Aglycone NaringeninNaringenin
Glycoside Moiety 7-(2''-α-rhamnosyl-6''-(3''''-hydroxy-3''''-methylglutaryl)-β-glucoside)[2]7-neohesperidoside (rhamnosyl-glucose)[1]
Key Structural Feature Presence of a 3-hydroxy-3-methylglutaryl (HMG) group[2][3]Standard flavanone glycoside structure
Source Bergamot (Citrus bergamia)[2][3], Citrus grandis 'Tomentosa'[5][6]Grapefruit, oranges, and other citrus fruits[1]

Antioxidant Activity

Both this compound and naringin possess antioxidant properties, attributed to their flavonoid structure which enables them to scavenge free radicals. However, comparative studies indicate a difference in their efficacy.

A study evaluating the radical scavenging activity of various flavonoids found the following order of potency: neoeriocitrin (B1678166) ≥ peripolin > neohesperidin (B1678168) > brutieridin (B10837292) > This compound > naringin .[7] This suggests that while both are effective antioxidants, this compound has a slightly higher radical scavenging capacity than naringin.[7]

Antioxidant AssayRelative Activity
DPPH Radical Scavenging This compound > Naringin[7]
ABTS Radical Scavenging This compound > Naringin[7]
FRAP (Ferric Reducing Antioxidant Power) This compound > Naringin[7]
Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength (typically around 517 nm).

Methodology:

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • The test compound (this compound or naringin) at various concentrations is added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance is measured using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm).

Methodology:

  • The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.

  • The ABTS radical solution is diluted to a specific absorbance.

  • The test compound is added to the ABTS radical solution.

  • After a set incubation time, the absorbance is measured.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically at 593 nm.

Methodology:

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • The test compound is added to the FRAP reagent.

  • The mixture is incubated at a specific temperature (e.g., 37°C).

  • The absorbance of the colored product is measured.

  • The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant (e.g., FeSO₄).

G cluster_antioxidant Antioxidant Assay Workflow DPPH DPPH Assay Measure_Absorbance_517nm Measure Absorbance (517 nm) DPPH->Measure_Absorbance_517nm Add Compound ABTS ABTS Assay Measure_Absorbance_734nm Measure Absorbance (734 nm) ABTS->Measure_Absorbance_734nm Add Compound FRAP FRAP Assay Measure_Absorbance_593nm Measure Absorbance (593 nm) FRAP->Measure_Absorbance_593nm Add Compound Calculate_Inhibition Calculate % Inhibition Measure_Absorbance_517nm->Calculate_Inhibition Measure_Absorbance_734nm->Calculate_Inhibition Calculate_Reducing_Power Calculate Reducing Power Measure_Absorbance_593nm->Calculate_Reducing_Power

A simplified workflow for common antioxidant assays.

Anti-inflammatory Activity

Naringin and its aglycone, naringenin, have well-documented anti-inflammatory properties. They exert their effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Naringin:

  • Inhibition of NF-κB Pathway: Naringin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[8]

  • Modulation of MAPK Pathway: It can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli, including inflammation.[9]

  • Reduction of Pro-inflammatory Cytokines: Naringin treatment has been demonstrated to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[8]

  • Inhibition of Inflammatory Enzymes: It can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide.[9]

This compound: Direct experimental data on the anti-inflammatory activity of purified this compound is currently scarce. However, given that this compound is a glycoside of naringenin, it is plausible that it possesses anti-inflammatory properties. The naringenin aglycone is known to have potent anti-inflammatory effects.[3][10] Further research is required to elucidate the specific anti-inflammatory mechanisms of this compound and to compare its potency with that of naringin. Studies on bergamot extracts, which are rich in this compound, have shown anti-inflammatory effects, suggesting a potential contribution from this compound.[11]

Experimental Protocols

Western Blot for Signaling Pathway Analysis (NF-κB and MAPK): This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of key proteins).

Methodology:

  • Cells (e.g., macrophages) are pre-treated with the test compound (naringin) and then stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS).

  • Total protein is extracted from the cells.

  • Proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated-p65 for NF-κB activation, or phosphorylated-p38 for MAPK activation).

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

  • The signal is detected using a chemiluminescent substrate and imaged.

ELISA (Enzyme-Linked Immunosorbent Assay) for Cytokine Quantification: ELISA is a widely used immunological assay for quantifying the concentration of a specific analyte, such as a cytokine, in a sample.

Methodology:

  • A microplate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α).

  • The sample (e.g., cell culture supernatant) is added to the wells, and the cytokine binds to the capture antibody.

  • A detection antibody, also specific for the cytokine, is added, which binds to a different epitope on the cytokine.

  • An enzyme-conjugated secondary antibody is added, which binds to the detection antibody.

  • A substrate for the enzyme is added, resulting in a color change.

  • The absorbance of the color is measured, and the cytokine concentration is determined from a standard curve.

G cluster_inflammatory Naringin's Anti-inflammatory Signaling Pathway Naringin Naringin MAPK MAPK Pathway Naringin->MAPK Inhibits NFkB NF-κB Pathway Naringin->NFkB Inhibits MAPK->NFkB Regulates Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) NFkB->Pro_inflammatory_Mediators Induces Expression Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->MAPK Activates Inflammatory_Stimuli->NFkB Activates

Naringin's inhibitory effect on key inflammatory pathways.

Metabolic Regulation

A significant distinction between this compound and naringin lies in their effects on metabolic pathways, particularly cholesterol synthesis.

This compound: The presence of the 3-hydroxy-3-methylglutaryl (HMG) moiety in this compound's structure is highly significant. This group is structurally similar to the substrate of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][3] As a result, this compound acts as a natural statin, inhibiting HMG-CoA reductase and thereby lowering cholesterol synthesis.[9][12] This statin-like property makes this compound a compound of great interest for the management of hypercholesterolemia.[10][13]

Naringin: Naringin also exhibits beneficial effects on lipid metabolism, but through different mechanisms. It has been shown to:

  • Lower plasma lipid levels.[1]

  • Improve glucose intolerance.[1]

  • Ameliorate hepatic steatosis.[1] These effects are thought to be mediated by the regulation of various genes and enzymes involved in lipid and glucose metabolism, but not through direct inhibition of HMG-CoA reductase in the same manner as statins.[1]

Metabolic EffectThis compoundNaringin
Primary Mechanism HMG-CoA Reductase Inhibition (Statin-like)[9][12]Modulation of various metabolic genes and enzymes[1]
Effect on Cholesterol Directly inhibits cholesterol synthesis[10]Lowers plasma cholesterol levels[1]
Other Metabolic Benefits Preclinical studies suggest potent anticholesterolemic activity[13]Improves glucose tolerance and reduces fatty liver[1]
Experimental Protocols

HMG-CoA Reductase Activity Assay: This assay measures the enzymatic activity of HMG-CoA reductase, which can be used to screen for inhibitors.

Methodology:

  • HMG-CoA reductase enzyme is purified or a cell lysate containing the enzyme is used.

  • The enzyme is incubated with its substrate, HMG-CoA, and the cofactor NADPH.

  • The test compound (this compound) is added to the reaction mixture.

  • The rate of NADPH oxidation (conversion to NADP⁺) is monitored by the decrease in absorbance at 340 nm.

  • The inhibitory activity of the compound is determined by the reduction in the rate of NADPH oxidation compared to a control without the inhibitor.

G cluster_metabolic This compound's Statin-Like Mechanism of Action HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Substrate Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Catalyzes Cholesterol Cholesterol Biosynthesis Mevalonate->Cholesterol This compound This compound This compound->HMG_CoA_Reductase Inhibits

Inhibition of HMG-CoA reductase by this compound.

Conclusion

This compound and naringin, while both being citrus-derived flavanone glycosides with naringenin as their common aglycone, exhibit distinct pharmacological profiles. Naringin is a well-researched compound with established antioxidant and anti-inflammatory properties. This compound, distinguished by its HMG moiety, demonstrates a unique statin-like mechanism of action, making it a promising candidate for cholesterol management.

While comparative data suggests this compound may have slightly superior antioxidant activity, further research is critically needed to fully elucidate its anti-inflammatory potential and to directly compare its efficacy with naringin in various experimental models. This head-to-head comparison provides a foundational guide for researchers to explore the therapeutic potential of these two intriguing natural compounds.

References

A Comparative Guide to the In Vivo Cholesterol-Lowering Effects of Melitidin and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo cholesterol-lowering efficacy of Melitidin, a key flavonoid found in Bergamot fruit extract, with established pharmaceutical alternatives, Atorvastatin and Ezetimibe. The information is supported by experimental data from human and animal studies, detailed experimental protocols, and visualizations of the key signaling pathways involved in their mechanisms of action.

Comparative Efficacy of Cholesterol-Lowering Agents

The following table summarizes the in vivo cholesterol-lowering effects of Bergamot Fruit Extract (containing this compound), Atorvastatin, and Ezetimibe based on data from clinical trials. It is important to note that the study designs, patient populations, and treatment durations may vary, impacting direct comparisons.

AgentMechanism of ActionDosageStudy DurationTotal Cholesterol ReductionLDL Cholesterol ReductionHDL Cholesterol IncreaseTriglyceride Reduction
Bergamot Fruit Extract (BFE) Inhibition of HMG-CoA Reductase, Activation of AMPK500-1000 mg/day30 days - 6 months12.3% to 31.3%[1]7.6% to 40.8%[1]Up to 40%[2]11.5% to 39.5%[1]
Atorvastatin HMG-CoA Reductase Inhibitor10-80 mg/day8 weeksDose-dependentUp to 60%VariableDose-dependent
Ezetimibe Cholesterol Absorption Inhibitor (NPC1L1 Blocker)10 mg/day-~13.46% (monotherapy)~18% (monotherapy)[3]~3% (monotherapy)~8.06% (monotherapy)

Experimental Protocols

Induction of Hyperlipidemia in a Rat Model and Evaluation of a Test Compound

This protocol provides a detailed methodology for inducing hyperlipidemia in rats and assessing the efficacy of an orally administered cholesterol-lowering agent.

1. Animals and Acclimatization:

  • Species: Male Wistar rats (or other suitable strain).

  • Acclimatization: Animals are to be acclimatized for a minimum of one week prior to the commencement of the study, with ad libitum access to a standard chow diet and water.

2. Induction of Hyperlipidemia:

  • Diet: A high-cholesterol diet is prepared by supplementing the standard chow with 1-2% cholesterol and 0.5% cholic acid. The fat content can also be increased to 15-20% using sources like lard or soybean oil to create a high-fat, high-cholesterol diet.

  • Duration: The animals are fed this hypercholesterolemic diet for a period of 4 to 8 weeks to induce a stable hyperlipidemic state. Confirmation of hyperlipidemia is achieved by measuring baseline serum lipid profiles.

3. Experimental Groups:

  • Group 1: Normal Control: Fed a standard diet.

  • Group 2: Hyperlipidemic Control: Fed the high-cholesterol diet and administered the vehicle (e.g., distilled water or 0.5% carboxymethylcellulose) orally.

  • Group 3: Test Compound Group(s): Fed the high-cholesterol diet and administered the test compound (e.g., this compound-rich Bergamot extract) at varying doses via oral gavage.

  • Group 4: Positive Control: Fed the high-cholesterol diet and administered a standard-of-care drug such as Atorvastatin (e.g., 10 mg/kg/day) via oral gavage.

4. Administration of Test Compound:

  • The test compound and positive control are administered daily for a period of 4 to 8 weeks.

5. Sample Collection and Analysis:

  • Blood Collection: At the end of the treatment period, animals are fasted overnight, and blood is collected via cardiac puncture under anesthesia.

  • Serum Separation: Blood is allowed to clot and then centrifuged to separate the serum.

  • Lipid Profile Analysis: Serum levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides are measured using commercially available enzymatic kits.

6. Statistical Analysis:

  • Data are expressed as mean ± standard deviation. Statistical significance between the groups is determined using one-way ANOVA followed by a suitable post-hoc test. A p-value of <0.05 is considered statistically significant.

Signaling Pathways and Mechanisms of Action

The cholesterol-lowering effects of this compound (via Bergamot Fruit Extract), Atorvastatin, and Ezetimibe are mediated by distinct signaling pathways.

This compound and Atorvastatin: Inhibition of HMG-CoA Reductase

Both this compound (as a component of BFE) and Atorvastatin are proposed to lower cholesterol by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.

HMG_CoA_Reductase_Pathway cluster_feedback Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol (Intracellular) Mevalonate->Cholesterol ...multiple steps LDL_Receptor LDL Receptor Expression Cholesterol->LDL_Receptor Downregulates HMGCR->Mevalonate This compound This compound / Atorvastatin This compound->HMGCR LDL_C Bloodstream LDL-C LDL_Receptor->LDL_C

Caption: HMG-CoA Reductase Inhibition Pathway.

This compound: Activation of AMPK Signaling Pathway

Bergamot Fruit Extract, containing this compound, has been shown to activate AMP-activated protein kinase (AMPK). Activated AMPK can phosphorylate and inactivate HMG-CoA reductase, further contributing to the reduction of cholesterol synthesis.

AMPK_Pathway This compound This compound (from BFE) AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK HMGCR HMG-CoA Reductase pAMPK->HMGCR Phosphorylates pHMGCR p-HMG-CoA Reductase (Inactive) HMGCR->pHMGCR Cholesterol_Synthesis Cholesterol Synthesis pHMGCR->Cholesterol_Synthesis Inhibits

Caption: AMPK-Mediated Cholesterol Synthesis Inhibition.

Ezetimibe: Inhibition of Cholesterol Absorption

Ezetimibe lowers cholesterol by a mechanism distinct from HMG-CoA reductase inhibitors. It selectively inhibits the intestinal absorption of dietary and biliary cholesterol by blocking the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake in the small intestine.

Ezetimibe_Pathway cluster_membrane Intestinal_Lumen Intestinal Lumen (Dietary & Biliary Cholesterol) NPC1L1 NPC1L1 Transporter Intestinal_Lumen->NPC1L1 Cholesterol Enterocyte Enterocyte Chylomicrons Chylomicrons Enterocyte->Chylomicrons Cholesterol Packaging NPC1L1->Enterocyte Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits Liver Liver Chylomicrons->Liver Transport

Caption: Ezetimibe's Mechanism of Cholesterol Absorption Inhibition.

Conclusion

This compound, as a key bioactive compound in Bergamot Fruit Extract, demonstrates significant potential as a cholesterol-lowering agent, acting through multiple pathways including HMG-CoA reductase inhibition and AMPK activation. Its efficacy in reducing total and LDL cholesterol is comparable to that of low-dose statins in some studies. Atorvastatin remains a highly effective first-line treatment for hypercholesterolemia due to its potent HMG-CoA reductase inhibition. Ezetimibe offers a complementary mechanism by inhibiting cholesterol absorption, making it a valuable option for combination therapy or for patients who cannot tolerate statins. The choice of agent will depend on the patient's lipid profile, cardiovascular risk, and tolerance to medication. Further in vivo studies directly evaluating purified this compound are warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to Melitidin Quantification: HPLC-PDA vs. UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Melitidin, a flavanone (B1672756) glycoside found in citrus species such as Citrus grandis 'Tomentosa' and Bergamot orange, has garnered significant interest in the scientific community.[1][2][3][4] Preclinical studies have highlighted its potential as an antitussive agent and have shown it to exhibit statin-like properties, suggesting its therapeutic potential.[1][2][4] As research into the pharmaceutical applications of this compound progresses, the need for robust and reliable quantification methods becomes paramount. This guide provides a comprehensive cross-validation of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

This objective comparison, supported by experimental data, will assist researchers in selecting the most appropriate method for their specific analytical needs, whether for routine quality control or for high-sensitivity pharmacokinetic studies.

Comparative Analysis of Quantification Methods

The choice between HPLC-PDA and UPLC-MS/MS for this compound quantification hinges on the specific requirements of the analysis, such as sensitivity, selectivity, throughput, and cost. While HPLC-PDA offers a cost-effective and reliable solution for routine analysis, UPLC-MS/MS provides superior sensitivity and selectivity, making it ideal for detecting trace amounts of this compound in complex matrices.

Validation ParameterHPLC-PDAUPLC-MS/MS (Representative Data)Key Insights
Linearity (r²) 0.9999> 0.99Both methods demonstrate excellent linearity for the quantification of flavanone glycosides.
Limit of Detection (LOD) 0.17 µg/mL~0.05 - 0.5 ng/mLUPLC-MS/MS offers significantly lower limits of detection, making it the superior choice for trace analysis.
Limit of Quantification (LOQ) 0.56 µg/mL~0.15 - 2.0 ng/mLThe lower LOQ of UPLC-MS/MS allows for accurate quantification of this compound at much lower concentrations.
Precision (%RSD) Intra-day: 0.45 - 1.68% Inter-day: 0.61 - 1.92%< 15%Both methods exhibit good precision, with low relative standard deviations for repeated measurements.
Accuracy (% Recovery) 95.08 - 102.94%85 - 115%Both methods provide high accuracy, with recovery rates well within acceptable limits for bioanalytical methods.
Specificity Good, but potential for interference from co-eluting compounds.Excellent, based on the specific mass-to-charge ratio of the analyte and its fragments.The high selectivity of UPLC-MS/MS minimizes the risk of matrix interference, a common challenge in the analysis of complex samples like plant extracts and biological fluids.
Analysis Time Longer run times.Shorter run times.UPLC technology allows for faster separations and higher throughput compared to conventional HPLC.
Cost More cost-effective instrumentation and operation.Higher initial investment and operational costs.HPLC-PDA is a more accessible technique for laboratories with limited budgets.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using HPLC-PDA and UPLC-MS/MS.

HPLC_PDA_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-PDA Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., Pomelo Fruit) Extraction Extraction with Methanol (B129727) Sample->Extraction Filtration Filtration Extraction->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection PDA Detection (283 nm) Separation->Detection Quantification Quantification (based on Calibration Curve) Detection->Quantification

Fig. 1: HPLC-PDA Experimental Workflow for this compound Quantification.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_uplc_analysis UPLC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., Biological Fluid) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation & Supernatant Collection Protein_Precipitation->Centrifugation Injection Injection into UPLC Centrifugation->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Quantification Quantification (using Internal Standard) Detection->Quantification

Fig. 2: UPLC-MS/MS Experimental Workflow for this compound Quantification.

Detailed Experimental Protocols

HPLC-PDA Method for Simultaneous Quantification of Naringin and this compound

This protocol is based on a validated method for the analysis of young pomelo fruits.

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: Waters Acquity UPLC system or equivalent.

    • Column: GL Sciences InertSustain C18 (4.6 × 250 mm; 5 µm).

    • Mobile Phase: Acetonitrile (B52724) and 0.1% acetic acid in water.

    • Flow Rate: 1 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 283 nm.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare stock solutions of this compound and Naringin standards in methanol and dilute to create a series of calibration standards.

    • Sample Extraction: Extract the plant material with a suitable solvent (e.g., methanol) using an appropriate method such as ultrasonication or maceration. Filter the extract before injection.

  • Validation Parameters:

    • Linearity: Analyze a series of at least five concentrations of the standard solution to construct a calibration curve. The linear range for this compound is typically 25 - 500 µg/mL.

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration.

    • Accuracy: Determine by the standard addition method or by analyzing a certified reference material.

    • LOD and LOQ: Calculate based on the standard deviation of the response and the slope of the calibration curve.

UPLC-MS/MS Method for Quantification of Flavanone Glycosides (Representative Protocol)

This protocol is a representative method for the quantification of flavanone glycosides in biological samples and can be adapted for this compound.

  • Instrumentation and Chromatographic Conditions:

    • UPLC System: Waters ACQUITY UPLC system or equivalent.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A suitable reversed-phase column, such as an ACQUITY UPLC BEH C18 column.

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol) and create a series of calibration standards, including an internal standard.

    • Sample Preparation (for biological fluids): Perform protein precipitation by adding a solvent like acetonitrile to the sample. Centrifuge the mixture and collect the supernatant for analysis.

  • Validation Parameters:

    • Linearity: Establish a calibration curve using a series of standards spiked into the same matrix as the samples.

    • Precision and Accuracy: Evaluate by analyzing quality control samples at different concentration levels on the same day (intra-day) and on different days (inter-day).

    • Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix.

    • Recovery: Determine the extraction efficiency of the sample preparation method.

    • LOD and LOQ: Determine based on the signal-to-noise ratio of the analyte peak.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is critical for obtaining reliable and accurate data. For routine quality control of raw materials and extracts where this compound concentrations are relatively high, a well-validated HPLC-PDA method provides a robust, cost-effective, and accurate solution.

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies, the analysis of biological fluids, or the detection of trace amounts of this compound in complex matrices, UPLC-MS/MS is the superior choice. Its ability to minimize matrix effects and provide structural information through fragmentation patterns ensures a higher degree of confidence in the analytical results.

Ultimately, the decision should be guided by the specific research question, the nature of the sample matrix, the required level of sensitivity, and the available resources. Further studies directly comparing these two methods for this compound quantification in various matrices would be beneficial to solidify these recommendations.

References

A Comparative Analysis of Melitidin Across Citrus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Melitidin, a flavanone (B1672756) glycoside with promising therapeutic potential, across different citrus species. This document summarizes available quantitative data, details experimental protocols for its analysis, and visualizes its proposed signaling pathways.

This compound, a flavanone glycoside first isolated from Citrus grandis 'Tomentosa', has garnered scientific interest for its potential health benefits.[1][2] Research suggests it may possess antitussive properties and, notably, it is being investigated as a potential anti-cholesterol agent due to its structural similarity to statins and its ability to inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This guide offers a comparative look at the presence of this compound in various citrus species based on current scientific literature.

Quantitative Comparison of this compound Content

The concentration of this compound varies significantly among different citrus species and even between cultivars and fruit parts. To date, quantitative data is most readily available for Bergamot (Citrus bergamia) and select cultivars of Pummelo (Citrus grandis). Data for other common citrus species such as sweet orange (Citrus sinensis), lemon (Citrus limon), lime (Citrus aurantiifolia), and mandarin (Citrus reticulata) is currently limited in the scientific literature.

Citrus SpeciesCultivarPlant PartThis compound Concentration (mg/kg)Reference
Citrus bergamiaNot SpecifiedJuice14.8 (approx.)[3]
Citrus grandis'Guanximiyu'Flavedo (Peel)Low levels detected[4]
Citrus grandis'Shatianyu'Flavedo (Peel)Predominant flavanone glycoside[4]

Note: The term "low levels" and "predominant" are as stated in the referenced literature, which did not provide specific quantitative values in mg/kg for these pummelo cultivars. Further research is needed to establish precise concentrations and to broaden this comparative analysis to a wider range of citrus species.

Experimental Protocols for this compound Analysis

Accurate quantification of this compound is crucial for comparative studies and potential therapeutic development. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.

Protocol: Extraction and Quantification of this compound from Young Pomelo Fruits by HPLC-PDA

This protocol is adapted from a validated method for the simultaneous quantification of naringin (B1676962) and this compound.

1. Sample Preparation:

  • Obtain young pomelo fruits.

  • Lyophilize (freeze-dry) the fruit material.

  • Grind the lyophilized material into a fine powder.

2. Extraction:

  • Accurately weigh a specific amount of the powdered sample.

  • Macerate the sample in a defined volume of 60% ethanol.

  • Employ ultrasound-assisted extraction for a specified duration to enhance efficiency.

  • Filter the extract to remove solid particles.

  • Evaporate the solvent from the filtrate to obtain a crude extract.

  • Redissolve the crude extract in a suitable solvent (e.g., methanol) to a known concentration for HPLC analysis.

3. HPLC-PDA Analysis:

  • Chromatographic System: A Waters Acquity UPLC system or equivalent.

  • Column: GL Sciences InertSustain C18 (4.6 × 250 mm; 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% acetic acid in water.

  • Flow Rate: 1 mL/min.

  • Injection Volume: 10 µL.

  • Detection: PDA detector set at 283 nm.

  • Quantification: Generate a calibration curve using a certified this compound standard at various concentrations (e.g., 25 - 500 µg/mL). The concentration of this compound in the samples is determined by comparing the peak area with the standard curve.

Visualizing the Biological Activity of this compound: Signaling Pathways

This compound is believed to exert its biological effects through the modulation of specific signaling pathways. Based on studies of bergamot extract, which is a known source of this compound, two key pathways have been implicated: the anti-inflammatory pathway and the cholesterol-lowering pathway.

Anti-Inflammatory Signaling Pathway

Bergamot extract has been shown to attenuate the activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of mitogen-activated protein kinases (MAPK), both of which are central to the inflammatory response. The diagram below illustrates the proposed mechanism.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway IKK IKK TLR4->IKK IκB IκB IKK->IκB phosphorylates & degrades NF_kB NF-κB NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus translocates NF_kB_IκB NF-κB-IκB Complex NF_kB_IκB->NF_kB releases This compound This compound This compound->MAPK_Pathway Inhibits (putative) This compound->IKK Inhibits (putative) Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NF_kB_nucleus->Inflammatory_Genes activates IκBNF_kB IκBNF_kB IκBNF_kB->NF_kB_IκB

Caption: Putative anti-inflammatory mechanism of this compound.

Cholesterol-Lowering Signaling Pathway

While initially thought to directly inhibit HMG-CoA reductase in a manner similar to statins, recent evidence suggests that the cholesterol-lowering effect of bergamot extract, and by extension this compound, may be due to the downregulation of HMG-CoA reductase expression, potentially through the activation of AMP-activated protein kinase (AMPK).

Cholesterol_Lowering_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum This compound This compound AMPK AMPK This compound->AMPK Activates (putative) HMGCR_Gene HMGCR Gene Expression AMPK->HMGCR_Gene Downregulates (putative) HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate catalyzed by Cholesterol_Biosynthesis Cholesterol Biosynthesis Mevalonate->Cholesterol_Biosynthesis HMGCR HMG-CoA Reductase HMGCR_Gene->HMGCR translates to HMGCR->Mevalonate Experimental_Workflow Sample_Collection 1. Sample Collection (Different Citrus Species) Sample_Preparation 2. Sample Preparation (e.g., Freeze-drying, Grinding) Sample_Collection->Sample_Preparation Extraction 3. Extraction (e.g., Ultrasound-assisted solvent extraction) Sample_Preparation->Extraction HPLC_Analysis 4. HPLC-PDA Analysis (Quantification) Extraction->HPLC_Analysis Data_Analysis 5. Data Analysis (Comparison of concentrations) HPLC_Analysis->Data_Analysis

References

Comparative Efficacy of Melitidin and Synthetic Statins in Cholesterol Regulation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the naturally occurring flavonoid, Melitidin, and synthetic statins in the context of cholesterol management. It is intended for an audience of researchers, scientists, and professionals in drug development, offering an objective analysis based on available preclinical and clinical data. The guide summarizes quantitative data, outlines experimental methodologies, and visualizes key biological pathways to facilitate a comprehensive understanding of their respective mechanisms and therapeutic potential.

Introduction to this compound and Synthetic Statins

This compound is a flavanone (B1672756) glycoside predominantly found in bergamot orange juice (Citrus bergamia) and has also been isolated from Citrus grandis 'Tomentosa'.[1][2] Preclinical research has suggested that this compound possesses statin-like properties, drawing attention to its potential as a natural alternative for managing hyperlipidemia.[1] Its proposed mechanism of action is centered on the cholesterol biosynthesis pathway, although the precise interactions are still under investigation.

Synthetic statins are a class of prescription drugs that are the cornerstone of treatment for high cholesterol and the prevention of cardiovascular disease.[3] They are potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. This guide will compare the efficacy and mechanisms of this compound, primarily through data on bergamot extract, with established synthetic statins such as atorvastatin, simvastatin, and rosuvastatin.

Quantitative Comparison of Efficacy

The following tables summarize the lipid-lowering effects of bergamot extract (as a source of this compound) and various synthetic statins based on available studies. It is important to note that direct head-to-head clinical trials of purified this compound against synthetic statins are not currently available. The data for bergamot extract is derived from a systematic review of human studies and may reflect the synergistic effects of multiple compounds.[4]

Table 1: Efficacy of Bergamot Extract (Containing this compound)

ParameterPercentage ReductionDosage and DurationStudy Population
Total Cholesterol12.3% to 31.3%VariedHuman subjects
LDL Cholesterol7.6% to 40.8%VariedHuman subjects
Triglycerides11.5% to 39.5%VariedHuman subjects

Data sourced from a systematic review of 12 studies.[4] The designs and scientific quality of the included studies were noted to be heterogeneous.

Table 2: Efficacy of Common Synthetic Statins

StatinTypical Daily DoseAverage LDL-C Reduction
Atorvastatin10-80 mg39-60%
Rosuvastatin5-40 mg45-63%
Simvastatin20-40 mg35-53%
Pravastatin40-80 mg30-45%
Lovastatin40-80 mg30-45%

Data represents typical dose-dependent efficacy ranges established in large-scale clinical trials.

Mechanisms of Action

Synthetic Statins: HMG-CoA Reductase Inhibition

Synthetic statins are structurally similar to HMG-CoA, the substrate for HMG-CoA reductase. They act as competitive inhibitors of this enzyme, blocking the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol biosynthesis pathway. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells. The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream.

cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Statin Action AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase HMG_CoA_Reductase_Node Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps Statins Synthetic Statins Statins->HMG_CoA_Reductase_Node Inhibition

Mechanism of Action of Synthetic Statins
This compound: A Statin-Like but Distinct Mechanism

This compound contains a 3-hydroxy-3-methylglutaryl (HMG) moiety, which is structurally similar to the natural substrate of HMG-CoA reductase, suggesting a potential for direct competitive inhibition similar to statins.[5] However, some research indicates that bergamot fruit extract and its components, including this compound, do not directly inhibit HMG-CoA reductase activity.[5]

An alternative proposed mechanism involves the activation of AMP-activated protein kinase (AMPK).[6] Activated AMPK can lead to the downregulation of HMG-CoA reductase expression, thereby reducing cholesterol synthesis.[5] This suggests that this compound may not inhibit the enzyme directly but rather reduces its production. Furthermore, some flavonoids in bergamot have been shown to inhibit LDL-C oxidation and triglyceride synthesis.[6]

cluster_0 Proposed this compound Pathway This compound This compound AMPK AMPK This compound->AMPK Activation HMGCR_Expression HMG-CoA Reductase Expression AMPK->HMGCR_Expression Downregulation HMGCR HMG-CoA Reductase HMGCR_Expression->HMGCR Cholesterol_Synth Cholesterol Synthesis HMGCR->Cholesterol_Synth Reduced Enzyme Level

Proposed Mechanism of Action of this compound

Experimental Protocols

In Vitro HMG-CoA Reductase Activity Assay

This protocol is a standard method to assess the direct inhibitory effect of a compound on HMG-CoA reductase.

  • Enzyme Preparation: A purified, recombinant form of human HMG-CoA reductase is used.

  • Reaction Mixture: The reaction is typically carried out in a buffer solution containing the enzyme, the substrate HMG-CoA, and the cofactor NADPH.

  • Test Compound Incubation: The test compound (e.g., a synthetic statin or this compound) is pre-incubated with the enzyme at various concentrations.

  • Reaction Initiation: The reaction is initiated by adding NADPH.

  • Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer. A decrease in the rate of NADPH consumption in the presence of the test compound indicates enzyme inhibition.

  • Data Analysis: The IC50 (half-maximal inhibitory concentration) is calculated to quantify the potency of the inhibitor.

Cell-Based Cholesterol Synthesis Assay

This assay measures the de novo synthesis of cholesterol in a cellular context.

  • Cell Culture: Human liver cells (e.g., HepG2) are cultured in a suitable medium.

  • Treatment: The cells are treated with the test compound (this compound or statin) for a specified period (e.g., 24 hours).

  • Radiolabeling: A radiolabeled precursor, such as [14C]-acetate, is added to the culture medium.

  • Lipid Extraction: After incubation, the cells are harvested, and total lipids are extracted.

  • Separation and Quantification: The lipid extract is separated using thin-layer chromatography (TLC) to isolate the cholesterol fraction. The radioactivity of the cholesterol band is measured using a scintillation counter.

  • Analysis: A reduction in the incorporation of the radiolabel into cholesterol in treated cells compared to control cells indicates an inhibition of cholesterol synthesis.

Animal Models for Efficacy Testing

Animal models are used to evaluate the in vivo lipid-lowering effects of a compound.

  • Model Selection: A hyperlipidemic animal model is chosen, such as rats or mice fed a high-fat diet, or genetically modified models (e.g., LDL receptor knockout mice).

  • Treatment Administration: The test compound is administered orally or via injection for a defined period (e.g., several weeks). A control group receives a placebo, and a positive control group receives a known statin.

  • Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period.

  • Lipid Profile Analysis: Plasma is isolated, and levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using standard enzymatic assays.

  • Statistical Analysis: The changes in lipid parameters between the treatment groups and the control group are statistically analyzed to determine the efficacy of the test compound.

cluster_workflow Experimental Workflow for Lipid-Lowering Agents In_Vitro In Vitro Assays (e.g., HMGCR Activity) Cell_Based Cell-Based Assays (e.g., Cholesterol Synthesis) In_Vitro->Cell_Based Promising Results Animal_Models In Vivo Animal Models (e.g., High-Fat Diet Rats) Cell_Based->Animal_Models Promising Results Clinical_Trials Human Clinical Trials Animal_Models->Clinical_Trials Favorable Efficacy and Safety Profile

General Experimental Workflow

Conclusion and Future Directions

The available evidence suggests that this compound, primarily through studies on bergamot extract, exhibits significant lipid-lowering properties.[4] While its efficacy in reducing LDL-C appears promising, it may not reach the high levels of reduction seen with potent synthetic statins. However, the potential for a different mechanism of action, possibly involving AMPK activation rather than direct HMG-CoA reductase inhibition, makes this compound an interesting subject for further research.[5] This alternative pathway could offer therapeutic benefits, particularly for patients who are intolerant to statins.

For the scientific and drug development community, the following steps are crucial:

  • Isolation and Purification: Large-scale isolation and purification of this compound are necessary to conduct studies with the pure compound.

  • Mechanism of Action Studies: Further in vitro and in vivo studies are required to definitively elucidate the molecular mechanism of this compound's action on cholesterol metabolism.

  • Head-to-Head Comparative Studies: Preclinical and eventually clinical trials directly comparing purified this compound with synthetic statins are needed to establish its relative efficacy and safety profile.

  • Synergistic Effects: Investigating the potential for this compound to be used in combination with low-dose statins could be a promising therapeutic strategy.[4]

References

Independent Validation of Melitidin's Antitussive Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antitussive properties of Melitidin, a flavanone (B1672756) glycoside isolated from Citrus grandis 'Tomentosa', and other established antitussive agents. Due to the limited research on the specific mechanism of this compound, this document summarizes its observed effects and draws comparisons with the known mechanisms of action of other antitussive drugs. The information is intended to provide a framework for future independent validation studies.

Comparative Analysis of Antitussive Agents

The following table summarizes the antitussive effects of this compound in comparison to other well-established antitussive drugs. The data for this compound is based on a study utilizing a citric acid-induced cough model in guinea pigs.

Compound Class Proposed/Established Mechanism of Action Efficacy Data (Citric Acid-Induced Cough in Guinea Pigs)
This compound Flavanone GlycosidePeripheral action; specific mechanism not yet elucidated. Potentially involves anti-inflammatory and antioxidant pathways, similar to other flavonoids.[1]Showed a good antitussive effect on cough induced by citric acid in Guinea pig.[2]
Codeine OpioidCentral action via µ-opioid receptors in the brainstem, inhibiting the cough reflex.[3][4]Dose-dependent reduction in cough frequency.
Dextromethorphan MorphinanCentral action as an NMDA receptor antagonist in the cough center.[3][4]Dose-dependent reduction in cough frequency.
Benzonatate Non-narcoticPeripheral action by anesthetizing stretch receptors in the respiratory passages.[3][4]Reduction in cough frequency.
Naringin (B1676962) Flavanone GlycosidePeripheral action, not mediated by sensory neuropeptides or ATP-sensitive K+ channels.[5] Exhibits anti-inflammatory effects through inhibition of pathways like NF-κB.[6][7]Dose-dependent reduction in cough frequency.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the independent validation of antitussive drug efficacy. The following is a standard protocol for the citric acid-induced cough model in guinea pigs, which was used to assess the antitussive effect of this compound.

Citric Acid-Induced Cough Model in Guinea Pigs

  • Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are typically used. Animals are housed in a controlled environment with free access to food and water.

  • Acclimatization: Animals are acclimatized to the experimental conditions for several days before the study.

  • Drug Administration: Test compounds (e.g., this compound) or vehicle are administered, often intraperitoneally (i.p.) or orally (p.o.), at a specified time before the cough induction.

  • Cough Induction:

    • Each guinea pig is placed individually in a transparent, whole-body plethysmograph chamber.

    • A 0.3 M solution of citric acid in saline is aerosolized into the chamber using an ultrasonic nebulizer for a set period (e.g., 5 minutes).

    • The number of coughs is counted by a trained observer, often with the aid of audio and video recording, for a defined observation period (e.g., 10 minutes) starting from the beginning of the aerosol exposure.

  • Data Analysis: The total number of coughs in the drug-treated group is compared to the vehicle-treated control group. The percentage inhibition of cough is calculated. Statistical significance is determined using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Visualizing Mechanisms and Workflows

Proposed Peripheral Antitussive Mechanism of this compound

Based on studies of the structurally similar flavonoid, naringin, a potential peripheral mechanism of action for this compound is proposed. This likely involves the modulation of inflammatory pathways in the airways.

Melitidin_Mechanism cluster_airway Airway Epithelium Irritants Irritants Inflammatory_Mediators Inflammatory_Mediators Irritants->Inflammatory_Mediators activate NF_kB_Pathway NF_kB_Pathway Inflammatory_Mediators->NF_kB_Pathway activate Cough_Receptors Cough_Receptors NF_kB_Pathway->Cough_Receptors sensitize Cough_Reflex Cough_Reflex Cough_Receptors->Cough_Reflex trigger This compound This compound This compound->NF_kB_Pathway inhibits

Caption: Proposed peripheral antitussive mechanism of this compound.

Experimental Workflow for Antitussive Testing

The following diagram illustrates the typical workflow for evaluating the antitussive efficacy of a test compound like this compound.

Antitussive_Workflow cluster_workflow Experimental Workflow Animal_Acclimatization Animal Acclimatization Drug_Administration Drug/Vehicle Administration Animal_Acclimatization->Drug_Administration Cough_Induction Cough Induction (Citric Acid Aerosol) Drug_Administration->Cough_Induction Data_Collection Data Collection (Cough Count) Cough_Induction->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Results Results Data_Analysis->Results

Caption: Standard experimental workflow for antitussive drug testing.

Comparison of Central vs. Peripheral Antitussive Mechanisms

This diagram illustrates the fundamental difference between centrally and peripherally acting antitussive drugs.

Antitussive_Comparison cluster_peripheral Peripheral Nervous System cluster_cns Central Nervous System Airway_Receptors Airway Sensory Receptors Cough_Center Cough Center (Brainstem) Airway_Receptors->Cough_Center Afferent Signal Peripheral_Drugs Peripheral Antitussives (e.g., this compound, Benzonatate) Peripheral_Drugs->Airway_Receptors inhibit Cough_Response Cough_Response Cough_Center->Cough_Response Efferent Signal Central_Drugs Central Antitussives (e.g., Codeine, Dextromethorphan) Central_Drugs->Cough_Center inhibit

Caption: Central vs. Peripheral antitussive mechanisms.

References

Safety Operating Guide

Navigating the Safe Disposal of Melitidin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Melitidin, a toxic substance, requires stringent disposal procedures in line with regulatory standards. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety protocols.

Core Safety and Handling Protocols

This compound is classified as toxic if swallowed, in contact with skin, or inhaled.[1][2] Therefore, adherence to strict safety measures is non-negotiable. All handling and disposal procedures should be conducted by trained personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] Operations involving solid this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust particles.

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not extensively documented, the following table summarizes its key identifiers and hazard classifications based on available Safety Data Sheets (SDS).

ParameterValueReference
CAS Number20449-79-0
GHS Hazard StatementsH301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled[2]
UN Number3462[2]
Hazard Class6.1 - POISON[2]

Step-by-Step Disposal Procedure for this compound

The following protocol is a general guideline based on best practices for the disposal of toxic chemical waste. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) policies and local regulations.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid this compound waste, including residual product and contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container. The container must be robust, leak-proof, and made of a compatible material.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid hazardous waste container. The solvent and approximate concentration of this compound should be clearly indicated on the label.

  • Sharps: Any sharps (e.g., needles, contaminated glassware) must be placed in a puncture-resistant sharps container.

Step 2: Labeling of Waste Containers

Proper labeling is critical for safe handling and disposal. Each waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • CAS Number: "20449-79-0"

  • The primary hazard(s): "Toxic"

  • Accumulation start date

Step 3: Storage of Hazardous Waste

Store all this compound waste containers in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA) until they are collected for disposal. This area should be away from general laboratory traffic and incompatible chemicals.

Step 4: Arranging for Disposal

Contact your institution's EHS department to schedule a pickup for the hazardous waste. Provide them with a complete and accurate inventory of the waste, including the chemical name, quantity, and container type. Do not attempt to dispose of this compound waste through standard trash or down the drain.

Step 5: Decontamination of Work Surfaces

Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. Use an appropriate solvent, such as ethanol (B145695) or isopropanol, followed by a thorough wash with soap and water. All cleaning materials, such as wipes and absorbent pads, must be disposed of as solid hazardous waste.[3]

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. The recommended procedure is to manage it as toxic hazardous waste through a licensed disposal facility.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Melitidin_Disposal_Workflow cluster_collection Step 1: Waste Collection cluster_containment Step 2 & 3: Containment & Storage cluster_disposal Step 4: Final Disposal solid_waste Solid Waste (Product, Consumables) hw_container Labeled Hazardous Waste Container solid_waste->hw_container decon Step 5: Decontaminate Work Area & Equipment solid_waste->decon liquid_waste Liquid Waste (Solutions) liquid_waste->hw_container liquid_waste->decon sharps_waste Contaminated Sharps sharps_waste->hw_container sharps_waste->decon saa Store in Satellite Accumulation Area hw_container->saa ehs_pickup Arrange EHS Pickup saa->ehs_pickup final_disposal Licensed Disposal Facility ehs_pickup->final_disposal

References

Essential Safety and Operational Guide for Handling Melitidin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Melitidin. While this compound, a flavanone (B1672756) glycoside found in citrus fruits, is not classified as a hazardous substance based on data from similar compounds, adherence to prudent laboratory practices is crucial to minimize exposure and ensure a safe research environment.[1][2]

Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₃₃H₄₀O₁₈Wikipedia
Molar Mass 724.66 g/mol Wikipedia
Appearance Light yellow to yellow solidMedchemExpress.com
CAS Number 1162664-58-5MedchemExpress.com

Personal Protective Equipment (PPE) for Handling this compound

Given that this compound is a powdered substance, the primary risks are associated with inhalation and direct contact with skin and eyes.[3] Therefore, a comprehensive PPE strategy is essential.

PPE TypeSpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects against airborne particles and accidental splashes.[4][5]
Hand Protection Nitrile gloves.Prevents direct skin contact.[4]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Recommended when weighing or handling large quantities of powder, or if the ventilation is inadequate. A NIOSH-approved respirator should be used.Minimizes the risk of inhaling fine particles.[6]

Experimental Protocols: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.

  • The container should be tightly sealed to prevent absorption of moisture.

2. Weighing the Compound:

  • Weighing of powdered this compound should be conducted in a chemical fume hood or a ventilated balance enclosure to control airborne particles.[6][7]

  • Use appropriate PPE, including gloves, a lab coat, and eye protection. Respiratory protection is advised during this step.

  • Use a spatula to handle the powder and avoid creating dust clouds.

  • Clean the weighing area and spatula thoroughly after use.

3. Solution Preparation:

  • When dissolving this compound, add the solvent to the weighed powder slowly to avoid splashing.

  • If sonication is required, ensure the container is properly sealed.

  • All solution preparation should be done in a fume hood.

Disposal Plan

Proper disposal of chemical waste is critical to environmental safety and regulatory compliance.

Solid Waste:

  • Uncontaminated, excess solid this compound can be disposed of as non-hazardous waste. To prevent alarming custodial staff, it is recommended to place it in a sealed bag and dispose of it directly into an outside dumpster.[8]

  • Contaminated materials such as gloves, weigh boats, and paper towels should be placed in a designated laboratory waste container.

Liquid Waste:

  • Small quantities of dilute aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations.[8][9][10]

  • Solutions of this compound in organic solvents must be collected in a designated hazardous waste container for chemical waste.

Empty Containers:

  • Thoroughly rinse empty this compound containers with a suitable solvent (e.g., ethanol (B145695) or water).

  • The first rinse should be collected and disposed of as chemical waste.[8]

  • After rinsing, the container can be disposed of in the regular trash.[8]

Diagrams

Melitidin_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive Receive & Inspect Store Store in Cool, Dry Place Receive->Store Weigh Weigh Powder Store->Weigh Empty_Container Empty Container Store->Empty_Container Dissolve Prepare Solution Weigh->Dissolve Solid_Waste Solid Waste Weigh->Solid_Waste Liquid_Waste Liquid Waste Dissolve->Liquid_Waste Non_Haz_Bin Non-Hazardous Bin Solid_Waste->Non_Haz_Bin Contaminated_Bin Contaminated Waste Solid_Waste->Contaminated_Bin Drain Drain (Dilute Aqueous) Liquid_Waste->Drain Solvent_Waste Solvent Waste Liquid_Waste->Solvent_Waste Rinse Rinse Empty_Container->Rinse Rinse 3x Trash Trash Rinse->Trash Dispose in Trash

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.